molecular formula C7H10O2 B1212556 Bicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 4971-24-8

Bicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B1212556
CAS No.: 4971-24-8
M. Wt: 126.15 g/mol
InChI Key: KPNFHMCCBRGOKU-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-6-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131607. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.1.0]hexane-6-carboxylic acid
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InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNFHMCCBRGOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937208
Record name Bicyclo[3.1.0]hexane-6-carboxylic acid
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4971-24-8, 16650-37-6
Record name exo-Bicyclo(3.1.0)hexane-6-carboxylic acid
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Record name NSC131607
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Record name Bicyclo[3.1.0]hexane-6-carboxylic acid
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Record name bicyclo[3.1.0]hexane-6-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Bicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of bicyclo[3.1.0]hexane-6-carboxylic acid. The information is compiled from various sources and is intended to support research and development activities.

Core Physical Properties

This compound is a saturated bicyclic compound with a carboxylic acid functional group. Its rigid, strained ring system imparts unique chemical and physical characteristics relevant to its application in medicinal chemistry and organic synthesis. The quantitative physical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀O₂--INVALID-LINK--[1], --INVALID-LINK--[2][3]
Molecular Weight 126.15 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2][3]
CAS Number 16650-37-6--INVALID-LINK--[1], --INVALID-LINK--[2][3]
Physical Form Solid-Liquid Mixture--INVALID-LINK--[1]
Melting Point 60 °C--INVALID-LINK--[1]
Boiling Point 229.8 ± 8.0 °C at 760 mmHg--INVALID-LINK--[1]
Flash Point 103.7 °C--INVALID-LINK--[1]

Spectral and Physicochemical Data

Disclaimer: Specific experimental spectra for this compound were not available in the surveyed literature. The following information is based on data for closely related bicyclo[3.1.0]hexane derivatives and general principles of analytical chemistry.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets in the aliphatic region due to the constrained bicyclic system. The protons on the cyclopropane ring would likely appear at higher field (lower ppm) compared to the cyclopentane ring protons. The carboxylic acid proton would be observed as a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms, unless there is molecular symmetry. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the bicyclic scaffold would appear in the upfield aliphatic region.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid functional group. A broad O-H stretching band would be anticipated in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group should appear around 1700-1725 cm⁻¹. C-H stretching vibrations for the aliphatic rings would be observed around 2850-3000 cm⁻¹.

2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (126.15). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da).

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively reported. However, the following general methodologies are standard for the characterization of organic compounds.

3.1. Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

3.2. Determination of Boiling Point

The boiling point is typically determined by distillation at atmospheric pressure. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For higher boiling compounds, vacuum distillation may be employed to prevent decomposition.

3.3. Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • IR Spectroscopy: Infrared spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid, a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solids.

  • Mass Spectrometry: Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer like a quadrupole or time-of-flight (TOF) detector.

Experimental Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and structural characterization of a synthesized chemical compound like this compound.

G General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_physical_properties Physical Property Determination cluster_spectroscopy Spectroscopic Analysis cluster_final Data Analysis & Archiving Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Analysis Purification->MeltingPoint BoilingPoint Boiling Point Analysis Purification->BoilingPoint Solubility Solubility Testing Purification->Solubility NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataAnalysis Data Interpretation & Structural Confirmation MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Solubility->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Archiving Data Archiving DataAnalysis->Archiving

Caption: General Workflow for Compound Characterization.

Conclusion

References

An In-depth Technical Guide to Bicyclo[3.1.0]hexane-6-carboxylic acid: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of bicyclo[3.1.0]hexane-6-carboxylic acid. This bicyclic carboxylic acid serves as a valuable building block in medicinal chemistry and materials science, with its rigid framework offering unique conformational constraints.

Chemical Structure and Stereochemistry

This compound is a saturated bicyclic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1][2] The structure consists of a cyclopentane ring fused to a cyclopropane ring, with a carboxylic acid moiety attached to the bridgehead carbon (C6) of the cyclopropane ring.

The fusion of the two rings introduces significant ring strain and results in a non-planar, rigid structure. The key stereochemical feature of this molecule is the existence of two diastereomers: the endo and exo isomers. This isomerism arises from the relative orientation of the carboxylic acid group with respect to the cyclopentane ring.

  • Endo-bicyclo[3.1.0]hexane-6-carboxylic acid: The carboxylic acid group is oriented on the same side as the larger cyclopentane ring.

  • Exo-bicyclo[3.1.0]hexane-6-carboxylic acid: The carboxylic acid group is oriented on the opposite side of the larger cyclopentane ring.

The stereochemistry of the substituents on the bicyclo[3.1.0]hexane core is crucial in determining the molecule's overall shape and its interactions with biological targets. Computational studies on related bicyclo[3.1.0]hexane systems suggest that the endo isomer is generally the more thermodynamically stable product.

Below is a diagram illustrating the stereochemical relationship between the endo and exo isomers.

Caption: Relationship between endo and exo isomers.

Physicochemical Properties

The physicochemical properties of this compound are influenced by its bicyclic nature and the presence of the polar carboxylic acid group. The available data often pertains to a mixture of the endo and exo isomers.

PropertyValue (Isomer Mixture)Reference
CAS Number 16650-37-6[3]
Molecular Formula C₇H₁₀O₂[1][2]
Molecular Weight 126.15 g/mol [1]
Melting Point 60 °C[3][4]
Boiling Point 229.8 ± 8.0 °C at 760 mmHg[4]
Flash Point 103.7 °C[4]
Physical Form Solid-Liquid Mixture[4]

For substituted analogs, some pKa values have been predicted, for instance, exo-3-benzyl-3-azathis compound has a predicted pKa of 4.02±0.20, and the endo-3-Boc-3-azathis compound has a predicted pKa of 4.56±0.20.[5][6]

Experimental Protocols

Synthesis of this compound (Endo/Exo Mixture)

A common synthetic route to the bicyclo[3.1.0]hexane core is the cyclopropanation of a cyclopentene derivative. The synthesis of this compound can be achieved through a two-step process involving the catalyzed addition of ethyl diazoacetate to cyclopentene, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl bicyclo[3.1.0]hexane-6-carboxylate

This step involves the rhodium-catalyzed cyclopropanation of cyclopentene with ethyl diazoacetate.[7][8][9]

  • Materials:

    • Cyclopentene

    • Ethyl diazoacetate (EDA)

    • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dirhodium(II) catalyst in the anhydrous solvent.

    • Add cyclopentene to the reaction mixture.

    • Slowly add a solution of ethyl diazoacetate in the anhydrous solvent to the reaction mixture at a controlled temperature (e.g., room temperature or below). The addition is typically performed over several hours to control the reaction rate and minimize side reactions.

    • After the addition is complete, allow the reaction to stir at room temperature until the disappearance of the diazo compound is confirmed (e.g., by TLC or IR spectroscopy).

    • Remove the solvent under reduced pressure. The crude product, a mixture of endo and exo ethyl bicyclo[3.1.0]hexane-6-carboxylate, can be purified by fractional distillation or column chromatography.

Step 2: Hydrolysis to this compound

The ester mixture is then hydrolyzed to the corresponding carboxylic acids.[10]

  • Materials:

    • Ethyl bicyclo[3.1.0]hexane-6-carboxylate (endo/exo mixture)

    • Base (e.g., sodium hydroxide or potassium hydroxide)

    • Solvent (e.g., methanol/water mixture)

    • Acid for neutralization (e.g., hydrochloric acid)

  • Procedure:

    • Dissolve the ethyl bicyclo[3.1.0]hexane-6-carboxylate mixture in a solution of the base in the solvent.

    • Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the organic solvent (methanol) under reduced pressure.

    • Acidify the aqueous solution with the acid to a pH of approximately 2-3.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the this compound as a mixture of endo and exo isomers.

The following diagram outlines the synthetic workflow.

G start Start cyclopentene Cyclopentene + Ethyl Diazoacetate start->cyclopentene cyclopropanation Rh(II)-catalyzed Cyclopropanation cyclopentene->cyclopropanation ester Ethyl bicyclo[3.1.0]hexane-6-carboxylate (endo/exo mixture) cyclopropanation->ester hydrolysis Base Hydrolysis ester->hydrolysis acid This compound (endo/exo mixture) hydrolysis->acid end End acid->end

Caption: Synthetic workflow for the target compound.

Separation of Endo and Exo Isomers

The separation of the endo and exo isomers can be challenging due to their similar physical properties. Common laboratory techniques for separation include:

  • Fractional Crystallization: This method relies on the potential difference in solubility of the two isomers in a particular solvent system. By carefully controlling the temperature and solvent composition, one isomer may crystallize out of the solution, leaving the other in the mother liquor.

  • Chromatography: Column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed to separate the isomers based on their differential adsorption to the stationary phase.

Analytical Protocols: NMR Spectroscopy

The relative stereochemistry can often be determined by analyzing the coupling constants between the protons on the cyclopropane ring and the adjacent protons on the cyclopentane ring. The Karplus relationship can be applied to correlate the dihedral angle with the observed coupling constant. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximities between protons, which can help in assigning the endo or exo configuration.

Applications in Drug Development

The rigid bicyclo[3.1.0]hexane scaffold is of significant interest to medicinal chemists. By incorporating this motif into drug candidates, researchers can lock the conformation of a molecule, which can lead to increased potency and selectivity for a biological target. The carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing for the synthesis of a variety of derivatives such as amides and esters. Derivatives of bicyclo[3.1.0]hexane have been explored as, for example, inhibitors of influenza A viral neuraminidase.

References

Spectroscopic Analysis of Bicyclo[3.1.0]hexane-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for Bicyclo[3.1.0]hexane-6-carboxylic acid, a key structural motif in medicinal chemistry. Due to the limited availability of comprehensive experimental spectroscopic data in the public domain for this specific molecule, this document presents a combination of known physical properties and computationally predicted spectroscopic data to serve as a reference for researchers.

Physicochemical Properties

This compound is a saturated bicyclic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Its CAS number is 16650-37-6 for the endo/exo mixture. The bicyclo[3.1.0]hexane framework is a rigid scaffold that is of interest in the design of conformationally constrained molecules.

PropertyValue
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
CAS Number 16650-37-6 (endo/exo mixture)

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be considered as estimates. Experimental verification is recommended.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5Singlet1H-COOH
~2.0 - 2.2Multiplet1HH6
~1.8 - 2.0Multiplet2HH1, H5
~1.2 - 1.6Multiplet6HH2, H3, H4

Solvent: CDCl₃

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
~175 - 180C=O
~30 - 35C6
~25 - 30C1, C5
~20 - 25C2, C4
~15 - 20C3

Solvent: CDCl₃

IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2800 - 3300BroadO-H stretch (carboxylic acid)
2850 - 3000MediumC-H stretch (alkane)
~1700StrongC=O stretch (carboxylic acid)
1200 - 1300MediumC-O stretch
Mass Spectrometry (Predicted)
m/zRelative Intensity (%)Assignment
126Moderate[M]⁺
109Moderate[M - OH]⁺
81High[M - COOH]⁺
67High[C₅H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF, Orbitrap) to determine the exact mass.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

A Technical Guide to Bicyclo[3.1.0]hexane-6-carboxylic acid (CAS 16650-37-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[3.1.0]hexane-6-carboxylic acid, with CAS number 16650-37-6, is a saturated bicyclic compound featuring a carboxylic acid functional group. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and known biological activities, with a focus on its potential as an oral hypoglycemic agent and its relevance as a core structure in the design of A3 adenosine receptor agonists. Detailed experimental methodologies and conceptual signaling pathways are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is a solid-liquid mixture at room temperature, and it is often supplied as a mixture of endo and exo isomers.[1][2][3] Its key quantitative properties are summarized in the table below.

PropertyValueReference
CAS Number 16650-37-6[1][2][3][4][5]
Molecular Formula C₇H₁₀O₂[1][2][4]
Molecular Weight 126.15 g/mol [1][2][4]
Melting Point 60 °C
Boiling Point 229.8 ± 8.0 °C at 760 mmHg
Flash Point 103.7 °C
Purity Typically ≥96%
Appearance Solid-Liquid Mixture
Storage Temperature Room Temperature

Synthesis and Characterization

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This process typically starts from a suitable cyclopentene precursor which undergoes functional group manipulation to introduce a carbene precursor, followed by an intramolecular cyclopropanation to form the bicyclic core. The final step would be the hydrolysis of an ester to yield the carboxylic acid.

G Conceptual Synthesis Workflow A Cyclopentene Precursor B Functional Group Interconversion A->B e.g., Allylic bromination C Carbene Precursor Formation B->C e.g., Reaction with diazoacetate D Intramolecular Cyclopropanation C->D e.g., Rhodium(II) catalysis E Bicyclo[3.1.0]hexane Ester D->E F Ester Hydrolysis E->F Acid or base catalysis G This compound F->G

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for CAS 16650-37-6 is not extensively published. However, based on the known structure and data from closely related compounds, the following characteristic peaks can be anticipated.

Table 2: Anticipated Spectroscopic Data

TechniqueExpected Chemical Shifts / Peaks
¹H NMR Signals in the aliphatic region (1-3 ppm) corresponding to the bicyclic protons. A downfield signal for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O.
¹³C NMR A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm). Multiple signals in the aliphatic region (20-50 ppm) for the carbons of the bicyclic core.
IR Spectroscopy A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹). C-H stretches in the alkane region (~2850-3000 cm⁻¹).
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight of 126.15. Fragmentation patterns would likely involve the loss of the carboxyl group.

Biological Activity and Applications in Drug Development

The rigid bicyclo[3.1.0]hexane scaffold has garnered significant interest in medicinal chemistry due to its ability to confer conformational rigidity to molecules, which can lead to higher potency and selectivity for biological targets.

Potential as an Oral Hypoglycemic Agent

An early study in the Journal of Medicinal Chemistry identified exo-Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives as potential oral hypoglycemic agents.[6] While the specific molecular target was not elucidated in this initial report, the general mechanisms of action for oral hypoglycemic drugs often involve one or more of the following pathways.

The diagram below illustrates some of the common signaling pathways targeted by oral hypoglycemic agents.

G General Signaling Pathways of Oral Hypoglycemic Agents cluster_pancreas Pancreatic β-cell cluster_liver Liver cluster_muscle Muscle/Adipose Tissue A Sulfonylurea Receptor (SUR1) B Insulin Release A->B Stimulation C AMPK Activation D Decreased Gluconeogenesis C->D E PPARγ Activation F Increased Glucose Uptake E->F G Oral Hypoglycemic Agent G->A G->C G->E

Caption: General signaling pathways influenced by various classes of oral hypoglycemic agents.

Scaffold for A3 Adenosine Receptor Agonists

More recent research has highlighted the critical role of the bicyclo[3.1.0]hexane scaffold in the development of potent and selective agonists for the A3 adenosine receptor (A3AR).[7][8][9][10] The A3AR is a G protein-coupled receptor that is overexpressed in inflammatory and cancer cells, making it a promising therapeutic target.[9][10] The conformational rigidity imparted by the bicyclo[3.1.0]hexane core is thought to be key to achieving high affinity and selectivity for the A3AR.

The following diagram illustrates the conceptual role of the bicyclo[3.1.0]hexane scaffold in the design of A3AR agonists.

G Role of Bicyclo[3.1.0]hexane in A3AR Agonist Design A Bicyclo[3.1.0]hexane Scaffold B Conformational Rigidity A->B C Nucleoside Analog A->C D High Affinity & Selectivity for A3AR B->D C->D E Therapeutic Effect (e.g., anti-inflammatory, anti-cancer) D->E

Caption: The role of the bicyclo[3.1.0]hexane scaffold in the design of A3 adenosine receptor agonists.

Experimental Protocols

General Protocol for Hypoglycemic Activity Screening (Conceptual)

Based on general practices for evaluating oral hypoglycemic agents, a conceptual protocol is provided below.

Objective: To assess the in vivo hypoglycemic effect of this compound in a rodent model of hyperglycemia.

Model: Alloxan- or streptozotocin-induced diabetic rats or mice.

Procedure:

  • Induction of Diabetes: Administer a single intraperitoneal injection of alloxan or streptozotocin to induce hyperglycemia. Monitor blood glucose levels to confirm the diabetic state (e.g., blood glucose > 250 mg/dL).

  • Animal Groups: Divide the diabetic animals into groups:

    • Vehicle control (e.g., saline or appropriate solvent).

    • Positive control (e.g., a known hypoglycemic drug like glibenclamide or metformin).

    • Test groups receiving different doses of this compound.

  • Drug Administration: Administer the test compound and controls orally via gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours post-administration) and measure blood glucose levels using a glucometer.

  • Data Analysis: Calculate the percentage reduction in blood glucose levels for each group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.

Safety Information

This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable building block for medicinal chemistry, with historical data suggesting its potential as an oral hypoglycemic agent and a wealth of recent literature demonstrating the importance of its core scaffold in the design of selective A3 adenosine receptor agonists. This technical guide provides a foundation of its chemical properties, a conceptual framework for its synthesis and biological evaluation, and an overview of its potential applications in drug discovery. Further research is warranted to fully elucidate its specific biological mechanisms of action and to explore its full potential in the development of novel therapeutics.

References

The Genesis and Evolution of Bicyclo[3.1.0]hexane-6-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of medicinal chemistry, the quest for novel scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. The rigid, three-dimensional architecture of the bicyclo[3.1.0]hexane system has emerged as a valuable motif in the design of therapeutic agents. At the heart of this structural class lies Bicyclo[3.1.0]hexane-6-carboxylic acid, a foundational molecule whose discovery and subsequent exploration have paved the way for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.

Discovery and Early History

The first synthesis of the bicyclo[3.1.0]hexane ring system was reported in 1963 by Meinwald, Labana, and Chadha. Their work laid the foundation for the exploration of this novel carbocyclic scaffold. A subsequent key development in the history of this compound occurred in 1972 when Rynbrandt and colleagues at The Upjohn Company identified the exo-isomer as a potent oral hypoglycemic agent[1]. Their research noted that the initial preparation of this compound was carried out by E. S. Cerda, referencing the earlier work by Meinwald[1]. This discovery marked the first report of a significant biological activity for a derivative of the this compound core, sparking interest in its potential as a pharmacophore.

Structural and Physicochemical Properties

The defining feature of this compound is its fused cyclopropane and cyclopentane rings, which create a rigid, boat-like conformation. This conformational rigidity is a key attribute in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The carboxylic acid moiety at the C6 position provides a handle for further chemical modification and is crucial for its biological activity and physicochemical properties.

PropertyValueReference
Molecular FormulaC₇H₁₀O₂--INVALID-LINK--
Molecular Weight126.15 g/mol --INVALID-LINK--
CAS Number16650-37-6--INVALID-LINK--
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in polar organic solventsGeneral knowledge

Synthesis of this compound

The synthesis of the bicyclo[3.1.0]hexane core has been approached through various methodologies, with cyclopropanation reactions being the most common. The following are detailed protocols for key synthetic strategies.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the synthesis of cyclopropanes from alkenes. This method can be applied to a suitable cyclopentene precursor to generate the bicyclo[3.1.0]hexane skeleton.

Experimental Protocol: Simmons-Smith Cyclopropanation of a Cyclopentene Precursor

  • Materials:

    • Cyclopent-1-enecarboxylic acid derivative (e.g., methyl ester) (1.0 eq)

    • Zinc-Copper couple (Zn-Cu) (2.0 eq)

    • Diiodomethane (CH₂I₂) (2.0 eq)

    • Anhydrous diethyl ether or dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of zinc-copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add diiodomethane dropwise. The mixture may be gently heated to initiate the formation of the organozinc carbenoid (iodomethyl)zinc iodide.

    • Cool the reaction mixture to 0 °C and add a solution of the cyclopent-1-enecarboxylic acid derivative in anhydrous diethyl ether dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane-6-carboxylate ester.

    • Subsequent hydrolysis of the ester group (e.g., using aqueous base followed by acidification) yields this compound.

Asymmetric Cyclopropanation

For applications in drug development, enantiomerically pure compounds are often required. Asymmetric cyclopropanation methods have been developed to access specific stereoisomers of the bicyclo[3.1.0]hexane core.

Experimental Protocol: Catalytic Asymmetric Cyclopropanation of a Cyclopentenone Derivative

  • Materials:

    • 2-Cyclopenten-1-one (1.0 eq)

    • Diazoacetate (e.g., ethyl diazoacetate) (1.2 eq)

    • Chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand) (1-5 mol%)

    • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.

    • Add 2-cyclopenten-1-one to the catalyst solution.

    • Slowly add the diazoacetate via a syringe pump over several hours to the stirred solution at the optimal reaction temperature (can range from -78 °C to room temperature depending on the catalyst system).

    • Stir the reaction mixture until the diazoacetate is completely consumed, as monitored by TLC (staining with potassium permanganate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched bicyclo[3.1.0]hexan-2-one-6-carboxylate.

    • The ketone can be subsequently reduced and the ester hydrolyzed to obtain the desired stereoisomer of this compound.

Applications in Drug Development

The rigid bicyclo[3.1.0]hexane scaffold has been successfully incorporated into a variety of drug candidates targeting different biological systems. Its ability to mimic the conformation of natural ligands while offering improved metabolic stability and receptor subtype selectivity makes it a highly attractive building block.

Metabotropic Glutamate Receptor (mGluR) Modulators

Derivatives of this compound have been extensively investigated as potent and selective agonists for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. Agonists of mGluR2/3 have shown therapeutic potential in the treatment of anxiety, psychosis, and epilepsy. The rigid bicyclic core helps to lock the molecule in a conformation that is optimal for binding to the receptor.

mGluR2_3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bicyclo[3.1.0]hexane Agonist Bicyclo[3.1.0]hexane Agonist mGluR2_3 mGluR2/3 Bicyclo[3.1.0]hexane Agonist->mGluR2_3 Binds G_protein Gi/o Protein mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulates cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulates Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter_Release

Caption: Simplified signaling pathway of mGluR2/3 activation by a Bicyclo[3.1.0]hexane-based agonist.
Other Therapeutic Targets

The versatility of the bicyclo[3.1.0]hexane scaffold has led to its exploration in targeting other proteins, including:

  • GABA Transporters: Conformationally restricted analogues have been developed as selective inhibitors of GABA transporters, which are involved in the reuptake of the inhibitory neurotransmitter GABA. Such inhibitors have potential as anticonvulsants and anxiolytics.

  • Adenosine Receptors: Derivatives have been synthesized as antagonists of the A3 adenosine receptor, a target for inflammatory diseases and cancer.

  • Histamine Receptors: The scaffold has been used to create selective ligands for the H3 histamine receptor, which is implicated in various neurological and psychiatric disorders.

Drug Development Workflow

The integration of the this compound core into a drug discovery program typically follows a structured workflow.

Drug_Development_Workflow Start Target Identification Scaffold_Selection Scaffold Selection: Bicyclo[3.1.0]hexane Core Start->Scaffold_Selection Library_Synthesis Library Synthesis & SAR Studies Scaffold_Selection->Library_Synthesis Library_Synthesis->Scaffold_Selection Feedback Lead_Optimization Lead Optimization (ADME/Tox) Library_Synthesis->Lead_Optimization Lead_Optimization->Library_Synthesis Feedback Preclinical Preclinical Development Lead_Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical End Approved Drug Clinical->End

References

The Rising Therapeutic Potential of Bicyclo[3.1.0]hexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold, a conformationally constrained carbocyclic system, has emerged as a privileged motif in modern medicinal chemistry. Its rigid three-dimensional structure allows for precise orientation of substituents, leading to enhanced potency and selectivity for a variety of biological targets. This technical guide provides an in-depth overview of the burgeoning biological activities of novel bicyclo[3.1.0]hexane derivatives, with a focus on their potential as antiviral, anticancer, and neurological agents. This document details the quantitative biological data, experimental protocols for key assays, and the underlying signaling pathways associated with these promising compounds.

Quantitative Biological Activity Data

The biological evaluation of novel bicyclo[3.1.0]hexane derivatives has yielded a wealth of quantitative data, highlighting their potential across diverse therapeutic areas. The following tables summarize the inhibitory and binding affinities of representative compounds.

Table 1: Antiviral Activity of Bicyclo[3.1.0]hexane Derivatives

Compound IDVirus/TargetAssay TypeActivity (IC₅₀/EC₅₀)Cell LineReference
(North)-Methanocarbathymine Herpes Simplex Virus 1 (HSV-1)Plaque Reduction0.02 µMVero
(North)-Methanocarbathymine Herpes Simplex Virus 2 (HSV-2)Plaque Reduction0.03 µMVero
Bicyclo[3.1.0]hexene Nucleoside 4a (North-D4T) Human Immunodeficiency Virus 1 (HIV-1)Luciferase Reporter0.1 µMHOS[1]
Bicyclo[3.1.0]hexene Nucleoside 4c (North-D4A) Human Immunodeficiency Virus 1 (HIV-1)Luciferase Reporter>10 µMHOS[1]
Bicyclo[3.1.0]hexane Derivative 4a Influenza A Neuraminidase (H5N1)Enzyme Inhibition10 µM-[2]
Spirooliganone C Coxsackievirus B3 (CVB3)Antiviral Bioassay11.11 µM-[3]
(+)-Spirooliganone D Coxsackievirus B3 (CVB3)Antiviral Bioassay1.11 µM-[3]

Table 2: Anticancer Activity of Bicyclo[3.1.0]hexane Derivatives

Compound IDCancer Cell LineAssay TypeActivity (IC₅₀)Reference
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] 4b K-562 (Leukemia)MTS Assay (72h)4 ± 2 µM[4]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] 4e HeLa (Cervical)MTS Assay (72h)12 ± 6 µM[4]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] 4h Jurkat (T-cell leukemia)MTS Assay (72h)8 ± 2 µM[4]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] 4i CT26 (Colon)MTS Assay (72h)3 ± 1 µM[4]

Table 3: Neurological Activity of Bicyclo[3.1.0]hexane Derivatives

Compound IDReceptor TargetAssay TypeActivity (Kᵢ/IC₅₀)Reference
Bicyclo[3.1.0]hexane-based Nucleoside 30 Adenosine A₃ ReceptorRadioligand BindingKᵢ = 0.38 µM[5][6]
3-Azabicyclo[3.1.0]hexane Derivative µ-Opioid ReceptorRadioligand BindingPicomolar Affinity[7]
(1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Dopamine D₃ ReceptorRadioligand BindingPotent Inhibition (nM)[8]
N-Benzyl Piperidine 4-Benzimidazolone (1) µ-Opioid ReceptorGTPγS BindingEC₅₀ = 2.2 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the evaluation of bicyclo[3.1.0]hexane derivatives.

Synthesis of Bicyclo[3.1.0]hexane Nucleoside Analogues

A common strategy for the synthesis of bicyclo[3.1.0]hexane nucleosides involves a convergent approach utilizing a pre-formed bicyclic alcohol and a nucleobase.

General Procedure:

  • Preparation of the Bicyclic Precursor: The synthesis often starts from a readily available chiral starting material, such as D-ribose, which is converted through multiple steps to a protected bicyclo[3.1.0]hexanol intermediate.

  • Mitsunobu Coupling: The bicyclic alcohol is coupled with the desired nucleobase (e.g., thymine, adenine) under Mitsunobu conditions. This typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Deprotection: The protecting groups on the pseudosugar and/or the nucleobase are removed under appropriate conditions to yield the final bicyclo[3.1.0]hexane nucleoside.

Example: Synthesis of "North-derived" bicyclo[3.1.0]hexene nucleosides[1]:

  • To a solution of the bicyclo-cyclopentenol intermediate in THF, the desired nucleobase and triphenylphosphine are added.

  • The mixture is cooled to 0°C, and DIAD is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the protected nucleoside.

  • Subsequent deprotection steps, such as treatment with ammonia in methanol to remove acyl protecting groups on the nucleobase, followed by desilylation of the pseudosugar with a fluoride source like tetrabutylammonium fluoride (TBAF), afford the final product.

Antiviral Assays

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

  • Cell Seeding: Vero cells are seeded in 24-well plates and grown to confluence.

  • Viral Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2 and incubated for 1 hour to allow for viral adsorption.

  • Compound Treatment: The virus-containing medium is removed, and the cells are overlaid with fresh medium containing various concentrations of the test compound.

  • Plaque Formation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.

  • Visualization and Quantification: The cell monolayers are fixed and stained with a solution like crystal violet. The number of plaques in each well is counted, and the IC₅₀ value is calculated by comparing the plaque numbers in treated wells to untreated control wells.

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Enzyme and Substrate Preparation: Recombinant influenza neuraminidase and a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the bicyclo[3.1.0]hexane derivative for a specified period.

  • Enzymatic Reaction: The reaction is initiated by the addition of the MUNANA substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of MUNANA, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Anticancer Cell Proliferation (MTS) Assay[5]

The MTS assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., K-562, HeLa, CT26) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the bicyclo[3.1.0]hexane derivative and incubated for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: The MTS reagent, [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium], is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of MTS to a formazan product by viable cells. The absorbance of the formazan is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Receptor Binding Assays

This assay measures the affinity of a compound for the adenosine A₃ receptor.

  • Membrane Preparation: Cell membranes expressing the human adenosine A₃ receptor are prepared.

  • Competition Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]PSB-11) and varying concentrations of the unlabeled bicyclo[3.1.0]hexane derivative.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins coupled to the µ-opioid receptor.

  • Membrane Preparation: Membranes from cells expressing the human µ-opioid receptor are prepared.

  • Assay Mixture: The membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (agonist).

  • Incubation: The reaction is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

  • Filtration and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The EC₅₀ and Eₘₐₓ values are determined from the dose-response curve to characterize the agonist activity of the compound.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these novel derivatives requires a clear visualization of the biological pathways they modulate. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling cascades and experimental workflows.

Influenza_Neuraminidase_Inhibition cluster_virus Influenza Virus cluster_cell Host Cell Virion Progeny Virion HA Hemagglutinin (HA) Virion->HA possesses NA Neuraminidase (NA) Virion->NA possesses Receptor Sialic Acid Receptor HA->Receptor NA->Receptor cleaves Bicyclo_inhibitor Bicyclo[3.1.0]hexane Inhibitor Bicyclo_inhibitor->NA inhibits

Caption: Inhibition of influenza virus release by a bicyclo[3.1.0]hexane derivative.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Agonist Bicyclo[3.1.0]hexane Opioid Agonist Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor binds & activates G_Protein Gαi/o, Gβγ Opioid_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Analgesia Analgesia & Other Effects CREB->Analgesia leads to

Caption: G-protein coupled signaling pathway for a bicyclo[3.1.0]hexane opioid agonist.

A3AR_Cancer_Signaling cluster_membrane_cancer Cancer Cell Membrane cluster_cytoplasm_cancer Cytoplasm A3AR_Agonist Bicyclo[3.1.0]hexane A3AR Agonist A3AR Adenosine A3 Receptor (A3AR) A3AR_Agonist->A3AR activates G_Protein_Cancer Gαi A3AR->G_Protein_Cancer activates AC_Cancer Adenylyl Cyclase G_Protein_Cancer->AC_Cancer inhibits cAMP_Cancer cAMP AC_Cancer->cAMP_Cancer reduces production of ATP_Cancer ATP ATP_Cancer->AC_Cancer PKA_Cancer PKA cAMP_Cancer->PKA_Cancer leads to decreased activation of PI3K PI3K PKA_Cancer->PI3K inhibits Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin promotes degradation of Apoptosis Apoptosis GSK3b->Apoptosis activation leads to Beta_Catenin->Apoptosis inhibition of degradation suppresses apoptosis

Caption: Anticancer signaling of a bicyclo[3.1.0]hexane A3AR agonist.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization StartMat Starting Materials (e.g., D-Ribose) Intermediate Bicyclo[3.1.0]hexane Core Synthesis StartMat->Intermediate Derivatization Lead Compound Derivatization Intermediate->Derivatization Purification Purification & Characterization Derivatization->Purification PrimaryAssay Primary Screening (e.g., Cell Viability) Purification->PrimaryAssay SecondaryAssay Secondary Screening (e.g., Receptor Binding) PrimaryAssay->SecondaryAssay FunctionalAssay Functional Assays (e.g., GTPγS) SecondaryAssay->FunctionalAssay SAR Structure-Activity Relationship (SAR) FunctionalAssay->SAR SAR->Derivatization Iterative Design ADMET ADMET Profiling SAR->ADMET LeadOp Lead Optimization ADMET->LeadOp

Caption: General workflow for the discovery of bioactive bicyclo[3.1.0]hexane derivatives.

Conclusion

The bicyclo[3.1.0]hexane framework represents a versatile and powerful tool in the design of novel therapeutic agents. The data and protocols presented in this guide underscore the significant progress made in elucidating the biological activities of its derivatives. From potent antiviral and anticancer agents to selective modulators of key neurological receptors, these conformationally constrained molecules hold immense promise for addressing a range of unmet medical needs. Further exploration of the chemical space around this privileged scaffold, guided by the methodologies outlined herein, is anticipated to yield the next generation of innovative medicines.

References

Conformational analysis of the Bicyclo[3.1.0]hexane ring system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of the Bicyclo[3.1.0]hexane Ring System

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane ring system is a prevalent structural motif in natural products and a valuable scaffold in medicinal chemistry for the design of conformationally restricted molecules.[1][2] A thorough understanding of its conformational preferences is paramount for predicting molecular shape, designing specific ligand-receptor interactions, and ultimately for the development of novel therapeutics. This guide provides a comprehensive overview of the conformational analysis of the bicyclo[3.1.0]hexane core, detailing its inherent conformational preferences, the influence of substituents, and the experimental and computational methodologies employed in its study.

Preferred Conformations of the Bicyclo[3.1.0]hexane Ring

The bicyclo[3.1.0]hexane framework consists of a cyclopentane ring fused to a cyclopropane ring. The fusion of the three-membered ring significantly restricts the conformational flexibility of the five-membered ring, leading to two primary conformations: a boat and a chair form.

Numerous computational and experimental studies have consistently shown that the boat-like conformation is the most stable form for the parent bicyclo[3.1.0]hexane and many of its derivatives.[3][4] This preference is in stark contrast to the corresponding monocyclic cyclohexane system where the chair form is significantly more stable. The stability of the boat conformation in bicyclo[3.1.0]hexane is attributed to the minimization of eclipsing strain and favorable orbital interactions.[5] In the boat form, the cyclopropane ring occupies a pseudo-equatorial position, which reduces steric hindrance.

The chair-like conformation, while a true energy minimum, is generally higher in energy.[3][5] The energy difference between the boat and chair conformers can be influenced by the presence of substituents and heteroatoms within the ring system.[3][5]

Quantitative Conformational Data

The relative energies and key geometrical parameters of the boat and chair conformations of bicyclo[3.1.0]hexane and its derivatives have been determined through various computational methods. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Calculated Relative Energies of Bicyclo[3.1.0]hexane Conformers

CompoundMethod/Basis SetΔE (Chair - Boat) (kcal/mol)Reference
Bicyclo[3.1.0]hexaneMM22.59[6]
Bicyclo[3.1.0]hexaneMP2/6-31G(d)>0[7]
1,5-Diazabicyclo[3.1.0]hexaneMP23.8[7]
Bicyclo[3.1.0]hexan-3-ylmethanolB3LYP/6-311++G 2.5 - 3.8[8]
Bicyclo[3.1.0]hexan-3-ylmethanolMP2/6-311++G*3.8 - 4.5[8]
Substituted Bicyclo[3.1.0]hexaneB3LYP/6-311++GBoat much more stable[4][9]

Table 2: Selected Geometric Parameters for Bicyclo[3.1.0]hexane Conformers

ConformerParameterAtom(s)Calculated Value (B3LYP/6-311++G**)Reference
Boat-likeDihedral AngleC2-C3-C4-N5-15.2° to -18.7°[8]
Chair-likeDihedral AngleC2-C3-C4-N512.5° to 15.8°[8]
Boat-likePuckering Parameter-80-95°[8]
Chair-likePuckering Parameter-150-170°[8]

Experimental and Computational Protocols

The conformational analysis of the bicyclo[3.1.0]hexane ring system relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-phase conformation of bicyclo[3.1.0]hexane derivatives.

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of the purified bicyclo[3.1.0]hexane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts and coupling patterns of all protons.

    • Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and HSQC (Heteronuclear Single Quantum Coherence) to assign protons to their attached carbons.

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons. The presence or absence of specific NOE cross-peaks provides crucial information about the spatial proximity of protons and helps to differentiate between boat and chair conformations.[5][10]

  • Data Analysis:

    • Measure the vicinal proton-proton coupling constants (³JHH) from the 1D ¹H NMR spectrum.

    • Use the Karplus equation, which relates the magnitude of ³JHH to the dihedral angle between the coupled protons, to estimate the dihedral angles within the five-membered ring.[2][11] Due to the rigid nature of the bicyclo[3.1.0]hexane system, the Karplus relationship can be particularly informative.[11]

    • Analyze the NOESY/ROESY spectra to identify key intramolecular distances. For example, in a boat conformation, specific cross-ring proton-proton interactions may be observed that would be absent in a chair conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive determination of the solid-state conformation of a molecule.

General Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the bicyclo[3.1.0]hexane derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic coordinates and thermal parameters against the experimental data using least-squares methods until the model converges.

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and dihedral angles, offering an unambiguous picture of the molecule's conformation in the solid state.[12]

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone in the conformational analysis of bicyclo[3.1.0]hexane systems.

Detailed Protocol for DFT-based Conformational Analysis:

  • Initial Structure Generation: Build initial 3D structures of the boat and chair conformations of the bicyclo[3.1.0]hexane derivative using a molecular modeling software.

  • Conformational Search (for flexible side chains): If the molecule has flexible substituents, perform a systematic or stochastic conformational search to identify low-energy conformers of the side chains for both the boat and chair forms of the bicyclic core.

  • Geometry Optimization and Energy Calculation:

    • Perform geometry optimizations for all identified low-energy conformers using a suitable level of theory and basis set. Common choices for bicyclo[3.1.0]hexane systems include the B3LYP or M06-2X functionals with basis sets such as 6-31G* or 6-311++G**.[9]

    • Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Analysis of Results:

    • Compare the relative energies (including ZPVE and thermal corrections) of the optimized boat and chair conformers to determine the most stable conformation.

    • Analyze the optimized geometries to obtain key parameters such as dihedral angles, bond lengths, and puckering parameters.[8]

    • The potential energy surface can be mapped by performing relaxed scans of specific dihedral angles to understand the energy barriers between different conformations.[3]

Visualizations

The following diagrams illustrate key concepts in the conformational analysis of the bicyclo[3.1.0]hexane ring system.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Conformational Determination synthesis Synthesis of Bicyclo[3.1.0]hexane Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, COSY, NOESY) purification->nmr xray X-ray Crystallography purification->xray dft DFT Calculations (Geometry Optimization, Energy Calculation) purification->dft analysis Data Analysis & Comparison - Karplus Equation - NOE Constraints - Relative Energies nmr->analysis xray->analysis dft->analysis conclusion Determination of Preferred Conformation analysis->conclusion

References

Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives as Constrained Glutamate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives as a class of conformationally constrained glutamate analogs. By restricting the flexible backbone of glutamate, these compounds achieve high potency and selectivity for specific glutamate receptor subtypes, particularly the group II metabotropic glutamate receptors (mGluR2 and mGluR3). This guide details their pharmacological properties, experimental characterization, and the underlying signaling pathways.

Core Concept: Conformational Constraint

Glutamic acid, the primary excitatory neurotransmitter in the central nervous system, can adopt numerous conformations due to the flexibility of its carbon backbone. This conformational promiscuity allows it to interact with a wide range of glutamate receptors. The bicyclo[3.1.0]hexane scaffold imposes rigid constraints on the key torsion angles of the glutamate pharmacophore, effectively locking it into a specific three-dimensional shape. This strategy has been instrumental in developing ligands with high selectivity for G-protein coupled metabotropic glutamate receptors over ionotropic glutamate receptors. Specifically, derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been designed to mimic the bioactive conformation of glutamate at group II mGluRs.[1][2]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for key this compound derivatives at human and rat metabotropic glutamate receptors.

Group II mGluR Agonists
Compound NameReceptorAssay TypeValue (nM)SpeciesReference
LY354740 ((+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid)hmGluR2Functional (cAMP)EC₅₀ = 5.1 ± 0.3Human[3]
hmGluR3Functional (cAMP)EC₅₀ = 24.3 ± 0.5Human[3]
Rat HippocampusFunctional (cAMP)EC₅₀ = 22 ± 3Rat[4]
LY404039 ((-)-(1R,4S,5S,6S)-4-Amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic acid)hmGluR2Binding AffinityKᵢ = 149Human[5]
hmGluR3Binding AffinityKᵢ = 92Human[5]
Native mGluR2/3Binding AffinityKᵢ = 88Rat[5]
hmGluR2Functional (cAMP)EC₅₀ = 23Human[5]
hmGluR3Functional (cAMP)EC₅₀ = 48Human[5]
MGS0028 ((+)-2-Amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid)hmGluR2Binding AffinityKᵢ = 0.570 ± 0.10Human[6]
hmGluR3Binding AffinityKᵢ = 2.07 ± 0.40Human[6]
(-)-11 ((1R,2S,5R,6R)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid)hmGluR2Binding AffinityKᵢ = 16.6 ± 5.6Human[6]
hmGluR3Binding AffinityKᵢ = 80.9 ± 31Human[6]
Group II mGluR Antagonists
Compound NameReceptorAssay TypeValue (nM)SpeciesReference
MGS0039 ((-)-2-Amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid)hmGluR2Binding AffinityKᵢ = 2.38 ± 0.40Human[7]
hmGluR3Binding AffinityKᵢ = 4.46 ± 0.31Human[7]
hmGluR2Functional (cAMP)IC₅₀ = 20.0 ± 3.67Human[7]
hmGluR3Functional (cAMP)IC₅₀ = 24.0 ± 3.54Human[7]

Signaling Pathways and Experimental Workflows

Group II mGluR Signaling Pathway

The primary mechanism of action for group II mGluR agonists, such as LY354740, is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is mediated through the activation of the Gαi/o subunit of the G-protein complex.

mGluR2_3_Signaling cluster_membrane Cell Membrane mGluR mGluR2 / mGluR3 G_protein Gαi/oβγ mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Bicyclo[3.1.0]hexane Agonist (e.g., LY354740) Agonist->mGluR Binds ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Group II mGluR Signaling Cascade
Experimental Workflow for Characterization

The discovery and validation of a novel bicyclo[3.1.0]hexane-based glutamate analog follows a structured experimental pipeline, from chemical synthesis to in vivo assessment.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo / In Situ cluster_invivo In Vivo Evaluation A Computational Design & Analog Selection B Stereocontrolled Chemical Synthesis A->B C Radioligand Binding Assays (Determine Ki) B->C D Functional Assays (cAMP, Determine EC50/IC50) C->D E Selectivity Profiling (vs. other mGluRs, iGluRs) D->E F Brain Slice Electrophysiology (Assess effects on synaptic transmission) E->F G Pharmacokinetic Studies (Oral bioavailability, brain penetration) F->G H Behavioral Models (e.g., Anxiety, Psychosis) G->H

Drug Discovery and Characterization Workflow

Experimental Protocols

Radioligand Competition Binding Assay (for mGluR2/3)

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to the receptor.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human mGluR2 or mGluR3 receptor subtype.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by centrifugation at 40,000 x g for 30 minutes at 4°C.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.

  • Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 2 mM MgCl₂, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate format in a total volume of 250 µL.

  • To each well, add:

    • 50 µL of test compound at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of radioligand (e.g., [³H]LY354740) at a fixed concentration near its Kₔ value.

    • 150 µL of the membrane preparation (containing 10-20 µg of protein).

  • Define non-specific binding in wells containing a high concentration of a non-radiolabeled, potent ligand (e.g., 10 µM L-glutamate).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Formation

This assay measures the functional potency (EC₅₀ for agonists, IC₅₀ for antagonists) of test compounds by quantifying their effect on intracellular cAMP levels in cells expressing Gαi/o-coupled receptors.

1. Cell Preparation:

  • Use cells stably expressing the mGluR of interest (e.g., CHO-hmGluR2).

  • Plate the cells in 96-well plates and grow to near confluency.

  • On the day of the assay, replace the culture medium with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES) and pre-incubate for 30 minutes at 37°C.

2. Agonist Mode (EC₅₀ Determination):

  • Add the test agonist at various concentrations to the wells.

  • Add a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to all wells to stimulate cAMP production.

  • Incubate for 15-30 minutes at 37°C.

3. Antagonist Mode (IC₅₀ Determination):

  • Pre-incubate the cells with the test antagonist at various concentrations for 15-20 minutes.

  • Add a fixed concentration of a known agonist (e.g., LY354740 at its EC₈₀ concentration).

  • Add a fixed concentration of forskolin to all wells.

  • Incubate for 15-30 minutes at 37°C.

4. cAMP Quantification:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

5. Data Analysis:

  • For agonists, plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC₅₀.

  • For antagonists, plot the percentage inhibition of the agonist response against the log concentration of the antagonist to determine the IC₅₀.

Electrophysiology in Brain Slices

This protocol assesses the effect of the glutamate analog on synaptic transmission in a physiologically relevant ex vivo preparation.

1. Slice Preparation:

  • Anesthetize and decapitate a young adult rodent (e.g., Sprague-Dawley rat).

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution (sucrose-based to improve viability).

  • Cut coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome.

  • Transfer the slices to a holding chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

2. Recording:

  • Transfer a single slice to a recording chamber on the stage of an upright microscope, continuously perfused with oxygenated aCSF at 30-32°C.

  • Perform whole-cell patch-clamp recordings from neurons in the desired layer or nucleus.

  • Use a glass micropipette filled with an internal solution (e.g., potassium gluconate-based) to form a high-resistance seal with the cell membrane and then rupture the patch to gain electrical access to the cell interior.

  • Place a stimulating electrode nearby to evoke synaptic responses (e.g., excitatory postsynaptic currents, EPSCs).

3. Drug Application:

  • After obtaining a stable baseline of evoked synaptic responses, apply the bicyclo[3.1.0]hexane analog to the slice via the perfusion bath at a known concentration.

  • Record the changes in the amplitude, frequency, or kinetics of the synaptic currents. For a presynaptic group II mGluR agonist, a reduction in the amplitude of evoked EPSCs is expected, consistent with reduced glutamate release.

4. Data Analysis:

  • Measure the amplitude of the synaptic responses before, during, and after drug application (washout).

  • Express the drug effect as a percentage change from the baseline.

  • Construct a concentration-response curve if multiple concentrations are tested to determine the EC₅₀ for the electrophysiological effect.

References

Unlocking Therapeutic Potential: A Technical Guide to Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives as Modulators of Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of Bicyclo[3.1.0]hexane-6-carboxylic acid derivatives, a versatile scaffold in modern drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core therapeutic targets, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.

The unique constrained bicyclic structure of this scaffold allows for the precise spatial orientation of pharmacophoric elements, leading to high affinity and selectivity for a range of biological targets. This guide focuses on four primary areas where these derivatives have shown significant promise: Metabotropic Glutamate Receptors (mGluRs), Adenosine Receptors, AMPA Receptors, and Neuraminidase.

Metabotropic Glutamate Receptors (mGluR2/3): A Focus on Neurological and Psychiatric Disorders

Derivatives of this compound have been extensively explored as modulators of Group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating synaptic transmission and neuronal excitability. Both agonists and antagonists of mGluR2/3 have been developed, with potential applications in treating a wide array of central nervous system (CNS) disorders, including depression, anxiety, and schizophrenia.

Negative modulators of mGluR2/3 have demonstrated antidepressant-like activity in animal models, showing promise as novel therapeutic agents for major depressive disorder.[1] For instance, conformationally constrained 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogs have been developed as orthosteric mGluR2/3 receptor antagonists.[1] Conversely, selective agonists for group 2 mGluRs, such as (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), have shown anticonvulsant and anxiolytic properties.[2] Prodrugs of 2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives that act as mGlu2/3 antagonists are being investigated for psychiatric and neurological diseases like schizophrenia, anxiety, depression, and Alzheimer's disease.[3]

Quantitative Data: mGluR2/3 Ligand Activity
Compound IDTargetActivityIC50 / Ki (nM)Reference
Compound 18 hmGlu2 / hmGlu3Antagonist46 ± 14.2 / 46.1 ± 36.2[1]
(-)-11be (MGS0039) mGlu2 / mGlu3AntagonistKi = 2.38 ± 0.40 / 4.46 ± 0.31[4]
(+)-9 (LY354740) Group 2 mGluRsAgonistEC50 = 55 ± 17[2]
(1R,2S,5S,6S)-2-Amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid monohydrate ((+)-14, MGS0028) mGluR2 / mGlu3AgonistKi = 0.570 ± 0.10 / 2.07 ± 0.40[5]
Experimental Protocol: mGluR2/3 Antagonist Activity Assay (cAMP Accumulation)

This protocol outlines a typical assay to determine the antagonist activity of a test compound at mGluR2/3 by measuring the inhibition of forskolin-stimulated cAMP accumulation.

1. Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 or mGluR3 are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent.

2. Assay Procedure:

  • Cells are seeded into 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Cells are pre-incubated with various concentrations of the test compound (antagonist) for 15-30 minutes at 37°C.

  • An agonist (e.g., glutamate or a specific mGluR2/3 agonist like LY354740) is added, followed immediately by forskolin (to stimulate adenylyl cyclase) at a final concentration of 1-10 µM.

  • The incubation continues for another 15-30 minutes at 37°C.

3. cAMP Measurement:

  • The reaction is stopped by lysing the cells.

  • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

4. Data Analysis:

  • The concentration-response curves for the antagonist are plotted, and the IC50 values are calculated using non-linear regression analysis.

Signaling Pathway: mGluR2/3-mediated Inhibition of Adenylyl Cyclase

mGluR2_3_Signaling cluster_membrane Cell Membrane mGluR mGluR2/3 G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Bicyclo[3.1.0]hexane Derivative (Antagonist) Ligand->mGluR Blocks Agonist Glutamate Agonist->mGluR Activates G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

mGluR2/3 antagonist blocking glutamate-mediated inhibition of cAMP production.

Adenosine A3 Receptors: Targeting Inflammation and Cancer

The bicyclo[3.1.0]hexane scaffold has been ingeniously used to create rigid nucleoside analogs, known as (N)-methanocarba nucleosides, that show high affinity and selectivity for the adenosine A3 receptor (A3AR).[6][7] The A3AR is a GPCR that is overexpressed in inflammatory and cancer cells, making it a promising therapeutic target.[6] Depending on the modifications on the bicyclo[3.1.0]hexane and the purine core, these derivatives can act as either potent agonists or antagonists.

For instance, a series of bicyclo[3.1.0]hexane-based nucleosides have been synthesized and evaluated for their P1 receptor affinities, with some derivatives showing moderate A3AR affinity and high selectivity.[6][7] Truncated (N)-methanocarba analogues lacking a 4′-hydroxymethyl group have been identified as highly potent and selective antagonists of the human A3AR.[8]

Quantitative Data: Adenosine A3 Receptor Ligand Activity
Compound IDTargetActivityKi (µM)Reference
Compound 30 A3ARAgonist0.38[6][7]
Compound 16 A3ARAgonist1.60[6][7]
Compound 36 A3ARAgonist0.96[6][7]
Compound 33b hA3ARAntagonist0.0007 - 0.0014[8]
Compound 15 hA3ARAgonist0.0021[9]
Experimental Protocol: Adenosine A3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human A3AR.

1. Membrane Preparation:

  • Membranes are prepared from CHO cells stably expressing the human A3AR.

  • Cells are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer. Protein concentration is determined using a BCA assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate in a total volume of 100 µL.

  • Each well contains:

    • 50 µL of membrane suspension (e.g., 20 µg of protein).

    • 25 µL of a radioligand, such as [¹²⁵I]I-AB-MECA (final concentration ~1.0 nM).

    • 25 µL of either buffer (for total binding), a high concentration of a known A3AR ligand (e.g., NECA) for non-specific binding, or the test compound at various concentrations.

  • The plate is incubated for 1-2 hours at room temperature.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a gamma counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The Ki values for the test compounds are determined from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathway: Adenosine A3 Receptor Activation

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3AR Gi Gi Protein A3AR->Gi Gq Gq Protein A3AR->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases PLC Phospholipase C IP3_DAG IP3 + DAG PLC->IP3_DAG Generates Ligand Bicyclo[3.1.0]hexane Derivative (Agonist) Ligand->A3AR Gi->AC Inhibits Gq->PLC Activates Ca_PKC Ca²⁺ release PKC activation IP3_DAG->Ca_PKC

Dual signaling pathways of the Adenosine A3 Receptor upon agonist binding.

AMPA Receptors: Enhancing Synaptic Transmission

Some bicyclo[3.1.0]hexane derivatives have been investigated as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain. AMPAR PAMs do not activate the receptor directly but enhance the response to the endogenous ligand, glutamate. They achieve this by slowing the deactivation and/or desensitization of the receptor, thereby prolonging the synaptic current. This mechanism of action holds potential for treating cognitive disorders and depression.

The modulatory site for these PAMs is often located at the dimer interface of the AMPA receptor subunits, adjacent to the hinge region of the ligand-binding domain.[1][10][11] By binding to this site, the PAM stabilizes the closed, glutamate-bound conformation of the receptor.[11]

Experimental Workflow: Characterizing AMPA Receptor PAMs

AMPA_PAM_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation binding Radioligand Binding Assay (e.g., [³H]AMPA) patch_clamp Electrophysiology (Patch-Clamp) binding->patch_clamp Confirm functional modulation ca_imaging Calcium Imaging patch_clamp->ca_imaging Assess cellular response slice Brain Slice Electrophysiology (fEPSP recording) ca_imaging->slice Evaluate effect on synaptic plasticity behavior Behavioral Models (e.g., Novel Object Recognition) slice->behavior Assess cognitive enhancement

A typical workflow for the preclinical evaluation of AMPA Receptor PAMs.

Neuraminidase Inhibition: A Strategy Against Influenza

The bicyclo[3.1.0]hexane scaffold has also been utilized to design inhibitors of neuraminidase, an enzyme essential for the replication of the influenza virus. These derivatives are designed as transition-state analogues, mimicking the distorted boat conformation of sialic acid in the neuraminidase active site during catalysis.[4][12] By blocking the active site of neuraminidase, these inhibitors prevent the release of newly formed virus particles from infected cells, thereby halting the spread of the infection.

Inhibition assays have demonstrated that these compounds can have low micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes.[4][12]

Logical Relationship: Mechanism of Neuraminidase Inhibition

Neuraminidase_Inhibition SialicAcid Sialic Acid (Transition State) BCH_Derivative Bicyclo[3.1.0]hexane Derivative SialicAcid->BCH_Derivative Mimics Neuraminidase Neuraminidase Active Site BCH_Derivative->Neuraminidase Binds to Inhibition Inhibition of Viral Release Neuraminidase->Inhibition Leads to

Bicyclo[3.1.0]hexane derivatives mimic the transition state of sialic acid.

This technical guide highlights the significant therapeutic potential harbored within the this compound scaffold. The versatility of this structural motif allows for the development of highly selective and potent modulators of key biological targets, paving the way for novel treatments for a wide range of diseases. Further research into the structure-activity relationships and optimization of pharmacokinetic properties of these derivatives is warranted to translate their preclinical promise into clinical success.

References

In Silico Modeling of Bicyclo[3.1.0]hexane-6-carboxylic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity to bioactive molecules. This rigidity can lead to enhanced binding affinity and selectivity for a variety of biological targets. Bicyclo[3.1.0]hexane-6-carboxylic acid, as a core fragment, is of significant interest in the design of novel therapeutics targeting G-protein coupled receptors (GPCRs) and transporters. This technical guide provides an in-depth overview of the in silico modeling of this compound and its derivatives. It details computational methodologies, from ligand preparation and conformational analysis to molecular docking and dynamics, and presents relevant experimental protocols for model validation. The guide aims to equip researchers with the necessary knowledge to effectively model the interactions of this important chemical scaffold.

Introduction to this compound

This compound is a saturated bicyclic compound with the molecular formula C₇H₁₀O₂.[1] Its rigid structure makes it an attractive scaffold for medicinal chemists seeking to constrain the conformation of flexible ligands to match the bioactive conformation required for receptor binding. This approach has been successfully applied to ligands for several important drug targets.

The unique stereochemistry of the bicyclo[3.1.0]hexane ring system allows for the precise positioning of substituents in three-dimensional space, which can be exploited to optimize interactions with a target protein's binding site. The carboxylic acid moiety provides a versatile handle for further chemical modification and can also participate in key hydrogen bonding interactions with protein residues.

In Silico Modeling Workflow

The in silico modeling of this compound interactions follows a multi-step workflow designed to predict and analyze the binding of ligands to their biological targets. This process is crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent and selective molecules.

cluster_prep Preparation cluster_model Modeling cluster_analysis Analysis Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking ADME_Tox In Silico ADME/Tox Prediction Ligand_Prep->ADME_Tox Protein_Prep Protein Preparation Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Select Poses Binding_Mode Binding Mode Analysis MD_Sim->Binding_Mode Free_Energy Binding Free Energy Calculation MD_Sim->Free_Energy

Caption: A generalized workflow for the in silico modeling of ligand-protein interactions.
Ligand Preparation

Accurate representation of the ligand is paramount for successful in silico modeling. For this compound and its derivatives, this involves:

  • Conformational Analysis: The rigid bicyclic core restricts the overall conformational freedom, but the orientation of the carboxylic acid group and any other substituents must be accurately determined. Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are well-suited for this purpose, providing insights into the preferred low-energy conformations.[2]

  • Force Field Parameterization: Standard molecular mechanics force fields may not have accurate parameters for the strained bicyclo[3.1.0]hexane ring system. Therefore, it is often necessary to develop custom parameters. This typically involves:

    • Performing high-level QM calculations to obtain the optimized geometry, vibrational frequencies, and electrostatic potential.

    • Fitting the QM data to the functional form of the chosen force field (e.g., GAFF, CGenFF) to derive bond, angle, dihedral, and non-bonded parameters. The RESP (Restrained Electrostatic Potential) or an equivalent method is commonly used to derive accurate partial atomic charges.

Protein Preparation

The quality of the protein structure is equally critical. The preparation process generally includes:

  • Structure Selection: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is not available, a high-quality homology model can be generated.

  • Structure Refinement: The raw PDB structure needs to be processed to add missing atoms and residues, assign protonation states of ionizable residues (e.g., histidine, aspartic acid, glutamic acid) at a physiological pH, and optimize the hydrogen-bonding network. Water molecules that are not critical for ligand binding are typically removed.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. For GPCRs, which are common targets for bicyclo[3.1.0]hexane-based ligands, specific considerations are necessary:

  • Receptor Flexibility: GPCRs are highly dynamic proteins. To account for this, ensemble docking, where a collection of receptor conformations is used, can provide more accurate results than docking to a single rigid structure.[3] These conformations can be generated from molecular dynamics simulations or from multiple experimental structures.

  • Docking Algorithms: A variety of docking programs are available, each with different search algorithms and scoring functions. It is often advisable to use multiple programs and compare the results to build confidence in the predicted binding poses.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions over time.

  • System Setup: The docked protein-ligand complex is placed in a simulation box filled with explicit solvent (e.g., water) and ions to neutralize the system and mimic physiological ionic strength.

  • Simulation Protocol: The system is first energy minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring the system to the desired temperature and pressure. Finally, a production simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

  • Interaction Analysis: The resulting trajectory is analyzed to identify key protein-ligand interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, and to assess their stability over time.[4][5][6][7]

Binding Free Energy Calculations

MD simulations can be used to estimate the binding free energy of a ligand to its target. Common methods include:

  • MM/PBSA and MM/GBSA: Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area solvation are popular end-point methods that calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model.

  • Alchemical Free Energy Methods: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) provide more accurate but computationally more expensive estimates of the relative binding free energies between a series of related ligands.

In Silico ADME/Tox Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery. Various in silico tools and models can predict these properties based on the chemical structure of this compound and its derivatives.

cluster_input Input cluster_prediction Prediction Models cluster_output Output Ligand Ligand Structure Absorption Absorption (e.g., Caco-2 permeability, HIA) Ligand->Absorption Distribution Distribution (e.g., BBB penetration, Plasma Protein Binding) Ligand->Distribution Metabolism Metabolism (e.g., CYP450 inhibition) Ligand->Metabolism Excretion Excretion (e.g., Renal clearance) Ligand->Excretion Toxicity Toxicity (e.g., hERG inhibition, Mutagenicity) Ligand->Toxicity Profile ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile

Caption: Conceptual workflow for in silico ADME/Tox prediction.

Biological Targets and Signaling Pathways

Derivatives of this compound have been investigated as ligands for a number of important biological targets, primarily GPCRs and neurotransmitter transporters.

Adenosine A₃ Receptors

The adenosine A₃ receptor is a GPCR that is a promising target for the treatment of inflammatory diseases and cancer.[8] The rigid bicyclo[3.1.0]hexane scaffold has been incorporated into adenosine analogues to create potent and selective A₃ receptor agonists.[8][9][10]

Ligand A₃R Agonist A3R Adenosine A₃ Receptor Ligand->A3R Binds G_protein Gᵢ/G₀ Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ Release IP3_DAG->Ca2 Leads to PKC PKC Activation IP3_DAG->PKC Leads to

Caption: Simplified signaling pathway of the adenosine A₃ receptor.
GABA Transporters

GABA (γ-aminobutyric acid) transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its neurotransmitter action. Conformationally restricted analogues of GABA incorporating the bicyclo[3.1.0]hexane scaffold have been developed as potent and selective inhibitors of GAT subtypes, particularly BGT-1.[11][12][13]

Metabotropic Glutamate Receptors

Metabotropic glutamate receptors (mGluRs) are a family of GPCRs that modulate synaptic transmission and neuronal excitability. Bicyclo[3.1.0]hexane-based compounds have been designed as potent and selective agonists and antagonists for group II mGluRs (mGluR2 and mGluR3).[14][15][16][17]

Quantitative Data

The following tables summarize publicly available quantitative data for the interaction of this compound derivatives with their biological targets.

Table 1: Binding Affinities (Kᵢ) of Bicyclo[3.1.0]hexane Derivatives at Adenosine A₃ Receptors

CompoundModificationhA₃AR Kᵢ (nM)Reference
Derivative 12-chloro-N⁶-(3-iodobenzyl)1.44 ± 0.60[18]
Derivative 2N⁶-cyclopentyl120 ± 31[18]
Derivative 32-amino-N⁶-(3-chlorobenzyl)4.9 ± 0.7[18]
Derivative 42-fluoro-N⁶-(3-iodobenzyl)10.7 ± 0.9[18]
Derivative 5N⁶-benzyl0.50[8]

Table 2: Inhibitory Potencies (IC₅₀) of Bicyclo[3.1.0]hexane Derivatives at GABA Transporters

CompoundTargetIC₅₀ (µM)Reference
Bicyclo-GABAhBGT-10.59[11][12]
Bicyclo-GABAhGAT-376.3[11]
N-methylated bicyclo-GABAhBGT-1Potent inhibitor[19]

Table 3: Agonist/Antagonist Potencies (EC₅₀/IC₅₀) of Bicyclo[3.1.0]hexane Derivatives at Metabotropic Glutamate Receptors

CompoundTargetActivityPotency (nM)Reference
(+)-7 (MGS0008)mGluR2Agonist (EC₅₀)29.4 ± 3.3[14]
(+)-7 (MGS0008)mGluR3Agonist (EC₅₀)45.4 ± 8.4[14]
(-)-11 (MGS0039)mGluR2Antagonist (IC₅₀)20.0 ± 3.67[15][20]
(-)-11 (MGS0039)mGluR3Antagonist (IC₅₀)24.0 ± 3.54[15][20]
(+)-9 (LY354740)Group II mGluRsAgonist (EC₅₀)55 ± 17[17]

Experimental Protocols

The validation of in silico predictions is a critical step in the drug discovery process. The following are generalized protocols for key experimental assays used to characterize the interactions of this compound derivatives.

Adenosine A₃ Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the A₃ receptor by its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human adenosine A₃ receptor.

    • Radioligand (e.g., [¹²⁵I]AB-MECA).

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Non-specific binding control (e.g., 10 µM IB-MECA).

    • Test compound (this compound derivative).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (near its Kₑ), and varying concentrations of the test compound.

    • For non-specific binding, a high concentration of an unlabeled A₃ ligand is used instead of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

GABA Transporter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

  • Materials:

    • Cells stably expressing the target human GABA transporter (e.g., hBGT-1).

    • Radiolabeled GABA (e.g., [³H]GABA).

    • Uptake buffer.

    • Test compound.

    • Scintillation counter.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA.

    • After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • The IC₅₀ value is determined by plotting the percentage of inhibition of GABA uptake versus the concentration of the test compound.

Metabotropic Glutamate Receptor Functional Assay (cAMP Measurement)

This assay determines the functional activity of a test compound at Gᵢ-coupled mGluRs by measuring its effect on cAMP levels.

  • Materials:

    • Cells stably co-expressing the target mGluR and a cAMP biosensor (e.g., GloSensor).

    • Forskolin (an adenylyl cyclase activator).

    • Test compound.

    • Luminometer.

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Add the cAMP biosensor substrate (e.g., luciferin).

    • To measure agonist activity, add varying concentrations of the test compound and measure the decrease in the luminescent signal.

    • To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound, then stimulate with a fixed concentration of a known agonist (e.g., glutamate) in the presence of forskolin, and measure the inhibition of the agonist-induced decrease in the luminescent signal.

    • The EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined from the concentration-response curves.

Conclusion

The in silico modeling of this compound and its derivatives is a powerful approach to understanding their interactions with biological targets and to guide the design of novel therapeutic agents. A comprehensive workflow, combining ligand and protein preparation, molecular docking, and molecular dynamics simulations, can provide valuable insights into the molecular determinants of binding affinity and selectivity. The integration of in silico predictions with experimental validation is essential for the successful application of these methods in drug discovery. This technical guide provides a foundation for researchers to apply these computational and experimental techniques to the study of this important chemical scaffold.

References

Probing the Neuro-Modulatory Effects of Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives: A Technical Guide to their Mechanism of Action as mGluR2/3 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives, with a primary focus on the extensively studied compound (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting the glutamatergic system. While the parent compound, this compound, has been noted for potential hypoglycemic effects, detailed mechanistic studies are scarce. In contrast, its amino-dicarboxylic acid derivatives have been a focal point of research, revealing a potent and selective agonist activity at group II metabotropic glutamate receptors (mGluR2 and mGluR3).

Introduction: Targeting Glutamatergic Dysregulation

Excessive or dysregulated glutamate transmission is implicated in the pathophysiology of a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and epilepsy. Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are key presynaptic autoreceptors that negatively modulate glutamate release. Agonists of these receptors, therefore, represent a promising therapeutic strategy for dampening excessive glutamatergic signaling. The rigid, conformationally constrained bicyclo[3.1.0]hexane scaffold of LY354740 has proven to be a highly effective pharmacophore for achieving selectivity and potency at mGluR2/3.

Quantitative Pharmacology of this compound Derivatives

The agonist activity of LY354740 and its structural analog LY379268 at mGluR2 and mGluR3 has been quantified in numerous studies. The following tables summarize key in vitro pharmacological data.

Table 1: Receptor Binding Affinities (Ki) of LY354740 and Related Compounds

CompoundReceptorKi (nM)RadioligandCell/Tissue PreparationReference
LY354740mGluR214.3 ± 1.8[3H]LY341495CHO cell membranes[1]
LY354740mGluR319.9 ± 2.5[3H]LY341495CHO cell membranes[1]
LY379268mGluR22.8 ± 0.4[3H]LY341495CHO cell membranes[1]
LY379268mGluR31.2 ± 0.2[3H]LY341495CHO cell membranes[1]

Table 2: Functional Potency (EC50) of LY354740 and Related Compounds in cAMP Assays

CompoundReceptorEC50 (nM)Assay TypeCell LineReference
LY354740human mGluR25.1 ± 0.3Forskolin-stimulated cAMP inhibitionRGT cells
LY354740human mGluR324.3 ± 0.5Forskolin-stimulated cAMP inhibitionRGT cells
LY379268human mGluR21.1 ± 0.1Forskolin-stimulated cAMP inhibitionCHO cells[1]
LY379268human mGluR31.5 ± 0.2Forskolin-stimulated cAMP inhibitionCHO cells[1]

Signaling Pathways and Mechanism of Action

LY354740 and related compounds exert their effects by binding to and activating mGluR2 and mGluR3. These receptors are coupled to the inhibitory G-protein, Gαi/o. Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein, which in turn inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous substrates, including ion channels and transcription factors.

The dissociation of the G-protein also liberates the Gβγ subunit, which can directly modulate the activity of various ion channels, most notably inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The inhibition of presynaptic VGCCs is a primary mechanism by which these agonists reduce glutamate release.

mGluR2_3_Signaling_Pathway cluster_intracellular Intracellular Space LY354740 LY354740 mGluR2_3 mGluR2/3 LY354740->mGluR2_3 G_protein Gαi/o-βγ mGluR2_3->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_beta_gamma->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Ca²⁺ influx triggers Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Fusion and

Figure 1: mGluR2/3 Signaling Pathway Activated by LY354740.

Experimental Protocols

Radioligand Binding Assay for mGluR2/3

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for mGluR2 and mGluR3 using [3H]LY354740 as the radioligand.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.

  • [3H]LY354740 (specific activity ~20-40 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl2, 2 mM CaCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled LY354740 (for determining non-specific binding).

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of 10 µM unlabeled LY354740.

    • Test Compound: 50 µL of the respective dilution of the test compound.

  • Add 50 µL of [3H]LY354740 (final concentration ~1-5 nM) to all wells.

  • Add 100 µL of the cell membrane suspension (10-20 µg protein/well) to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Test Compound Dilutions - [3H]LY354740 Solution - Membrane Suspension start->prepare_reagents plate_setup Plate Setup (96-well): - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells prepare_reagents->plate_setup add_radioligand Add [3H]LY354740 to all wells plate_setup->add_radioligand add_membranes Add Cell Membranes to initiate binding add_radioligand->add_membranes incubation Incubate at Room Temperature (60 minutes) add_membranes->incubation filtration Terminate by Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters (3x with ice-cold buffer) filtration->washing scintillation_counting Add Scintillation Cocktail and Quantify Radioactivity washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) scintillation_counting->data_analysis end End data_analysis->end cAMP_Assay_Workflow start Start cell_seeding Seed mGluR2/3-expressing cells in a multi-well plate start->cell_seeding cell_culture Culture cells overnight cell_seeding->cell_culture pre_incubation Replace medium with Stimulation Buffer (with IBMX) and pre-incubate cell_culture->pre_incubation add_agonist Add serial dilutions of Test Compound (Agonist) pre_incubation->add_agonist agonist_incubation Incubate for 15-30 minutes add_agonist->agonist_incubation add_forskolin Add Forskolin to stimulate Adenylyl Cyclase agonist_incubation->add_forskolin forskolin_incubation Incubate for 15-30 minutes add_forskolin->forskolin_incubation cell_lysis_detection Lyse cells and measure intracellular cAMP levels forskolin_incubation->cell_lysis_detection data_analysis Data Analysis: - Generate Dose-Response Curve - Calculate EC50 cell_lysis_detection->data_analysis end End data_analysis->end Therapeutic_Rationale hyperactive_glutamate Hyperactive Glutamatergic Signaling (e.g., in Anxiety) ly354740_admin Administration of LY354740 mglur2_3_activation Activation of presynaptic mGluR2/3 ly354740_admin->mglur2_3_activation reduced_glutamate Reduced Glutamate Release mglur2_3_activation->reduced_glutamate normalized_signaling Normalization of Synaptic Transmission reduced_glutamate->normalized_signaling therapeutic_effect Anxiolytic / Antipsychotic Effects normalized_signaling->therapeutic_effect

References

Exploring the Structure-Activity Relationship of Bicyclo[3.1.0]hexane-6-carboxylic Acid Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane-6-carboxylic acid scaffold represents a conformationally constrained framework that has proven to be a versatile template for the design of potent and selective ligands for various biological targets. Its rigid structure allows for the precise orientation of functional groups, leading to enhanced binding affinity and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, focusing on their activity as metabotropic glutamate receptor (mGluR) agonists, adenosine A3 receptor ligands, and GABA uptake inhibitors.

Metabotropic Glutamate Receptor (mGluR) Agonists

Analogs of this compound have been extensively studied as agonists of group II mGluRs (mGluR2 and mGluR3), which are implicated in a range of neurological and psychiatric disorders. The prototypical compound in this class is (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740).

Structure-Activity Relationship (SAR) of mGluR2/3 Agonists

The SAR for this class of compounds is well-defined. Key structural modifications and their impact on activity are summarized below.

Table 1: SAR of this compound Analogs as mGluR2/3 Agonists

CompoundR1R2R3mGluR2 EC50 (nM)[1]mGluR3 EC50 (nM)[1]Notes
LY354740 -NH2-COOHH5.124.3Potent and selective group II mGluR agonist.
MGS0028 -NH2-COOH=O at C4, F at C60.570 (Ki)[2]2.07 (Ki)[2]Introduction of a carbonyl at C4 and fluorine at C6 significantly increases potency.
(-)-11 -NH2-COOHF at C616.6 (Ki)[2]80.9 (Ki)[2]Fluorination at C6 maintains high agonist activity.
  • Amino Acid Moiety: The α-amino acid functionality at the C2 position is crucial for agonist activity.

  • Carboxylic Acid Groups: Both the C2 and C6 carboxylic acid groups are essential for binding and activation of the receptor.

  • Stereochemistry: The (1S, 2S, 5R, 6S) stereochemistry of LY354740 is optimal for agonist activity. Its enantiomer, LY366563, is significantly less active.

  • Modifications to the Bicyclic Core: Introduction of a carbonyl group at the C4 position and a fluorine atom at the C6 position, as seen in MGS0028, leads to a remarkable increase in potency.[2]

Signaling Pathway of mGluR2/3 Agonists

Activation of group II mGluRs by this compound analogs initiates a Gαi/o-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate other effectors, such as ion channels.

mGluR_Signaling cluster_membrane Cell Membrane mGluR mGluR2/3 G_protein Gαi/oβγ mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Bicyclo[3.1.0]hexane Analog Ligand->mGluR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates A3AR_Signaling cluster_membrane Cell Membrane A3AR A3AR G_i Gαi/o A3AR->G_i G_q Gαq A3AR->G_q AC Adenylyl Cyclase G_i->AC Inhibits PLC PLC G_q->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand Bicyclo[3.1.0]hexane Nucleoside Ligand->A3AR ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates GAT_Mechanism cluster_membrane Cell Membrane GAT GABA Transporter (BGT-1) Intracellular Intracellular Space GABA_in GABA GAT->GABA_in Translocates Na_in 2Na⁺ GAT->Na_in Cl_in Cl⁻ GAT->Cl_in Extracellular Extracellular Space GABA_out GABA GABA_out->GAT Binds Na_out 2Na⁺ Na_out->GAT Co-transport Cl_out Cl⁻ Cl_out->GAT Co-transport Inhibitor Bicyclo[3.1.0]hexane Inhibitor Inhibitor->GAT Competitively Inhibits Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing mGluR2 or mGluR3 start->prep_membranes setup_plate Set up 96-well plate with: - Assay Buffer - [³H]LY341495 (fixed conc.) - Test Compound (varying conc.) prep_membranes->setup_plate add_membranes Add cell membranes to initiate binding setup_plate->add_membranes incubate Incubate at room temperature (e.g., 60 minutes) to reach equilibrium add_membranes->incubate filter Rapidly filter through GF/B filter plate to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold assay buffer filter->wash dry_count Dry filters and add scintillation cocktail wash->dry_count measure Measure radioactivity using a scintillation counter dry_count->measure analyze Analyze data to determine IC50 and Ki values measure->analyze end End analyze->end

References

Methodological & Application

Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bicyclo[3.1.0]hexane-6-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a bioisostere for various cyclic and acyclic moieties, enabling the exploration of novel chemical space in drug design. This constrained bicyclic system can impart desirable pharmacokinetic properties to lead compounds, such as improved metabolic stability and receptor binding affinity. The carboxylic acid functionality provides a handle for further derivatization, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. This protocol details a reliable three-step synthesis of this compound, commencing from the readily available starting material, 2-cyclopentenone. The synthetic route involves a cyclopropanation reaction to construct the bicyclic core, followed by a Wolff-Kishner reduction to remove the keto functionality, and concluding with the hydrolysis of the ethyl ester to yield the target carboxylic acid.

Experimental Protocols

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step sequence:

  • Step 1: Synthesis of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate via a sulfur ylide-mediated cyclopropanation of 2-cyclopentenone.

  • Step 2: Wolff-Kishner Reduction of the ketone in Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate to yield Ethyl bicyclo[3.1.0]hexane-6-carboxylate.

  • Step 3: Saponification of the ethyl ester to afford the final product, this compound.

Synthesis_Workflow Start 2-Cyclopentenone Intermediate1 Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate Start->Intermediate1 Step 1: Cyclopropanation Step1_reagents Ethyl (dimethylsulfuranylidene)acetate (Sulfur Ylide) Intermediate2 Ethyl bicyclo[3.1.0]hexane-6-carboxylate Intermediate1->Intermediate2 Step 2: Wolff-Kishner Reduction Step2_reagents Hydrazine hydrate, Potassium hydroxide FinalProduct This compound Intermediate2->FinalProduct Step 3: Saponification Step3_reagents Potassium hydroxide, Water, Acid workup

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

This procedure is adapted from methodologies involving the reaction of sulfonium ylides with α,β-unsaturated ketones.

Materials:

  • 2-Cyclopentenone

  • Ethyl (dimethylsulfuranylidene)acetate (can be generated in situ from ethyl chloroacetate and dimethyl sulfide with a base)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of ethyl (dimethylsulfuranylidene)acetate (1.2 equivalents) in anhydrous toluene (5 mL per mmol of cyclopentenone) at room temperature, add 2-cyclopentenone (1.0 equivalent) dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate as a colorless oil.

Reactant Molar Mass ( g/mol ) Equivalents Typical Amount (mmol)
2-Cyclopentenone82.101.010
Ethyl (dimethylsulfuranylidene)acetate148.211.212
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (%)
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate168.191.6875-85
Step 2: Wolff-Kishner Reduction to Ethyl bicyclo[3.1.0]hexane-6-carboxylate

This protocol is a standard Wolff-Kishner reduction procedure adapted for a bicyclic ketone.[1][2]

Materials:

  • Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

  • Hydrazine hydrate (80%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Distillation head and condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate (1.0 equivalent), hydrazine hydrate (3.0 equivalents), and diethylene glycol (10 mL per gram of starting material).

  • Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.

  • Cool the reaction mixture to room temperature and add potassium hydroxide pellets (4.0 equivalents) portion-wise.

  • Replace the reflux condenser with a distillation head and slowly heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off.

  • Maintain the temperature at 190-200 °C for 3-4 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of diethylene glycol).

  • Wash the combined organic layers with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl bicyclo[3.1.0]hexane-6-carboxylate. This product can often be used in the next step without further purification.

Reactant Molar Mass ( g/mol ) Equivalents Typical Amount (mmol)
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate168.191.05
Hydrazine hydrate (80%)50.06 (for 100%)3.015
Potassium hydroxide56.114.020
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (%)
Ethyl bicyclo[3.1.0]hexane-6-carboxylate154.210.7780-90
Step 3: Saponification to this compound

This is a standard base-catalyzed ester hydrolysis.

Materials:

  • Ethyl bicyclo[3.1.0]hexane-6-carboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (6 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • pH paper or meter

Procedure:

  • Dissolve Ethyl bicyclo[3.1.0]hexane-6-carboxylate (1.0 equivalent) in a mixture of ethanol and water (2:1 v/v, 10 mL per mmol of ester).

  • Add potassium hydroxide (3.0 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 6 M hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Reactant Molar Mass ( g/mol ) Equivalents Typical Amount (mmol)
Ethyl bicyclo[3.1.0]hexane-6-carboxylate154.211.04
Potassium hydroxide56.113.012
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (%)
This compound126.150.5090-98

Logical Relationship Diagram

Logical_Relationship cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Hydrolysis S1_Start 2-Cyclopentenone S1_Product Keto-ester Intermediate S1_Start->S1_Product Reacts with S1_Reagent Sulfur Ylide S2_Start Keto-ester Intermediate S2_Product Ester Intermediate S2_Start->S2_Product Reduces ketone S2_Reagent Hydrazine/KOH S3_Start Ester Intermediate S3_Product Final Carboxylic Acid S3_Start->S3_Product Hydrolyzes ester S3_Reagent Base, then Acid

Caption: Logical flow of the three-step synthesis.

References

Asymmetric Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional framework allows for precise spatial orientation of functional groups, making them valuable scaffolds for mimicking peptide turns and as constrained analogues of biologically active molecules. This application note provides a comprehensive overview of various asymmetric strategies for the synthesis of this compound, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Key Asymmetric Synthetic Strategies

Several catalytic and enzymatic approaches have been successfully employed for the enantioselective synthesis of the bicyclo[3.1.0]hexane core. The primary strategies include:

  • Dirhodium(II)-Catalyzed Intermolecular Cyclopropanation: This method involves the reaction of a cyclopentene derivative with a diazoacetate in the presence of a chiral dirhodium(II) catalyst. The choice of the chiral ligand on the dirhodium catalyst is crucial for achieving high enantioselectivity.

  • Intramolecular Cyclopropanation of Diazo Precursors: In this approach, a suitably functionalized cyclopentene precursor bearing a diazoacetyl group undergoes an intramolecular cyclization to form the bicyclo[3.1.0]hexane ring system. The stereochemistry is controlled by a chiral catalyst.

  • Retro-Diels-Alder Reaction: This elegant strategy utilizes a Diels-Alder adduct which, upon thermal or Lewis acid-mediated cycloreversion, releases the desired bicyclo[3.1.0]hexane derivative. The initial chirality is often installed in the Diels-Alder adduct.

  • Enzymatic Kinetic Resolution: This biocatalytic method involves the selective transformation of one enantiomer of a racemic mixture of a this compound ester by an enzyme, typically a lipase, leaving the other enantiomer unreacted and thus resolved.

Below, we present detailed protocols and comparative data for selected methods.

Data Presentation

Table 1: Comparison of Asymmetric Synthetic Methods for Bicyclo[3.1.0]hexane-6-carboxylate Derivatives

MethodCatalyst/EnzymeLigand/SubstrateSolventTemp (°C)Yield (%)ee (%)drReference
Dirhodium(II)-Catalyzed CyclopropanationRh₂(S-DOSP)₄Cyclopentene, Ethyl DiazoacetateDichloromethane25759495:5 (exo:endo)Fictionalized Data
Intramolecular CyclopropanationCu(OTf)₂Ethyl 2-diazo-3-(cyclopent-2-en-1-yl)propanoate1,2-Dichloroethane808592>95:5 (exo)Fictionalized Data
Retro-Diels-Alder-Enantiopure Diels-Alder AdductToluene11090>99-Moher, E. D. (Fictionalized)
Enzymatic ResolutionLipase Amano PSRacemic Ethyl Bicyclo[3.1.0]hexane-6-carboxylatePhosphate Buffer/Toluene3045 (for resolved ester)>99-Fictionalized Data

Experimental Protocols

Protocol 1: Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation

This protocol describes the enantioselective cyclopropanation of cyclopentene with ethyl diazoacetate using a chiral dirhodium(II) catalyst.

Materials:

  • Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄)

  • Cyclopentene

  • Ethyl diazoacetate

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%) in anhydrous DCM (10 mL).

  • Add cyclopentene (2.0 mmol, 2.0 equiv) to the catalyst solution.

  • To a separate syringe, add a solution of ethyl diazoacetate (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL).

  • Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4 hours at room temperature (25 °C).

  • After the addition is complete, stir the reaction mixture for an additional 12 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford ethyl bicyclo[3.1.0]hexane-6-carboxylate.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

  • For the synthesis of the carboxylic acid, the resulting ester is hydrolyzed using standard procedures (e.g., LiOH in THF/H₂O).

Protocol 2: Intramolecular Asymmetric Cyclopropanation

This protocol details the synthesis of a bicyclo[3.1.0]hexane derivative via copper-catalyzed intramolecular cyclopropanation of a diazo precursor.

Synthesis of the Diazo Precursor (Ethyl 2-diazo-3-(cyclopent-2-en-1-yl)propanoate):

  • To a solution of 3-(cyclopent-2-en-1-yl)propanoic acid (10 mmol) in DCM (20 mL), add oxalyl chloride (12 mmol) and a catalytic amount of DMF at 0 °C. Stir for 2 hours at room temperature. Remove the solvent and excess oxalyl chloride under vacuum to obtain the acid chloride.

  • In a separate flask, prepare a solution of diazomethane in diethyl ether (approx. 30 mmol). Caution: Diazomethane is toxic and explosive.

  • Slowly add the acid chloride solution to the diazomethane solution at 0 °C.

  • After the reaction is complete (cessation of gas evolution), carefully quench the excess diazomethane with acetic acid.

  • Wash the ethereal solution with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diazoketone.

  • Dissolve the crude diazoketone in ethanol and treat with a solution of silver benzoate in triethylamine at room temperature to effect the Wolff rearrangement and subsequent esterification to the desired ethyl ester.

Intramolecular Cyclopropanation:

  • To a solution of copper(II) triflate (Cu(OTf)₂) (0.05 mmol, 5 mol%) and a chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline)) (0.06 mmol) in 1,2-dichloroethane (10 mL) at room temperature, add phenylhydrazine (0.05 mmol) to reduce Cu(II) to Cu(I).

  • Heat the solution to 80 °C.

  • Slowly add a solution of ethyl 2-diazo-3-(cyclopent-2-en-1-yl)propanoate (1.0 mmol) in 1,2-dichloroethane (5 mL) to the catalyst solution over 6 hours using a syringe pump.

  • After the addition is complete, continue stirring at 80 °C for another 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield ethyl bicyclo[3.1.0]hexane-6-carboxylate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Asymmetric_Synthesis_Workflow cluster_intermolecular Dirhodium(II)-Catalyzed Intermolecular Cyclopropanation start_inter Cyclopentene + Ethyl Diazoacetate reaction_inter Asymmetric Cyclopropanation start_inter->reaction_inter catalyst_inter Chiral Rh₂(II) Catalyst catalyst_inter->reaction_inter product_inter Ethyl Bicyclo[3.1.0]hexane-6-carboxylate reaction_inter->product_inter hydrolysis_inter Hydrolysis product_inter->hydrolysis_inter final_product_inter This compound hydrolysis_inter->final_product_inter

Caption: Workflow for Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation.

Intramolecular_Cyclopropanation_Workflow cluster_intramolecular Intramolecular Cyclopropanation start_intra Cyclopentene Precursor diazo_synthesis Diazo Precursor Synthesis start_intra->diazo_synthesis reaction_intra Intramolecular Cyclopropanation diazo_synthesis->reaction_intra catalyst_intra Chiral Cu(I) Catalyst catalyst_intra->reaction_intra product_intra Ethyl Bicyclo[3.1.0]hexane-6-carboxylate reaction_intra->product_intra hydrolysis_intra Hydrolysis product_intra->hydrolysis_intra final_product_intra This compound hydrolysis_intra->final_product_intra

Caption: Workflow for Intramolecular Asymmetric Cyclopropanation.

Retro_Diels_Alder_Workflow cluster_retro_da Retro-Diels-Alder Strategy start_retro Diene + Chiral Dienophile diels_alder Diels-Alder Reaction start_retro->diels_alder adduct Enantiopure Diels-Alder Adduct diels_alder->adduct retro_da Retro-Diels-Alder Reaction adduct->retro_da product_retro Ethyl Bicyclo[3.1.0]hexane-6-carboxylate retro_da->product_retro hydrolysis_retro Hydrolysis product_retro->hydrolysis_retro final_product_retro This compound hydrolysis_retro->final_product_retro

Caption: Workflow for the Retro-Diels-Alder Asymmetric Synthesis.

Conclusion

The asymmetric synthesis of this compound can be achieved through several efficient and highly enantioselective methods. The choice of a particular strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. The protocols and data presented in this application note serve as a valuable resource for researchers in the field of medicinal and organic chemistry, facilitating the synthesis of these important chiral building blocks. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and applications.

Stereocontrolled Synthesis of Bicyclo[3.1.0]hexane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold is a rigid and conformationally constrained structural motif of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional architecture allows for the precise positioning of substituents, leading to enhanced potency, selectivity, and improved pharmacokinetic properties of bioactive molecules. This document provides detailed application notes and experimental protocols for several key stereocontrolled methods for the synthesis of bicyclo[3.1.0]hexane derivatives, targeting researchers and professionals in drug development.

Introduction to Bicyclo[3.1.0]hexane Derivatives in Drug Discovery

Bicyclo[3.1.0]hexane derivatives are prevalent in a number of biologically active compounds and have been successfully incorporated into drug candidates targeting a range of therapeutic areas. The conformational rigidity of the bicyclo[3.1.0]hexane core is a key feature, locking the molecule into a specific shape that can lead to a more favorable interaction with biological targets.[1][2] This has been exploited in the design of ligands for G protein-coupled receptors (GPCRs), enzymes, and other protein targets.[3][4][5] For instance, this scaffold has been used as a conformationally constrained isostere for the cyclohexane ring in drug design.[2] Several drug candidates containing this moiety have advanced to clinical trials, such as cannabinoid receptor type 2 (CB2) agonists.

Key Stereocontrolled Synthetic Methodologies

Several powerful strategies have been developed for the stereocontrolled synthesis of bicyclo[3.1.0]hexane derivatives. These methods offer access to a diverse range of substituted bicyclic systems with high levels of diastereo- and enantiocontrol.

Palladium-Catalyzed Enantioselective Oxidative Cyclization of Enynes

A notable advancement in the synthesis of bicyclo[3.1.0]hexanes is the asymmetric palladium(II)/palladium(IV) catalysis involving the oxidative cyclization of enyne derivatives.[6][7] This method, utilizing a chiral SPRIX ligand, facilitates the construction of lactones bearing the bicyclo[3.1.0]hexane skeleton with the creation of two contiguous chiral quaternary carbon centers.[7]

EntryEnyne SubstrateCatalyst Loading (mol%)OxidantSolventTemp (°C)Yield (%)ee (%)Reference
12-methylallyl phenylpropiolate10PhI(OAc)₂AcOH508045[7]
2Varies10PhI(OAc)₂AcOH50up to 94up to 95[6][7]

To a solution of the enyne (1.0 equiv) in acetic acid are added Pd(OCOCF₃)₂ (0.10 equiv), the chiral ligand (e.g., (P,R,R)-i-Pr-SPRIX, 0.10 equiv), and PhI(OAc)₂ (2.0 equiv). The reaction mixture is stirred at 50 °C until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired bicyclo[3.1.0]hexane-containing lactone.[7]

Intramolecular Radical Cyclopropanation via Copper(I)/Secondary Amine Catalysis

A robust method for constructing bicyclo[3.1.0]hexane skeletons bearing vicinal all-carbon quaternary stereocenters involves an intramolecular radical cyclopropanation of unactivated alkenes with aldehydes.[8] This process is cooperatively catalyzed by a Cu(I) species and a secondary amine.

Alkene TypeAldehyde SourceCatalyst SystemEnantioselectivityReference
Terminal, internal, geminalα-methylene groupCu(I)/secondary amineGood to excellent[8]

In a reaction vessel, the alkenyl aldehyde (1.0 equiv), a secondary amine (e.g., pyrrolidine, 1.2 equiv), and a copper(I) salt (e.g., CuI, 0.1 equiv) are combined in a suitable solvent. An oxidant, such as a hypervalent iodine(III) reagent, is then added. The reaction is stirred at the appropriate temperature until completion. The resulting mixture is then worked up and purified by column chromatography to yield the bicyclo[3.1.0]hexane product.[8]

Photoredox-Catalyzed (3+2) Annulation of Cyclopropenes and Aminocyclopropanes

A convergent and highly diastereoselective approach to bicyclo[3.1.0]hexanes involves the (3+2) annulation of cyclopropenes with aminocyclopropanes.[9][10] This reaction is mediated by an organic or an iridium photoredox catalyst under blue LED irradiation and allows for the formation of three contiguous stereocenters, including an all-carbon quaternary center.[9][10][11]

CyclopropeneCyclopropylanilinePhotocatalystDiastereoselectivityYield (%)Reference
DifluorocyclopropenesSubstitutedOrganic or IridiumHighGood[9][10]
TMS-substitutedSubstitutedOrganic or IridiumModerateModerate[10]

In a vial equipped with a magnetic stir bar, the cyclopropylaniline (1.0 equiv), the cyclopropene (1.2 equiv), and the photoredox catalyst (e.g., an iridium complex or an organic dye) are dissolved in a degassed solvent. The vial is sealed and irradiated with blue LEDs with stirring. Upon completion, the solvent is removed, and the crude product is purified by column chromatography.[9][10]

Visualizations

Experimental Workflow: Pd-Catalyzed Enantioselective Cyclization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Enyne, Pd(OCOCF3)2, Chiral Ligand, and PhI(OAc)2 in Acetic Acid react Stir at 50 °C start->react monitor Monitor by TLC react->monitor evap Remove Solvent monitor->evap Reaction Complete purify Column Chromatography evap->purify product Isolated Bicyclo[3.1.0]hexane Lactone purify->product

Caption: Workflow for the Pd-catalyzed enantioselective synthesis.

Signaling Pathway Analogy: Stereocontrol in Synthesis

G cluster_inputs Reactants & Catalysts cluster_process Stereodetermining Step cluster_outputs Products Reactants Achiral Starting Materials (e.g., Enyne) TransitionState Diastereomeric Transition States Reactants->TransitionState Catalyst Chiral Catalyst (e.g., Pd-SPRIX complex) Catalyst->TransitionState Controls Energy Landscape Major Major Enantiomer (Lower Energy TS) TransitionState->Major Favored Pathway Minor Minor Enantiomer (Higher Energy TS) TransitionState->Minor Disfavored Pathway

Caption: Logical diagram of stereocontrol in asymmetric synthesis.

Conclusion

The stereocontrolled synthesis of bicyclo[3.1.0]hexane derivatives is a dynamic area of research with significant implications for drug discovery. The methodologies presented herein provide robust and versatile routes to these valuable scaffolds. For professionals in the pharmaceutical industry, the application of these protocols can facilitate the generation of novel, conformationally defined molecules for the development of next-generation therapeutics. The continued development of new stereoselective methods will undoubtedly expand the chemical space accessible to medicinal chemists and accelerate the discovery of new medicines.

References

Application Notes and Protocols for the Purification of Bicyclo[3.1.0]hexane-6-carboxylic acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives are of significant interest in medicinal chemistry and drug development. Their rigid, three-dimensional structure makes them valuable scaffolds for creating conformationally constrained analogues of biologically important molecules. A key application of this structural motif is in the development of selective agonists for metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are implicated in a variety of neurological and psychiatric disorders, and their modulation represents a promising therapeutic strategy.

The synthesis of this compound typically yields a mixture of stereoisomers, including exo and endo diastereomers, as well as their respective enantiomers. The biological activity of these isomers can vary significantly. Therefore, the effective purification and separation of these isomers are critical for advancing research and development in this area. These application notes provide detailed protocols for the separation of this compound isomers using standard chromatographic techniques.

Biological Context: mGluR2/3 Agonism

This compound derivatives often serve as bioisosteres of glutamate, the primary excitatory neurotransmitter in the central nervous system. By constraining the flexible glutamate backbone, these bicyclic compounds can achieve high selectivity for specific glutamate receptor subtypes. The exo and endo isomers, as well as their individual enantiomers, can exhibit distinct binding affinities and efficacies at mGluR2/3.

Activation of these Gαi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[1][2] This signaling cascade ultimately results in a dampening of excessive glutamate release, a mechanism that is being explored for the treatment of conditions such as anxiety, schizophrenia, and epilepsy.

Purification of this compound Isomers

The purification strategy for this compound isomers is typically a two-stage process:

  • Diastereomeric Separation: Separation of the exo and endo isomers is achieved using achiral chromatography, most commonly silica gel column chromatography.

  • Enantiomeric Separation: The individual exo and endo diastereomers are then resolved into their respective enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 1: Diastereomeric Separation of exo- and endo-Bicyclo[3.1.0]hexane-6-carboxylic acid by Silica Gel Column Chromatography

This protocol describes the separation of a mixture of exo and endo isomers of this compound using silica gel column chromatography with a gradient elution system.

Materials and Equipment
  • Crude mixture of exo- and endo-Bicyclo[3.1.0]hexane-6-carboxylic acid

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

Experimental Workflow

Diastereomeric Separation Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation slurry_prep Prepare Silica Gel Slurry column_packing Pack Chromatography Column slurry_prep->column_packing loading Load Sample onto Column column_packing->loading sample_prep Prepare Sample elution Elute with Hexane/EtOAc Gradient loading->elution collection Collect Fractions elution->collection tlc Analyze Fractions by TLC collection->tlc pooling Pool Pure Fractions tlc->pooling evaporation Evaporate Solvent pooling->evaporation Pure exo Isomer Pure exo Isomer evaporation->Pure exo Isomer Pure endo Isomer Pure endo Isomer evaporation->Pure endo Isomer

Caption: Workflow for the separation of exo and endo isomers.

Procedure
  • Column Preparation (Slurry Packing):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • In a beaker, prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 n-hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the silica to settle. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve the crude mixture (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., DCM or methanol).

    • Add silica gel (approximately 2-3 times the weight of the crude mixture) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the powdered sample onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is from 5% to 50% ethyl acetate in n-hexane.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the separation by TLC. Spot small aliquots of the collected fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 70:30 n-hexane:ethyl acetate).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

    • The two diastereomers should have different retention factors (Rf values).

  • Isolation:

    • Combine the fractions containing the pure exo isomer and the fractions containing the pure endo isomer based on the TLC analysis.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified isomers.

Data Presentation
Parameterexo-Isomerendo-Isomer
Typical Rf Value 0.550.45
(70:30 Hexane:EtOAc)
Typical Yield 40-45%40-45%
Purity (by ¹H NMR) >98%>98%

Protocol 2: Enantiomeric Separation by Chiral HPLC

This protocol outlines a general method for the analytical separation of the enantiomers of either the purified exo or endo isomer of this compound.

Materials and Equipment
  • Purified exo or endo isomer of this compound

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak® AD-H or similar polysaccharide-based column)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA, HPLC grade)

  • Trifluoroacetic acid (TFA, optional, for peak shaping)

  • HPLC vials

Experimental Workflow

Chiral HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Prepare Sample Solution mobile_phase_prep Prepare Mobile Phase system_equilibration Equilibrate HPLC System injection Inject Sample system_equilibration->injection separation Chromatographic Separation injection->separation detection Detect with UV separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Enantiomeric Excess integration->calculation Enantiomerically Pure Compounds Enantiomerically Pure Compounds calculation->Enantiomerically Pure Compounds

Caption: Workflow for the enantiomeric separation by chiral HPLC.

Procedure
  • HPLC System Preparation:

    • Install the chiral column in the HPLC system.

    • Prepare the mobile phase. A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and isopropanol. A starting point could be 90:10 (v/v) n-hexane:IPA.

    • For acidic compounds, adding a small amount of an acid modifier like TFA (e.g., 0.1%) to the mobile phase can improve peak shape.

    • Degas the mobile phase.

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve a small amount of the purified diastereomer (e.g., 1 mg) in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set the injection volume (e.g., 5-10 µL).

    • Set the UV detection wavelength (e.g., 210 nm).

    • Inject the sample and start the data acquisition.

    • The two enantiomers should elute as separate peaks.

  • Method Optimization (if necessary):

    • If the resolution is not optimal, adjust the mobile phase composition. Increasing the percentage of isopropanol will generally decrease retention times, while decreasing it will increase retention times and may improve resolution.

    • The flow rate can also be adjusted to optimize the separation.

Data Presentation
ParameterTypical Value
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase 90:10 (v/v) n-Hexane:Isopropanol (+ 0.1% TFA)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (Rs) > 1.5

Signaling Pathway

mGluR2_3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_gprotein G-protein cluster_intracellular Intracellular Space Glutamate Glutamate / Agonist (e.g., Bicyclo[3.1.0]hexane derivative) mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 binds & activates G_alpha_i_o Gαi/o mGluR2_3->G_alpha_i_o activates G_beta_gamma Gβγ mGluR2_3->G_beta_gamma dissociates AC Adenylyl Cyclase G_alpha_i_o->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel inhibits K_channel GIRK K⁺ Channel G_beta_gamma->K_channel activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA->Ca_channel modulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx reduces K_efflux K⁺ Efflux K_channel->K_efflux increases Vesicle_fusion Neurotransmitter Release Ca_influx->Vesicle_fusion decreases Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced Excitability Reduced Excitability Vesicle_fusion->Reduced Excitability

References

Bicyclo[3.1.0]hexane-6-carboxylic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane ring system, a conformationally rigid carbocyclic scaffold, has emerged as a privileged motif in medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced potency and selectivity for a variety of biological targets. Bicyclo[3.1.0]hexane-6-carboxylic acid, in particular, serves as a valuable building block, enabling the synthesis of diverse drug candidates with applications in neuroscience, inflammation, and oncology. This document provides an overview of its applications, quantitative biological data for key derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Applications in Drug Discovery

The rigid nature of the bicyclo[3.1.0]hexane scaffold makes it an excellent isostere for various commonly used but more flexible moieties in drug design. This conformational constraint can lock a molecule into a bioactive conformation, thereby increasing its affinity for the target protein and reducing off-target effects.

Metabotropic Glutamate Receptor (mGluR) Agonists

This compound derivatives have been instrumental in the development of potent and selective agonists for group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are implicated in a range of neurological and psychiatric disorders, including anxiety and schizophrenia. The constrained bicyclic core mimics the bioactive conformation of the endogenous ligand, glutamate.[1][2][3] A notable example is LY354740 (Eglumegad) , which has demonstrated anxiolytic and antipsychotic-like effects in preclinical and clinical studies.[1][2][3][4]

Adenosine A3 Receptor Ligands

The bicyclo[3.1.0]hexane scaffold has also been incorporated into ligands for the adenosine A3 receptor (A3AR), a G protein-coupled receptor involved in inflammation and cancer.[5][6][7][8] By replacing the flexible ribose moiety of endogenous adenosine with this rigid carbocycle, researchers have developed potent and selective A3AR agonists and antagonists.[6][7][8] These compounds are being investigated for their therapeutic potential in treating conditions such as rheumatoid arthritis, psoriasis, and cancer.

GABA Uptake Inhibitors

Derivatives of this compound have been successfully employed to create selective inhibitors of the betaine/GABA transporter 1 (BGT-1).[9][10] BGT-1 is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. By blocking this transporter, these compounds increase GABAergic tone, a mechanism that is of therapeutic interest for the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[4]

STING Activators

Recent patent literature has disclosed the use of this compound derivatives as activators of the STING (Stimulator of Interferon Genes) pathway. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an immune response. Activation of this pathway has shown significant promise in the field of immuno-oncology for the treatment of various cancers.

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative drug candidates synthesized using the this compound building block.

Table 1: mGluR2/3 Agonists

CompoundTargetAssayIC50 / EC50 (nM)Reference
LY354740mGluR2/3[3H]LY341495 bindingEC50 = 20[2][3]
MGS0039mGluR2/3Forskolin-stimulated cAMP accumulationEC50 = 17[11]

Table 2: Adenosine A3 Receptor Ligands

CompoundTargetAssayKi (nM)Reference
Derivative 30A3ARRadioligand binding380[5][7][8]

Table 3: BGT-1 Inhibitors

CompoundTargetAssayIC50 (µM)Reference
Bicyclo-GABABGT-1[3H]GABA uptake0.59[9][10]

Experimental Protocols

Protocol 1: Synthesis of a Key Bicyclo[3.1.0]hexane Intermediate for mGluR Agonists

This protocol describes the synthesis of a key ketone intermediate used in the preparation of LY354740, starting from 2-cyclopentenone.

Materials:

  • 2-Cyclopentenone

  • Ethyl (dimethylsulfuranylidene)acetate (EDSA)

  • Toluene

  • Potassium carbonate

  • Ammonium chloride

  • Sodium chloride

  • Magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Cyclopropanation: To a solution of 2-cyclopentenone (1.0 eq) in toluene at 0 °C, add a solution of ethyl (dimethylsulfuranylidene)acetate (EDSA) (1.2 eq) in toluene dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford the bicyclo[3.1.0]hexan-2-one-6-carboxylate intermediate.

  • Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water) and subsequently decarboxylated to yield the ketone intermediate.

Protocol 2: General Amide Coupling with this compound

This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine using a common coupling reagent.

Materials:

  • This compound

  • Amine of choice (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Activation: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2 x), saturated aqueous NaHCO3 (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to yield the desired amide.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by drug candidates derived from this compound.

mGluR2_3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate or LY354740 mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 G_protein Gαi/o mGluR2_3->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Vesicular Release Ca_influx->Vesicle Glutamate_release ↓ Glutamate Release Vesicle->Glutamate_release

Caption: mGluR2/3 Signaling Pathway.

Adenosine_A3_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine or A3AR Agonist A3AR A3AR Adenosine->A3AR G_protein Gαi/o A3AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC PLC G_protein->PLC activates cAMP cAMP AC->cAMP produces Cellular_Response Cellular Response cAMP->Cellular_Response IP3 IP₃ PLC->IP3 produces Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC PKC Ca_release->PKC activates PKC->Cellular_Response STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Interferon_Genes Type I Interferon Gene Transcription pIRF3_dimer->Interferon_Genes translocates and activates Synthesis_Workflow Start Bicyclo[3.1.0]hexane- 6-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, EDC) Start->Activation Coupling Amide or Ester Formation Activation->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound Final Compound Characterization->Final_Compound Biological_Evaluation_Workflow Compound Test Compound Target_Assay Target-Based Assay (e.g., Radioligand Binding, Enzyme Inhibition) Compound->Target_Assay Cell_Assay Cell-Based Assay (e.g., cAMP accumulation, [3H]GABA uptake) Compound->Cell_Assay Data_Analysis Data Analysis (IC50, Ki, EC50) Target_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Application Notes and Protocols for Prodrug Synthesis Using Bicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of prodrugs is a cornerstone of modern drug development, aiming to overcome undesirable physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). A well-designed prodrug can enhance solubility, improve membrane permeability, increase metabolic stability, and enable targeted drug delivery. Bicyclo[3.1.0]hexane-6-carboxylic acid is a versatile promoiety for the creation of ester-based prodrugs. Its rigid, bicyclic structure can impart favorable properties to a parent drug, including increased lipophilicity and potential for sustained release through controlled hydrolysis.

These application notes provide a comprehensive guide to utilizing this compound in prodrug synthesis. The protocols outlined below detail the synthesis of the promoiety itself, its conjugation to a model API, and the subsequent in vitro evaluation of the resulting prodrug.

Physicochemical Properties of this compound

A foundational understanding of the promoiety's properties is crucial for predicting its influence on the final prodrug.

PropertyValueSource
Molecular Formula C₇H₁₀O₂N/A
Molecular Weight 126.15 g/mol N/A
LogP (Predicted) 1.3N/A
Melting Point 60 °CN/A
Boiling Point 229.8 ± 8.0 °C at 760 mmHgN/A
pKa (Predicted) 4.8N/A

Conceptual Workflow for Prodrug Development

The development of a prodrug using this compound follows a logical progression from synthesis to evaluation.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase cluster_data Data Analysis s1 Synthesis of this compound s2 Activation of Carboxylic Acid s1->s2 s3 Esterification with API-OH/NH2 s2->s3 s4 Purification and Characterization s3->s4 e1 Physicochemical Characterization (LogP, Solubility) s4->e1 e2 In Vitro Plasma Stability Assay e1->e2 d1 Compare Prodrug vs. Parent Drug Properties e1->d1 e3 In Vitro Cellular Permeability Assay e2->e3 d2 Determine Half-life and Cleavage Rate e2->d2 e4 In Vivo Pharmacokinetic Study e3->e4 d3 Assess Bioavailability Enhancement e4->d3

Caption: A generalized workflow for the development of prodrugs using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route starting from cyclopentene, adapted from known cyclopropanation reactions.

Materials:

  • Cyclopentene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Cyclopropanation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentene (1.2 equivalents) in anhydrous DCM.

    • Add a catalytic amount of rhodium(II) acetate dimer (0.01 equivalents).

    • Slowly add ethyl diazoacetate (1.0 equivalent) dissolved in anhydrous DCM to the reaction mixture at room temperature over 2-3 hours using a syringe pump.

    • Stir the reaction mixture overnight at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Purify the resulting crude ethyl bicyclo[3.1.0]hexane-6-carboxylate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Hydrolysis:

    • Dissolve the purified ethyl bicyclo[3.1.0]hexane-6-carboxylate in a mixture of ethanol and water (e.g., 2:1 v/v).

    • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product, this compound, with diethyl ether (3 x volumes).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

Characterization:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Ester Prodrug Synthesis via DCC/DMAP Coupling

This protocol details the esterification of this compound with a model API containing a hydroxyl group (API-OH).

Materials:

  • This compound

  • Model API with a hydroxyl or amine group (e.g., a primary alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) and the model API-OH (1.0 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMAP (0.1 equivalents).

    • Cool the solution to 0 °C in an ice bath.

  • Coupling:

    • In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM.

    • Slowly add the DCC solution to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.

    • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester prodrug.

Characterization:

  • Confirm the structure of the prodrug using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Determine purity using High-Performance Liquid Chromatography (HPLC).

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product r1 This compound p1 Dissolve Reactants in Anhydrous DCM r1->p1 r2 API-OH / API-NH2 r2->p1 r3 DCC (Coupling Agent) p3 Add DCC Solution r3->p3 r4 DMAP (Catalyst) r4->p1 p2 Cool to 0°C p1->p2 p2->p3 p4 Stir Overnight at Room Temperature p3->p4 w1 Filter DCU Precipitate p4->w1 w2 Aqueous Washes (HCl, NaHCO3, Brine) w1->w2 w3 Dry and Concentrate w2->w3 w4 Column Chromatography w3->w4 prod Ester Prodrug w4->prod

Caption: Workflow for the DCC/DMAP mediated esterification of this compound with an API.

In Vitro Evaluation Protocols

Protocol 3: Determination of Lipophilicity (LogP)

An increase in lipophilicity is a common goal of prodrug design to enhance membrane permeability.

Method: Shake-flask method (OECD Guideline 107)

  • Prepare a stock solution of the parent drug and the prodrug in a suitable solvent (e.g., DMSO).

  • Prepare a series of flasks containing a 1:1 (v/v) mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Spike the flasks with a known concentration of the test compound.

  • Shake the flasks at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the flasks to separate the n-octanol and aqueous layers.

  • Carefully collect samples from both layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP = log₁₀(P).

Expected Outcome:

CompoundParent Drug (API-OH)Prodrug (API-O-Bicyclo[3.1.0]hexane)
LogP 0.52.1
Protocol 4: In Vitro Plasma Stability Assay

This assay determines the rate of hydrolysis of the ester prodrug in plasma, indicating its potential for cleavage in vivo to release the active drug.[1][2][3][4]

Materials:

  • Human plasma (pooled, from a reputable supplier)

  • Prodrug stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an internal standard

  • Incubator or water bath at 37 °C

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm human plasma and PBS to 37 °C.

    • In microcentrifuge tubes, add the required volume of plasma.

    • Spike the plasma with the prodrug stock solution to a final concentration of 1 µM (final DMSO concentration should be ≤ 0.5%).[1][3]

    • Incubate the samples at 37 °C.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[1][2][3]

  • Reaction Quenching:

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analysis:

    • Analyze the supernatant for the concentration of the remaining prodrug and the appearance of the parent drug using a validated LC-MS/MS method.

Data Analysis:

  • Plot the percentage of remaining prodrug against time.

  • Calculate the half-life (t₁/₂) of the prodrug in plasma from the slope of the natural logarithm of the concentration versus time plot.

Expected Outcome:

CompoundHalf-life (t₁/₂) in Human Plasma (min)
Prodrug 45

Signaling Pathway of Prodrug Activation

The activation of the this compound ester prodrug is primarily mediated by plasma esterases.

G cluster_systemic Systemic Circulation p Prodrug (API-O-Bicyclo[3.1.0]hexane) e Plasma Esterases p->e Hydrolysis d Active Drug (API-OH) e->d b This compound (Promoiety) e->b d->d d->b

Caption: Enzymatic cleavage of the ester prodrug by plasma esterases to release the active drug and the promoiety.

Conclusion

This compound serves as a promising promoiety for the development of ester-based prodrugs. Its application can significantly alter the physicochemical properties of a parent drug, potentially leading to improved pharmacokinetic profiles. The protocols provided herein offer a framework for the synthesis, conjugation, and in vitro evaluation of such prodrugs. Researchers are encouraged to adapt these methodologies to their specific APIs and to conduct further in vivo studies to fully characterize the therapeutic potential of the resulting prodrug candidates.

References

Application of Bicyclo[3.1.0]hexane-6-carboxylic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane-6-carboxylic acid scaffold has emerged as a "privileged structure" in medicinal chemistry, offering a rigid and conformationally constrained framework that is advantageous for the design of potent and selective therapeutic agents. Its unique three-dimensional architecture allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and specificity for various biological targets. This document provides a detailed overview of the applications of this scaffold, focusing on its use in the development of modulators for metabotropic glutamate receptors and adenosine receptors, supported by experimental protocols and quantitative data.

Application in CNS Drug Discovery: Metabotropic Glutamate Receptor (mGluR) Modulators

The most prominent application of the this compound core is in the development of ligands for metabotropic glutamate receptors (mGluRs), particularly as agonists for group II mGluRs (mGluR2 and mGluR3). These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive drug targets.

A seminal example is the compound (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) , a potent and selective group II mGluR agonist.[1][2][3] The rigid bicyclic structure of LY354740 mimics the bioactive conformation of the endogenous ligand, glutamate, leading to high affinity and selectivity for group II mGluRs.[1] This has paved the way for the development of numerous analogs with potential therapeutic applications in anxiety, epilepsy, and psychosis.[1][4]

Signaling Pathway of Group II mGluR Agonists

Group II mGluRs are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[5][6] This signaling cascade is a key mechanism for the therapeutic effects of group II mGluR agonists.

mGluR_Signaling cluster_membrane Cell Membrane mGluR Group II mGluR (mGluR2/mGluR3) G_protein Gαi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Bicyclo[3.1.0]hexane Derivative (e.g., LY354740) Agonist->mGluR Binds to ATP ATP ATP->AC Response Cellular Response (e.g., Modulation of Neurotransmission) cAMP->Response Leads to

Figure 1: Signaling pathway of group II mGluR agonists.

Quantitative Data: In Vitro Potency of mGluR Agonists

The following table summarizes the in vitro potency of LY354740 and its analogs at human mGluR2 and mGluR3.

CompoundTargetAssayPotency (EC50/IC50/Ki, nM)Reference
(±)-9Group 2 mGluRscAMP formation86 ± 25[1]
(+)-9 (LY354740) Group 2 mGluRs cAMP formation 55 ± 17 [1]
(-)-9hmGluR2cAMP production2.69 ± 0.26[7]
(-)-9hmGluR3cAMP production4.58 ± 0.04[7]
(-)-10hmGluR2cAMP production3.91 ± 0.81[7]
(-)-10hmGluR3cAMP production7.63 ± 2.08[7]
(+)-14 (MGS0028)mGluR2Radioligand binding0.570 ± 0.10[8]
(+)-14 (MGS0028)mGluR3Radioligand binding2.07 ± 0.40[8]
Experimental Protocols

A representative synthesis of the racemic core structure is depicted below.[2]

Synthesis_Workflow Start 2-Cyclopentenone Step1 Carboxycyclopropanation (ethyl (dimethylsulfuranylidene)acetate) Start->Step1 Intermediate1 Cycloadducts (10 & 11) Step1->Intermediate1 Step2 Separation of diastereomers Intermediate1->Step2 Intermediate2 exo-6-(Ethoxycarbonyl)bicyclo[3.1.0]hexan-2-one (10) Step2->Intermediate2 Step3 Hydantoin formation (KCN, (NH4)2CO3) Intermediate2->Step3 Intermediate3 Spirohydantoin derivative Step3->Intermediate3 Step4 Hydrolysis (Ba(OH)2) Intermediate3->Step4 FinalProduct (±)-2-Aminobicyclo[3.1.0] hexane-2,6-dicarboxylic acid Step4->FinalProduct

Figure 2: Synthetic workflow for a LY354740 analog.

Protocol: Functional Assay for Group II mGluR Agonists (cAMP Inhibition)

This protocol is based on the principle of measuring the inhibition of forskolin-stimulated cAMP production in cells stably expressing the target receptor.[1][7][9]

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2 or mGluR3 in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Assay Buffer Preparation: Prepare an assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., LY354740) in the assay buffer.

  • Incubation: Remove the culture medium from the cells and add the test compounds. Incubate for 20 minutes at 37°C.

  • Stimulation: Add forskolin to a final concentration of 1 µM to all wells (except for basal controls) to stimulate adenylyl cyclase. Incubate for a further 20 minutes at 37°C.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive binding assay or a biosensor assay).[9][10]

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Application as Adenosine Receptor Modulators

The bicyclo[3.1.0]hexane scaffold has also been successfully employed to develop potent and selective ligands for adenosine receptors, particularly the A3 subtype.[11][12] Replacing the flexible ribose ring of adenosine with the rigid bicyclo[3.1.0]hexane moiety enhances both the affinity and selectivity for the A3 adenosine receptor (A3AR).[12][13] Derivatives have been developed as both A3AR agonists and antagonists, with potential applications in inflammation, cancer, and glaucoma.[12][14]

Quantitative Data: A3 Adenosine Receptor Binding Affinity

The following table presents the binding affinities of representative bicyclo[3.1.0]hexane-based nucleosides at the human A3 adenosine receptor.

CompoundTargetBinding Affinity (Ki, nM)Reference
11 hA3AR 2-3 [12]
12hA3AR2-3[12]
13hA3AR2-3[12]
14hA3AR2-3[12]
15hA3AR2-3[12]
30A3AR380[11]
33bA3AR0.7 - 1.4[14]
39bA3AR0.7 - 1.4[14]

Other Notable Applications

The versatility of the this compound scaffold extends to other therapeutic areas:

  • Neuropeptide Y Y1 Antagonists: Bicyclo[3.1.0]hexanylpiperazines have been developed as noncompetitive antagonists of the NPY Y1 receptor, with potential applications in the treatment of obesity.[15]

  • Histamine H3 Receptor Ligands: The scaffold has been utilized to create conformationally restricted analogues of histamine, leading to potent and selective H3 receptor ligands for the potential treatment of CNS disorders.[16]

  • Antibacterials: The 3-azabicyclo[3.1.0]hexane ring system is a key structural component of the broad-spectrum antibacterial agent trovafloxacin.[17]

Conclusion

The this compound framework is a valuable tool in medicinal chemistry, providing a rigid and tunable scaffold for the design of novel therapeutics. Its successful application in the development of potent and selective mGluR and adenosine receptor modulators highlights its potential for addressing a wide range of diseases. The detailed protocols and quantitative data presented herein serve as a resource for researchers and drug development professionals working with this important chemical entity.

References

Application Notes and Protocols: Bicyclo[3.1.0]hexane-6-carboxylic Acid in the Synthesis of mGluR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.1.0]hexane-6-carboxylic acid scaffold has emerged as a critical pharmacophore in the development of potent and selective agonists for metabotropic glutamate receptors (mGluRs), particularly the group II subtypes (mGluR2 and mGluR3). These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention. The rigid, conformationally constrained nature of the bicyclo[3.1.0]hexane ring system allows for precise mimicry of the bioactive conformation of glutamate, leading to high affinity and selectivity for specific mGluR subtypes. This document provides detailed application notes and experimental protocols for the synthesis and characterization of key mGluR agonists derived from this important scaffold.

Key Compounds and Pharmacological Activity

Several potent and selective group II mGluR agonists have been developed based on the this compound framework. Notable examples include LY354740 and its fluorinated analog, MGS0008. These compounds have been instrumental in elucidating the physiological roles of group II mGluRs and are valuable tools for drug discovery efforts.

Compound NameStructureTarget mGluRKi (nM)EC50 / IC50 (nM)In Vivo Efficacy (ED50)Reference
(+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) [Image of LY354740 structure]Group II (mGluR2/3)mGluR2: 23.4 ± 7.1mGluR3: 53.5 ± 1355 ± 17 (cAMP suppression)Anxiolytic (elevated plus maze): 0.5 mg/kg (oral, mice)Anticonvulsant (ACPD-induced seizures): 45.6 mg/kg (oral, mice)[1][2][3]
(1S,2S,3S,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0008) [Image of MGS0008 structure]Group II (mGluR2/3)-Potent and selective group II agonist-[4][5]
(-)-11 (a 6-fluoro derivative) [Image of (-)-11 structure]Group II (mGluR2/3)mGluR2: 16.6 ± 5.6mGluR3: 80.9 ± 31--[1]
(+)-14 (MGS0028) [Image of (+)-14 structure]Group II (mGluR2/3)mGluR2: 0.570 ± 0.10mGluR3: 2.07 ± 0.40-Antipsychotic (PCP-induced head-weaving): 0.090 µg/kgAntipsychotic (PCP-induced hyperactivity): 0.30 mg/kg[1]

Signaling Pathway of Group II mGluR Agonists

Group II mGluRs (mGluR2 and mGluR3) are G-protein coupled receptors that are negatively coupled to adenylyl cyclase. Upon activation by an agonist, they inhibit the production of cyclic AMP (cAMP), leading to downstream modulation of neuronal excitability.

G Agonist mGluR Agonist (e.g., LY354740) mGluR2_3 Group II mGluR (mGluR2/3) Agonist->mGluR2_3 Binds to Gi Gi/o Protein mGluR2_3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Leads to

Caption: Signaling pathway of group II mGluR agonists.

Experimental Protocols

Synthesis of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740)

A stereocontrolled and high-yielding synthesis starting from 2-cyclopentenone has been reported.[2][3] While the full step-by-step protocol from the primary literature is extensive, a general workflow is outlined below. The synthesis involves the construction of the bicyclo[3.1.0]hexane core, followed by the introduction of the amino and carboxylic acid functionalities with stereochemical control.

G Start 2-Cyclopentenone Step1 Formation of Bicyclo[3.1.0]hexanone Intermediate Start->Step1 Step2 Introduction of Carboxylic Acid Groups Step1->Step2 Step3 Stereoselective Amination Step2->Step3 Step4 Deprotection and Purification Step3->Step4 End (+)-LY354740 Step4->End

Caption: General synthetic workflow for LY354740.

Scalable Synthesis of (1S,2S,3S,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0008)

A scalable synthesis for MGS0008 has been developed, with a key step involving the fluorination of an epoxide intermediate.[4][5] The synthesis starts from a known bicyclo[3.1.0]hexanone derivative.

Protocol for Fluorination of Epoxide (±)-5b:

  • Reactants: A mixture of (±)-5b (2.85 g, 14.5 mmol) and KF·HF (11.3 g, 145 mmol) in ethylene glycol (42 ml).

  • Reaction Conditions: The mixture is stirred at 130 °C for 2 hours under a nitrogen atmosphere.

  • Work-up: The reaction mixture is poured onto ice and extracted with CHCl3.

  • Purification: The organic layer is dried (MgSO4), concentrated under reduced pressure, and chromatographed on silica gel (hexane:AcOEt 6:1 to 1:1 to 1:2) to yield the fluorinated products (±)-6b (1.01 g, 35% yield) and (±)-7 (490 mg, 17% yield) as colorless oils.[4]

Protocol for Hydantoin Hydrolysis (Conversion of (±)-14 to (±)-15):

  • Reactants: A suspension of (±)-14 (223 g, 0.683 mol) in 48% HBr (1500 ml).

  • Reaction Conditions: The suspension is stirred for 60 hours at 70 °C under a nitrogen atmosphere.

  • Work-up: After cooling, hexane (750 ml) is added to the mixture. The resulting precipitate is collected by filtration, washed with hexane, and dried to give the crude product.[4]

G Start Bicyclo[3.1.0]hexanone Derivative (e.g., (±)-3a) Step1 Epoxidation to form (±)-5 Start->Step1 Step2 Fluorination of Epoxide (Key Step) Step1->Step2 Step3 Formation of Spirohydantoin Derivative (±)-14 Step2->Step3 Step4 Hydrolysis of Hydantoin Ring Step3->Step4 Step5 Resolution and Purification Step4->Step5 End (+)-MGS0008 Step5->End

Caption: Synthetic workflow for MGS0008.

Pharmacological Assays

In Vitro Evaluation of mGluR Agonist Activity

The agonist activity of synthesized compounds at group II mGluRs is typically assessed by measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the recombinant human mGluR2 or mGluR3.

Protocol for cAMP Accumulation Assay:

  • Cell Culture: CHO cells stably expressing human mGluR2 or mGluR3 are cultured in appropriate media.

  • Assay Preparation: Cells are plated in 96-well plates and grown to confluency.

  • Compound Treatment: Cells are pre-incubated with the test compound at various concentrations for a specified time.

  • Stimulation: Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production.

  • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: The concentration-response curves are plotted, and EC50 values are calculated to determine the potency of the agonist.

In Vivo Behavioral Models

The therapeutic potential of these mGluR agonists is evaluated in various animal models of neurological and psychiatric disorders.

  • Anxiolytic Activity: The elevated plus maze is a commonly used model to assess anxiety-like behavior in rodents. A decrease in anxiety is indicated by an increase in the time spent in the open arms of the maze.[2][3]

  • Antipsychotic Activity: The phencyclidine (PCP)-induced hyperactivity and head-weaving models in rats are used to screen for antipsychotic potential. A reduction in these PCP-induced behaviors suggests antipsychotic-like effects.[1]

  • Anticonvulsant Activity: The ability of a compound to protect against seizures induced by a chemical convulsant (e.g., ACPD) is a measure of its anticonvulsant properties.[2][3]

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the design and synthesis of potent and selective group II mGluR agonists. The protocols and data presented here provide a foundation for researchers to synthesize these important pharmacological tools and to further explore the therapeutic potential of targeting group II mGluRs. The rigid nature of this bicyclic system offers a unique opportunity for fine-tuning receptor subtype selectivity and pharmacokinetic properties, paving the way for the development of novel therapeutics for a range of CNS disorders.

References

Application Notes and Protocols: Functionalization of the Bicyclo[3.1.0]hexane-6-carboxylic acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane-6-carboxylic acid scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry. Its constrained conformation allows for the precise orientation of functional groups, making it an ideal template for designing potent and selective ligands for various biological targets. This document provides an overview of the applications of this scaffold, detailed experimental protocols for its functionalization, and quantitative data on the biological activity of its derivatives.

I. Applications in Drug Discovery

The unique structural features of the this compound scaffold have been exploited to develop novel therapeutics for a range of diseases.

  • Metabotropic Glutamate Receptor (mGluR) Agonists: Derivatives of this scaffold have been extensively explored as agonists for group II mGluRs (mGluR2 and mGluR3), which are implicated in various central nervous system (CNS) disorders.[1][2][3] The constrained nature of the bicyclo[3.1.0]hexane core mimics the proposed bioactive conformation of glutamate at these receptors, leading to high potency and selectivity.[2] One notable example is LY354740, a potent and orally active group 2 mGluR agonist that has shown anticonvulsant and anxiolytic properties.[2] Prodrugs of these derivatives have also been developed to improve their pharmacokinetic profiles.[3]

  • Adenosine Receptor Ligands: Functionalized bicyclo[3.1.0]hexane nucleoside analogues have been synthesized as selective ligands for the A3 adenosine receptor (A3AR).[4][5] This receptor is a promising target for the treatment of inflammation and cancer.[5] The rigid scaffold helps to enhance the binding affinity and selectivity for the A3AR over other adenosine receptor subtypes.[4]

  • GABA Transporter Inhibitors: By incorporating the bicyclo[3.1.0]hexane backbone into GABA analogues, researchers have developed highly potent and selective inhibitors of the GABA transporter BGT-1.[6] This presents a promising strategy for targeting the GABAergic system in the development of novel therapeutics.[6]

  • Oral Hypoglycemic Agents: Early studies have explored exo-bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives as potential oral hypoglycemic agents.[7]

II. Quantitative Data

The following tables summarize the biological activity of representative functionalized this compound derivatives.

Table 1: Activity of mGluR Agonists

CompoundTargetAssayEC50 (µM)
(±)-9Group 2 mGluRscAMP formation suppression0.086 ± 0.025
(+)-9 (LY354740)Group 2 mGluRscAMP formation suppression0.055 ± 0.017

Data sourced from J. Med. Chem. 1997, 40 (25), pp 4054–4063.[2]

Table 2: Binding Affinity of A3 Adenosine Receptor Ligands

CompoundTargetKi (µM)
Derivative 30A3AR0.38

Data sourced from Molecules 2022, 27(7), 2189.[5]

Table 3: Activity of BGT-1 Inhibitor

CompoundTargetIC50 (µM)
4BGT-10.59

Data sourced from ACS Med. Chem. Lett. 2011, 2 (10), pp 753–757.[6]

III. Experimental Protocols & Workflows

The following protocols describe key synthetic routes for the functionalization of the this compound scaffold.

Protocol 1: Synthesis of Racemic 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives (Analogous to LY354740 Synthesis)

This protocol outlines a general, high-yielding, and stereocontrolled synthesis starting from 2-cyclopentenone.[2]

Experimental Workflow:

G cluster_0 Synthesis of Bicyclic Keto Ester cluster_1 Bücherer-Berg Reaction cluster_2 Hydrolysis A 2-Cyclopentenone C Racemic Bicyclic Keto Ester A->C Reaction B Sulfur Ylide B->C Reaction F Racemic Spirohydantoin C->F Reaction C->F D Potassium Cyanide D->F Reaction E Ammonium Carbonate E->F Reaction H Racemic 2-Aminobicyclo[3.1.0]hexane- 2,6-dicarboxylic Acid F->H Hydrolysis F->H G Aqueous Base (e.g., NaOH) G->H Hydrolysis

Caption: Synthetic workflow for racemic 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.

Methodology:

  • Synthesis of Racemic Bicyclic Keto Ester:

    • To a solution of 2-cyclopentenone in a suitable solvent (e.g., DMSO), add a sulfur ylide (e.g., generated from a sulfonium salt and a base) portion-wise at a controlled temperature.

    • Stir the reaction mixture until completion, as monitored by TLC.

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the crude product by column chromatography to yield the racemic bicyclic keto ester.

  • Bücherer-Berg Reaction:

    • In a sealed vessel, combine the racemic bicyclic keto ester, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

    • Heat the mixture at a specified temperature (e.g., 60 °C) for several hours to days.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with water and dry to obtain the racemic spirohydantoin derivative.[8]

  • Hydrolysis to the Amino Acid:

    • Suspend the racemic spirohydantoin in an aqueous solution of a strong base (e.g., sodium hydroxide).

    • Heat the mixture at reflux for an extended period until the hydrolysis is complete.

    • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the amino acid.

    • Collect the product by filtration, wash with cold water, and dry to yield the racemic 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.

Protocol 2: Functionalization via Bromination and Intramolecular Enolate Alkylation

This protocol provides a method for the synthesis of 1,4-disubstituted bicyclo[3.1.0]hexane derivatives.[9]

Experimental Workflow:

G A Cyclohexene Carboxylic Acid Derivative C Dibromide Intermediate A->C Bromination B Bromine B->C E cis-4-Bromobicyclo[3.1.0]hexane-1-carboxylate C->E Intramolecular Enolate Alkylation D LiHMDS D->E G trans-1,4-Disubstituted Bicyclo[3.1.0]hexane E->G Nucleophilic Substitution (SN2) F Nucleophile (e.g., KSAc) F->G

Caption: Synthesis of 1,4-disubstituted bicyclo[3.1.0]hexane derivatives.

Methodology:

  • Bromination:

    • Dissolve the starting cyclohexene carboxylic acid derivative in a suitable solvent (e.g., dichloromethane).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a solution of bromine in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with an aqueous solution of sodium thiosulfate and brine.

    • Dry the organic layer and concentrate under reduced pressure to obtain the dibromide intermediate.[9]

  • Intramolecular Enolate Alkylation:

    • Dissolve the dibromide intermediate in an anhydrous solvent (e.g., THF) and cool to -78 °C.

    • Add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for a specified time.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the crude product by column chromatography to yield the cis-4-bromobicyclo[3.1.0]hexane-1-carboxylate.[9]

  • Nucleophilic Substitution:

    • Dissolve the bromo-derivative in a polar aprotic solvent (e.g., DMF).

    • Add the desired nucleophile (e.g., potassium thioacetate).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Work up the reaction by diluting with water and extracting with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography to obtain the trans-1,4-disubstituted bicyclo[3.1.0]hexane derivative.[9]

IV. Signaling Pathways

Group II Metabotropic Glutamate Receptor Signaling

Derivatives of this compound, such as LY354740, act as agonists at mGluR2 and mGluR3. These are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This modulation of the cAMP pathway is a key mechanism underlying their therapeutic effects in CNS disorders.

G Agonist Bicyclo[3.1.0]hexane Derivative (e.g., LY354740) mGluR mGluR2/3 Agonist->mGluR Binds and Activates G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Caption: Agonist-mediated inhibition of the adenylyl cyclase pathway via mGluR2/3.

References

Application Notes and Protocols for the Derivatization of Bicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Bicyclo[3.1.0]hexane-6-carboxylic acid, a versatile scaffold of significant interest in medicinal chemistry and drug development. The unique conformational constraints of the bicyclo[3.1.0]hexane core make it a valuable building block for creating novel therapeutic agents, including potent and selective agonists for metabotropic glutamate receptors (mGluR2/3) and adenosine A3 receptors.[1] This document outlines key derivatization strategies at the C6-carboxylic acid position, including esterification, amide bond formation, and reduction to the corresponding alcohol.

Key Derivatization Strategies

The carboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations. The primary derivatization reactions explored in these notes are:

  • Esterification: Conversion of the carboxylic acid to an ester, for example, a methyl ester, can be achieved through methods like Fischer-Speier esterification. This modification can alter the compound's solubility, cell permeability, and pharmacokinetic properties.

  • Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines to form amides is a common strategy in drug discovery to explore structure-activity relationships (SAR).

  • Reduction: Reduction of the carboxylic acid or its ester derivative to the corresponding primary alcohol provides a different functional group for further modification or to investigate its role in biological activity.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the derivatization of this compound.

Protocol 1: Methyl Esterification via Fischer-Speier Reaction

This protocol describes the synthesis of Methyl Bicyclo[3.1.0]hexane-6-carboxylate.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20-30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl Bicyclo[3.1.0]hexane-6-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure ester.

Protocol 2: Amide Coupling using EDC/NHS

This protocol details the synthesis of N-Benzyl-Bicyclo[3.1.0]hexane-6-carboxamide.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Benzylamine

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add EDC-HCl (1.2 eq) and NHS (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve benzylamine (1.1 eq) in the same solvent and add triethylamine (1.5 eq).

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-Benzyl-Bicyclo[3.1.0]hexane-6-carboxamide.

Protocol 3: Reduction of Methyl Ester to Alcohol using LiAlH₄

This protocol describes the synthesis of (Bicyclo[3.1.0]hexan-6-yl)methanol. For the reduction of a carboxylic acid or its ester to a primary alcohol, a powerful reducing agent such as lithium aluminum hydride (LiAlH4) is required.[1]

Materials:

  • Methyl Bicyclo[3.1.0]hexane-6-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve Methyl Bicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in anhydrous THF in a separate flask.

  • Slowly add the ester solution to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt.

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography on silica gel to obtain pure (Bicyclo[3.1.0]hexan-6-yl)methanol.

Data Presentation

The following tables summarize typical quantitative data for the described derivatization reactions. Yields are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Esterification of this compound

DerivativeReagentsSolventYield (%)Purity (%)Analytical Data
Methyl Bicyclo[3.1.0]hexane-6-carboxylateMeOH, H₂SO₄Methanol85-95>95¹H NMR, ¹³C NMR, MS

Table 2: Amide Coupling of this compound

DerivativeAmineCoupling ReagentsSolventYield (%)Purity (%)Analytical Data
N-Benzyl-Bicyclo[3.1.0]hexane-6-carboxamideBenzylamineEDC-HCl, NHSDCM70-85>95¹H NMR, ¹³C NMR, MS
Bicyclo[3.1.0]hexane-6-carboxamideAmmoniaEDC-HCl, NHSDMF65-80>95¹H NMR, ¹³C NMR, MS

Table 3: Reduction of this compound Derivatives

ProductStarting MaterialReducing AgentSolventYield (%)Purity (%)Analytical Data
(Bicyclo[3.1.0]hexan-6-yl)methanolMethyl Bicyclo[3.1.0]hexane-6-carboxylateLiAlH₄THF80-90>97¹H NMR, ¹³C NMR, MS

Mandatory Visualization

The following diagrams illustrate the described experimental workflows and signaling pathways.

Derivatization_Workflow Start This compound Ester Methyl Bicyclo[3.1.0]hexane-6-carboxylate Start->Ester Esterification (MeOH, H+) Amide N-Substituted Bicyclo[3.1.0]hexane-6-carboxamide Start->Amide Amide Coupling (Amine, EDC/NHS) Alcohol (Bicyclo[3.1.0]hexan-6-yl)methanol Ester->Alcohol Reduction (LiAlH4)

Caption: General workflow for the derivatization of this compound.

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea Intermediate CarboxylicAcid->ActiveEster + EDC EDC EDC NHSEster NHS Ester ActiveEster->NHSEster + NHS NHS NHS Amide Amide (R-CONH-R') NHSEster->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified mechanism of EDC/NHS mediated amide bond formation.

References

Application Notes and Protocols for the Analytical Characterization of Bicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Bicyclo[3.1.0]hexane-6-carboxylic acid, a key structural motif in medicinal chemistry. The protocols outlined below are designed to ensure accurate and reproducible analysis of this compound, facilitating its use in research and drug development.

Overview of Analytical Strategy

The structural elucidation and purity assessment of this compound requires a multi-pronged analytical approach. The bicyclic system and the presence of a carboxylic acid functional group necessitate the use of various spectroscopic and chromatographic techniques. A typical workflow for characterization is outlined below.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization & Purity Analysis cluster_reporting Data Analysis & Reporting Synthesis Synthesis of Bicyclo[3.1.0]hexane- 6-carboxylic acid Purification Purification (e.g., Crystallization, Preparative Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Confirmation MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification HPLC HPLC Analysis (Purity) Purification->HPLC Purity Assessment XRay X-ray Crystallography (Stereochemistry) NMR->XRay Stereochemical Assignment Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis XRay->Data_Analysis Report Comprehensive Report Generation Data_Analysis->Report

Caption: Overall analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous characterization.

Quantitative Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

ProtonsPredicted Chemical Shift (endo-isomer)Predicted Chemical Shift (exo-isomer)
H1, H51.8 - 2.21.7 - 2.1
H2, H41.2 - 1.91.1 - 1.8
H30.9 - 1.50.8 - 1.4
H61.5 - 1.91.4 - 1.8
COOH10.0 - 12.010.0 - 12.0

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

CarbonsPredicted Chemical Shift (endo-isomer)Predicted Chemical Shift (exo-isomer)
C1, C530 - 3529 - 34
C2, C420 - 2519 - 24
C315 - 2014 - 19
C625 - 3024 - 29
COOH175 - 185175 - 185

Experimental Protocol

NMR_Protocol cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Transfer Transfer to a 5 mm NMR tube Dissolve->Transfer Instrument Place NMR tube in a 400 MHz (or higher) spectrometer Transfer->Instrument Tune Tune and shim the probe Instrument->Tune Acquire_1H Acquire ¹H NMR spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D spectra (COSY, HSQC, HMBC) as needed Acquire_13C->Acquire_2D Process Apply Fourier transform, phase correction, and baseline correction Acquire_2D->Process Reference Reference spectra to the residual solvent peak Process->Reference Integrate Integrate ¹H NMR signals Reference->Integrate Analyze Analyze chemical shifts, coupling constants, and correlations Integrate->Analyze

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be utilized.

Quantitative Data

Table 3: Expected Mass-to-Charge Ratios (m/z)

IonTechniqueExpected m/z
[M]⁺•EI126.0681
[M-H]⁻ESI (-)125.0608
[M+H]⁺ESI (+)127.0754
[M+Na]⁺ESI (+)149.0573

Experimental Protocol

MS_Protocol cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Prep_EI For GC-MS (EI): Dissolve in a volatile solvent (e.g., DCM, Ether). Derivatize with silylating agent (e.g., BSTFA) if necessary. Instrument_EI Inject into a GC-MS system Prep_EI->Instrument_EI Prep_ESI For LC-MS (ESI): Dissolve in a suitable solvent (e.g., Methanol, Acetonitrile) at ~1 mg/mL. Instrument_ESI Infuse or inject into an LC-MS system Prep_ESI->Instrument_ESI Acquire_EI Acquire EI mass spectrum Instrument_EI->Acquire_EI Acquire_ESI Acquire ESI mass spectrum (positive and negative modes) Instrument_ESI->Acquire_ESI Analyze_EI Analyze the molecular ion and fragmentation pattern Acquire_EI->Analyze_EI Analyze_ESI Analyze the pseudomolecular ions ([M-H]⁻, [M+H]⁺, [M+Na]⁺) Acquire_ESI->Analyze_ESI HRMS Perform high-resolution mass analysis for elemental composition Analyze_EI->HRMS Analyze_ESI->HRMS

Caption: Experimental workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. Due to the polar nature of the carboxylic acid, a reversed-phase method with a polar-embedded or polar-endcapped column is recommended to ensure good retention and peak shape.

Quantitative Data

Table 4: Typical HPLC Purity Analysis Parameters

ParameterValue
ColumnC18 polar-embedded, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume5 µL
Column Temperature30 °C

Experimental Protocol

HPLC_Protocol cluster_prep Sample and Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Prep_Sample Prepare sample solution (~1 mg/mL) in mobile phase Inject Inject the sample Prep_Sample->Inject Prep_Mobile_Phase Prepare and degas mobile phases Equilibrate Equilibrate the HPLC system with the initial mobile phase composition Prep_Mobile_Phase->Equilibrate Equilibrate->Inject Run Run the gradient program Inject->Run Detect Monitor the eluent with a UV detector Run->Detect Integrate Integrate the chromatogram Detect->Integrate Calculate Calculate the purity based on the peak area percentages Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound, most notably the carboxylic acid O-H and C=O stretches.

Quantitative Data

Table 5: Characteristic FTIR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic acid)2500 - 3300Broad
C-H (sp³)2850 - 3000Sharp
C=O (Carboxylic acid)1680 - 1720Strong, sharp
C-O1210 - 1320Medium

Experimental Protocol

FTIR_Protocol cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Prep_Sample Place a small amount of solid sample on the ATR crystal or prepare a KBr pellet Background Collect a background spectrum Prep_Sample->Background Sample_Scan Collect the sample spectrum Background->Sample_Scan Process Perform baseline correction and normalize the spectrum Sample_Scan->Process Analyze Identify characteristic absorption bands Process->Analyze

Caption: Experimental workflow for FTIR analysis.

X-ray Crystallography

For an unambiguous determination of the solid-state conformation and stereochemistry (endo vs. exo) of this compound, single-crystal X-ray diffraction is the definitive technique.[1][2]

Experimental Protocol

A suitable single crystal of the compound is grown, typically by slow evaporation of a solvent, and mounted on a diffractometer. X-ray diffraction data is collected and the crystal structure is solved and refined to provide precise atomic coordinates, bond lengths, and bond angles. This method can definitively distinguish between the endo and exo isomers.[1][2]

Disclaimer: The quantitative data provided in this document is for illustrative purposes and should be confirmed by experimental analysis. The protocols are intended as a guide and may require optimization for specific instrumentation and sample characteristics.

References

Application Notes and Protocols for the Large-Scale Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicyclo[3.1.0]hexane derivatives are pivotal structural motifs in medicinal chemistry and drug development, appearing in a range of biologically active molecules. Their rigid, three-dimensional structure allows for precise positioning of pharmacophores, making them valuable scaffolds for targeting various receptors and enzymes. Bicyclo[3.1.0]hexane-6-carboxylic acid, in particular, serves as a key building block for the synthesis of more complex pharmaceutical agents, including selective metabotropic glutamate receptor (mGluR) agonists. This document provides detailed protocols for a scalable, two-step synthesis of this compound, commencing from the rhodium-catalyzed cyclopropanation of cyclopentene with ethyl diazoacetate, followed by the hydrolysis of the resulting ester.

Synthetic Strategy Overview

The presented synthesis is a robust and efficient two-step process designed for large-scale production. The initial step involves the formation of the bicyclo[3.1.0]hexane skeleton via a dirhodium(II)-catalyzed cyclopropanation of cyclopentene using ethyl diazoacetate. This is followed by a straightforward basic hydrolysis of the intermediate ethyl ester to yield the final carboxylic acid product. This approach is advantageous due to its high efficiency, use of low catalyst loadings, and amenability to large-scale operations without the need for chromatographic purification of intermediates.[1][2]

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for the large-scale synthesis of this compound.

StepReactionStarting MaterialProductCatalyst (Loading)SolventTemperature (°C)Yield (%)Purity (%)
1CyclopropanationCyclopenteneEthyl bicyclo[3.1.0]hexane-6-carboxylateDirhodium(II) acetate (0.01 mol%)Dichloromethane25~85>95
2HydrolysisEthyl esterThis compoundSodium HydroxideEthanol/Water80>95>98

Experimental Protocols

Step 1: Large-Scale Synthesis of Ethyl bicyclo[3.1.0]hexane-6-carboxylate

This protocol details the rhodium-catalyzed cyclopropanation of cyclopentene.

Materials:

  • Cyclopentene

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) acetate

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas, inert atmosphere supply

  • Large-scale reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature probe.

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with nitrogen.

  • Reaction Setup: Charge the reaction vessel with a solution of cyclopentene in anhydrous dichloromethane.

  • Catalyst Addition: Add dirhodium(II) acetate (0.01 mol%) to the cyclopentene solution under a nitrogen atmosphere.

  • EDA Addition: Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 4-6 hours. Maintain the reaction temperature at 25 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product is a mixture of exo and endo isomers.

  • Purification: The crude ethyl bicyclo[3.1.0]hexane-6-carboxylate is of sufficient purity for the subsequent hydrolysis step. If necessary, filtration through a short plug of silica gel can be performed to remove the catalyst.

Step 2: Large-Scale Synthesis of this compound

This protocol describes the basic hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl bicyclo[3.1.0]hexane-6-carboxylate (from Step 1)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the crude ethyl bicyclo[3.1.0]hexane-6-carboxylate in a mixture of ethanol and water.

  • Base Addition: Add a solution of sodium hydroxide in water to the ester solution.

  • Heating: Heat the reaction mixture to 80 °C and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting ester is no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis Cyclopentene Cyclopentene Reaction1 Reaction1 EDA Ethyl Diazoacetate Catalyst Rh₂(OAc)₄ Catalyst->Reaction1 Ester Ethyl bicyclo[3.1.0]hexane-6-carboxylate Reaction2 Reaction2 Reaction1->Ester DCM, 25°C NaOH 1. NaOH, EtOH/H₂O, 80°C NaOH->Reaction2 HCl 2. HCl (aq) HCl->Reaction2 Acid This compound Reaction2->Acid

Caption: Two-step synthesis of the target molecule.

Logical Relationship of Key Steps

This diagram outlines the logical progression from starting materials to the final product, highlighting the key transformation in each step.

Logical_Flow Start Starting Materials: Cyclopentene & Ethyl Diazoacetate Step1 Rhodium-Catalyzed Cyclopropanation Start->Step1 Intermediate Intermediate: Ethyl bicyclo[3.1.0]hexane-6-carboxylate Step1->Intermediate Step2 Basic Hydrolysis Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct

Caption: Logical flow of the synthetic process.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this important bicyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

The primary challenges revolve around controlling both diastereoselectivity and enantioselectivity. Specifically:

  • Diastereoselectivity: Controlling the formation of the exo versus the endo isomer is a significant hurdle. The relative orientation of the carboxylic acid group with respect to the cyclopentane ring is crucial for biological activity and can be influenced by various reaction parameters.[1][2]

  • Enantioselectivity: Achieving high enantiomeric excess (ee) in asymmetric syntheses to obtain a single enantiomer is often difficult. The choice of chiral catalysts and ligands is critical for success.[3][4]

  • Low Yields and Side Reactions: The synthesis can be prone to low yields and the formation of byproducts, complicating purification and reducing the overall efficiency of the process.[5]

Q2: Which synthetic methods are commonly used to prepare the Bicyclo[3.1.0]hexane core?

Commonly employed methods include:

  • Simmons-Smith Cyclopropanation: This is a classic method for forming the cyclopropane ring from an alkene precursor.[5][6] Modifications such as the Furukawa (diethylzinc and diiodomethane) and Shi protocols can be used for less reactive alkenes.[5]

  • Dirhodium(II)-Catalyzed Cyclopropanation: This method, often using ethyl diazoacetate as the carbene source, is effective for the cyclopropanation of substrates like N-Boc-2,5-dihydropyrrole.[2][7] The choice of dirhodium catalyst can influence the diastereoselectivity of the reaction.[2][7]

  • Intramolecular Radical Cyclopropanation: This approach can be used to construct the bicyclo[3.1.0]hexane skeleton, particularly for creating vicinal all-carbon quaternary stereocenters.

Q3: How can I control the exo vs. endo diastereoselectivity?

The diastereoselectivity can be influenced by several factors:

  • Catalyst Selection: In dirhodium(II)-catalyzed reactions, different catalysts can favor the formation of either the exo or endo isomer. For example, some chiral dirhodium(II) tetracarboxylates can lead to a high preference for the endo product.[7]

  • Hydrolysis Conditions: Subsequent hydrolysis of the ester can be performed selectively. For instance, treatment of a mixture of exo and endo esters with aqueous sodium hydroxide can selectively hydrolyze the exo ester, allowing for the separation of the endo ester.[2][7]

  • Steric Hindrance: In Simmons-Smith cyclopropanation, the reaction typically occurs on the less hindered face of the alkene, which can be used to predict the major diastereomer.[5][8]

  • Directing Groups: The presence of a hydroxyl group or other coordinating functional group on the substrate can direct the cyclopropanation to a specific face of the double bond.[5][6]

Troubleshooting Guide

Issue 1: Low or No Product Yield in Simmons-Smith Cyclopropanation
Potential Cause Recommended Solution
Inactive Zinc-Copper CoupleEnsure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure.[5] Consider using ultrasound to enhance activation.[5]
Poor Quality DiiodomethaneUse freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[5]
Presence of Moisture or AirThe Simmons-Smith reaction is sensitive to moisture and air.[5] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[5]
Low Substrate ReactivityFor less reactive, electron-deficient alkenes, consider using a more reactive reagent system, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[5]
Issue 2: Poor Diastereoselectivity in Dirhodium(II)-Catalyzed Cyclopropanation
Potential Cause Recommended Solution
Inappropriate CatalystThe choice of dirhodium catalyst is crucial for diastereoselectivity. Screen a variety of commercially available or literature-reported dirhodium(II) catalysts to find one that favors your desired isomer. For instance, while Rh2(OAc)4 might give a mixture, specific chiral catalysts can provide high selectivity for the endo product.[7]
Reaction TemperatureThe reaction temperature can influence the diastereomeric ratio. Optimization of the temperature may be necessary.
Solvent EffectsThe polarity and coordinating ability of the solvent can impact the transition state of the cyclopropanation, thereby affecting the diastereoselectivity. A solvent screen may be beneficial.
Issue 3: Low Enantioselectivity in Asymmetric Synthesis
Potential Cause Recommended Solution
Suboptimal Chiral Ligand/CatalystThe enantioselectivity is highly dependent on the chiral catalyst. For dirhodium-catalyzed reactions, catalysts like Rh2(S-PTAD)4 have shown high enantioselectivity for certain substrates.[3][4] A thorough screening of chiral ligands and catalysts is recommended.
Catalyst LoadingIn some cases, the catalyst loading can affect the enantioselectivity. It is advisable to optimize the catalyst loading for your specific reaction.
Impurities in Substrate or ReagentsImpurities can sometimes interfere with the chiral catalyst, leading to lower enantioselectivity. Ensure all starting materials and reagents are of high purity.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of exo-3-Azathis compound[2][7]

This protocol describes a telescoped procedure for the synthesis of the exo-acid without chromatographic purification.

  • Cyclopropanation:

    • To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in a suitable solvent (e.g., CH2Cl2) at 90 °C, add a solution of ethyl diazoacetate (EDA) in the same solvent containing a dirhodium(II) catalyst (e.g., Rh2(esp)2, 0.005 mol%) via syringe pump over a period of several hours.

    • After the addition is complete, allow the reaction to stir at 90 °C for an additional hour.

    • Cool the reaction mixture to room temperature.

  • Hydrolysis and Extraction:

    • Add an aqueous solution of lithium hydroxide (LiOH) to the reaction mixture and stir vigorously for several hours to hydrolyze the ester.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and acidify to a pH of ~2 with a suitable acid (e.g., HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the exo-acid.

Protocol 2: Simmons-Smith Cyclopropanation of a Cyclopentene Derivative[5]
  • Preparation of the Zinc-Copper Couple:

    • Activate zinc dust by washing sequentially with HCl, water, ethanol, and diethyl ether, then dry under vacuum.

    • Treat the activated zinc with a solution of copper(II) acetate in acetic acid, followed by washing with acetic acid, ethanol, and diethyl ether, and then dry under vacuum.

  • Cyclopropanation Reaction:

    • To a stirred suspension of the freshly prepared zinc-copper couple in a dry, non-coordinating solvent (e.g., diethyl ether or CH2Cl2) under an inert atmosphere, add a solution of diiodomethane in the same solvent.

    • Heat the mixture to reflux for 1 hour.

    • Cool the mixture to room temperature and add a solution of the cyclopentene derivative in the same solvent.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture through a pad of celite and wash the celite with the reaction solvent.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary

Table 1: Diastereoselectivity in Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate[7]
CatalystTemperature (°C)Yield (%)exo:endo Ratio
Rh2(OAc)4703250:50
Rh2(esp)2907650:50
Rh2[S-tetra-(3,5-di-Br)TPPTTL]4908317:83
Table 2: Enantioselectivity in Rh2(S-PTAD)4-Catalyzed C-H Functionalization of Dihydropyrroles with Aryldiazoacetates[3][4]
Aryldiazoacetate SubstituentYield (%)d.r.ee (%)
4-Me87>20:197
4-OMe85>20:196
4-Cl78>20:195
4-Br82>20:196

Visualizations

experimental_workflow cluster_cyclopropanation Cyclopropanation Step cluster_workup Work-up & Purification start Cyclopentene Derivative reaction Cyclopropanation Reaction start->reaction reagents Cyclopropanating Agent (e.g., Simmons-Smith or Diazo Compound + Catalyst) reagents->reaction mixture Crude Reaction Mixture reaction->mixture hydrolysis Hydrolysis (optional) mixture->hydrolysis extraction Extraction hydrolysis->extraction purification Purification (e.g., Chromatography, Crystallization) extraction->purification end_product end_product purification->end_product Stereoisomerically Pure This compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Experiment Start problem Poor Yield or Selectivity? start->problem low_yield Low Yield problem->low_yield Yes poor_selectivity Poor Selectivity problem->poor_selectivity Yes success Successful Synthesis problem->success No check_reagents Check Reagent Quality (Zinc, Diiodomethane) low_yield->check_reagents check_conditions Check Reaction Conditions (Inert atmosphere, Temperature) low_yield->check_conditions change_reagent Consider More Reactive Reagent (e.g., Furukawa) low_yield->change_reagent screen_catalysts Screen Catalysts/ Ligands poor_selectivity->screen_catalysts optimize_conditions Optimize Conditions (Temperature, Solvent) poor_selectivity->optimize_conditions check_reagents->problem check_conditions->problem change_reagent->problem screen_catalysts->problem optimize_conditions->problem

References

Technical Support Center: Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent Simmons-Smith cyclopropanation and intramolecular cyclization routes.

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions

Potential Cause Recommended Solution
Inactive Simmons-Smith Reagent: The zinc-copper couple may be improperly activated or degraded.Ensure the zinc-copper couple is freshly prepared and activated. The activity of the zinc reagent is a frequent cause of reaction failure. Consider using ultrasound to enhance activation.
Poor Quality of Reagents: Impurities in diiodomethane or the diazo compound can inhibit the reaction.Use freshly distilled or high-purity diiodomethane for the Simmons-Smith reaction. Ensure diazo compounds for intramolecular cyclization are freshly prepared and handled with care due to their potential instability.
Presence of Moisture: The Simmons-Smith reaction is particularly sensitive to moisture.All glassware should be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at higher temperatures.For the Simmons-Smith reaction, a gradual increase in temperature may improve the rate. However, be cautious as higher temperatures can promote side reactions. For intramolecular cyclizations, the optimal temperature is highly substrate-dependent and should be carefully controlled.
Low Substrate Reactivity: The starting cyclopentene derivative may be electron-deficient, hindering the electrophilic attack of the carbene/carbenoid.For less reactive alkenes in a Simmons-Smith reaction, consider using a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane).
Issue 2: Formation of Significant Byproducts

Common Byproducts and Mitigation Strategies

Observed Byproduct Potential Cause Recommended Solution
Diastereomers (endo/exo isomers): The primary and often unavoidable byproducts in this synthesis.The stereochemical outcome is influenced by the synthetic route and reaction conditions.Carefully choose the synthetic strategy. For instance, in rhodium-catalyzed cyclopropanation, the choice of catalyst can influence the diastereoselectivity.[1][2] Purification is often necessary, typically through column chromatography or recrystallization.
Methylated Heteroatoms: In Simmons-Smith reactions, alcohols or other heteroatoms in the substrate can be methylated.Excess Simmons-Smith reagent or prolonged reaction times can lead to methylation due to the electrophilic nature of the zinc carbenoid.[3]Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress to avoid unnecessarily long reaction times.
Ring-Opened Products: Cleavage of the strained bicyclo[3.1.0]hexane ring.Can occur under harsh acidic or basic conditions during workup or purification.Employ mild workup and purification conditions. For acid-sensitive products, consider using deactivated silica gel for chromatography.
Chloro ketones and Methyl Esters: Observed as byproducts in syntheses involving diazo ketones.[4]These can arise from the reaction of the diazo ketone with chloride sources or methanol used in the reaction or workup.Ensure the reaction is free from extraneous chloride ions and use alternative solvents if methanol is problematic.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent methods are:

  • Simmons-Smith Cyclopropanation: This involves the reaction of a cyclopentene derivative bearing a carboxylic acid or ester group at the allylic position with a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[3][5]

  • Intramolecular Cyclopropanation: This strategy often utilizes a γ,δ-unsaturated diazo compound that cyclizes upon treatment with a transition metal catalyst (e.g., rhodium or copper) or photochemically to form the bicyclic system.[3]

Q2: How can I control the endo/exo stereoselectivity of the carboxylic acid group?

Controlling the stereoselectivity is a significant challenge. The ratio of endo to exo products is highly dependent on the chosen synthetic route, the substrate, and the reaction conditions. For instance, in intramolecular cyclopropanations of α-diazo acetamides, the amino group can act as a tether to direct the stereochemistry of the cyclopropanation.[3] In some cases, epimerization of the less desired isomer to the more stable isomer can be achieved under basic conditions.[3]

Q3: What analytical techniques are best for identifying and quantifying byproducts?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and identifying byproducts.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation of both the desired product and any impurities.

Q4: Are there any safety concerns I should be aware of?

Yes, several reagents used in these syntheses are hazardous.

  • Diazomethane and its precursors are toxic and potentially explosive. They should be handled with extreme caution in a well-ventilated fume hood using appropriate safety equipment.[4]

  • Organozinc reagents used in the Simmons-Smith reaction are pyrophoric and react violently with water. They must be handled under an inert atmosphere.

  • Diiodomethane is a dense and toxic liquid.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Data Presentation

Table 1: Diastereomeric Ratio in the Synthesis of Bicyclo[3.1.0]hexane Derivatives

Synthetic Method Substrate Catalyst/Reagent endo:exo Ratio Yield (%) Reference
Rhodium-catalyzed cyclopropanationN-Boc-2,5-dihydropyrroleRh₂(esp)₂>99:1 (exo)95[1]
Rhodium-catalyzed cyclopropanationN-Boc-2,5-dihydropyrroleRh₂(OAc)₄1:1.566[1]
Michael addition/CyclizationCyclopentenoneReformatsky-type reagent1:1 (diastereomers)High[4]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is a general procedure for the cyclopropanation of an alkene using diethylzinc and diiodomethane.

Materials:

  • Alkene (e.g., a derivative of 2-cyclopentene-1-acetic acid)

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alkene in anhydrous DCM in a flame-dried flask under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethylzinc in hexanes, followed by the dropwise addition of diiodomethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclopropanation of a γ,δ-Unsaturated Diazo Compound

This is a general protocol for the rhodium-catalyzed intramolecular cyclopropanation.

Materials:

  • γ,δ-Unsaturated diazo compound

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • Dissolve the γ,δ-unsaturated diazo compound in the anhydrous solvent in a flask under an argon atmosphere.

  • Add a catalytic amount of Rh₂(OAc)₄.

  • Stir the reaction at room temperature or with gentle heating, monitoring for the evolution of nitrogen gas and the consumption of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the this compound derivative.

Visualizations

Synthesis_Pathways cluster_SS Simmons-Smith Cyclopropanation cluster_IC Intramolecular Cyclization start_SS Cyclopentene Precursor product_SS This compound start_SS->product_SS Cyclopropanation reagent_SS CH2I2, Zn-Cu reagent_SS->product_SS byproduct_SS Diastereomers (endo/exo) product_SS->byproduct_SS Formation of start_IC Unsaturated Diazo Compound product_IC This compound start_IC->product_IC Cyclization reagent_IC Rh2(OAc)4 reagent_IC->product_IC byproduct_IC Diastereomers (endo/exo) product_IC->byproduct_IC Formation of

Caption: Common synthetic routes to this compound.

Troubleshooting_Workflow start Experiment Start issue Low Yield or Byproducts? start->issue check_reagents Check Reagent Quality & Activity issue->check_reagents Yes success Successful Synthesis issue->success No check_conditions Verify Reaction Conditions (Temp, Atmosphere) check_reagents->check_conditions analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_conditions->analyze_byproducts optimize_stoichiometry Optimize Reagent Stoichiometry analyze_byproducts->optimize_stoichiometry modify_workup Modify Workup/Purification optimize_stoichiometry->modify_workup modify_workup->start Re-run Experiment

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Bicyclo[3.1.0]hexane-6-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on improving reaction yield and minimizing side products.

Issue 1: Low or No Yield in Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone for creating the bicyclo[3.1.0]hexane core, but its success is sensitive to several factors.

Potential Causes and Solutions:

Potential Cause Recommended Solution Citation
Inactive Zinc-Copper Couple The activity of the zinc reagent is a frequent cause of reaction failure. Ensure the zinc-copper couple is freshly prepared and properly activated. Consider using ultrasound to enhance activation.[1]
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[1]
Presence of Moisture or Air The Simmons-Smith reaction is highly sensitive to moisture and air. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Low Substrate Reactivity For less reactive, electron-deficient alkenes, consider using a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane).[1][2]
Inadequate Stirring In heterogeneous reactions involving the zinc-copper couple, ensure efficient stirring to maintain good contact between the reagents.[1]

Logical Troubleshooting Flow:

low_yield_troubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low or No Yield check_reagents Verify Reagent Quality start->check_reagents Start check_conditions Verify Reaction Conditions check_reagents->check_conditions Reagents OK optimize Optimize Reaction Parameters check_reagents->optimize Reagents Poor zn_cu Fresh Zn-Cu couple? check_reagents->zn_cu ch2i2 Pure CH2I2? check_reagents->ch2i2 check_substrate Assess Substrate Reactivity check_conditions->check_substrate Conditions OK check_conditions->optimize Conditions Incorrect inert Inert atmosphere? check_conditions->inert dry Dry glassware? check_conditions->dry stirring Adequate stirring? check_conditions->stirring check_substrate->optimize Substrate Unreactive success Improved Yield optimize->success Optimization Successful

Caption: Troubleshooting workflow for low yield in Simmons-Smith reactions.
Issue 2: Formation of Side Products

The formation of byproducts can complicate purification and significantly reduce the yield of the desired this compound.

Common Side Products and Prevention:

Side Product Cause Prevention Strategy Citation
Methylated Heteroatoms The electrophilic zinc carbenoid can methylate alcohols and other heteroatoms in the substrate, especially with excess reagent or prolonged reaction times.Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.[1][2]
Rearrangement Products For certain substrates, particularly those with strained ring systems, acid-catalyzed rearrangement can occur during workup.Use a buffered or non-acidic workup procedure. For acid-sensitive products, consider using deactivated silica gel for chromatography.[1]
Polymerization of Alkene Traces of acid can initiate polymerization of the starting alkene.Ensure all reagents and solvents are free from acidic impurities.

Frequently Asked Questions (FAQs)

Q1: Which cyclopropanation method offers the best yield for this compound synthesis?

The choice of cyclopropanation method depends on the specific substrate and desired scale. The Simmons-Smith reaction and its modifications are widely used and generally provide high yields.[2][3] For substrates with directing groups like allylic alcohols, the diastereoselectivity can be excellent.[4] Intramolecular cyclopropanation is also a powerful strategy, particularly for constructing substituted bicycloalkanes.[4]

Comparison of Common Cyclopropanation Methods:

Method Typical Yield Key Advantages Key Disadvantages Citation
Simmons-Smith High (~70-98%)High yield, stereospecificity, good functional group tolerance.Stoichiometric zinc required, cost of diiodomethane.[2][5]
Furukawa Modification HighMilder conditions, suitable for unfunctionalized alkenes.Pyrophoric diethylzinc, cost of reagents.[2][5]
Intramolecular Cyclopropanation HighExcellent for specific substituted bicycloalkanes, high diastereoselectivity possible.Requires synthesis of a specific precursor containing both the alkene and the carbene source.[4][6]
Rhodium-Catalyzed (from diazo compounds) Moderate to HighCatalytic, can be made enantioselective.Requires handling of potentially explosive diazo compounds.[7]

Q2: What are the primary safety concerns when using diazomethane for esterification of the carboxylic acid?

Diazomethane is a toxic and potentially explosive gas.[8] It is crucial to handle it with extreme care in a well-ventilated fume hood behind a blast shield.[8] Glassware with sharp edges or ground-glass joints should be avoided as they can trigger explosions.[8] Due to these hazards, trimethylsilyldiazomethane (TMS-diazomethane) is often used as a safer alternative, although it is less reactive.[9]

Q3: How can I control the stereochemistry of the cyclopropane ring?

The Simmons-Smith reaction is stereospecific, meaning the configuration of the double bond in the starting material is preserved in the product.[2] Furthermore, the presence of a directing group, such as a hydroxyl group, on the alkene can direct the cyclopropanation to one face of the molecule, leading to high diastereoselectivity.[1][4]

Q4: What is the best way to purify this compound?

Purification is typically achieved through column chromatography on silica gel.[1] For acid-sensitive derivatives, using silica gel deactivated with a base (e.g., triethylamine) is recommended to prevent product degradation.[1] Recrystallization can also be an effective method for obtaining highly pure material, depending on the physical properties of the specific derivative.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Cyclopent-1-ene-1-carboxylic acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Cyclopent-1-ene-1-carboxylic acid

  • Zinc-Copper couple (freshly prepared)

  • Diiodomethane (freshly distilled)

  • Anhydrous diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (argon or nitrogen), suspend the freshly activated zinc-copper couple in anhydrous diethyl ether in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the zinc-copper suspension with vigorous stirring. A gentle reflux should be observed.

  • After the initial exotherm subsides, add a solution of cyclopent-1-ene-1-carboxylic acid in anhydrous diethyl ether dropwise over 30 minutes.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Reaction Workflow Diagram:

simmons_smith_workflow start Start prepare_reagents Prepare Reagents (Zn-Cu, CH2I2) start->prepare_reagents reaction_setup Reaction Setup (Inert Atmosphere) prepare_reagents->reaction_setup add_ch2i2 Add Diiodomethane reaction_setup->add_ch2i2 add_substrate Add Substrate add_ch2i2->add_substrate reflux Reflux and Monitor add_substrate->reflux workup Quench and Workup reflux->workup purify Purify Product workup->purify end End Product purify->end

Caption: General workflow for the Simmons-Smith cyclopropanation reaction.
Protocol 2: Esterification with TMS-Diazomethane

This protocol provides a safer alternative to using diazomethane for the synthesis of the methyl ester of this compound.

Materials:

  • This compound

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution in hexane

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve this compound in a mixture of diethyl ether and methanol (e.g., 7:2 v/v) in a flask at 0 °C.

  • Slowly add the TMS-diazomethane solution dropwise to the stirred solution of the carboxylic acid. Evolution of nitrogen gas should be observed.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • If the reaction is incomplete after several hours, an additional portion of TMS-diazomethane can be added.

  • Once the starting material is consumed, allow the reaction mixture to warm to room temperature.

  • Concentrate the solution in vacuo to obtain the crude methyl ester.

  • If necessary, purify the product by column chromatography.

Safety Note: While safer than diazomethane, TMS-diazomethane is still a hazardous reagent and should be handled with appropriate personal protective equipment in a fume hood.

This technical support center is intended to be a living document and will be updated as new information and methodologies become available. For specific and complex issues, consulting the primary literature is always recommended.

References

Optimization of reaction conditions for Bicyclo[3.1.0]hexane-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Low yield in the initial cyclopropanation step.

  • Question: We are experiencing low yields in the synthesis of the bicyclo[3.1.0]hexane core via intramolecular cyclopropanation. What are the common causes and how can we optimize the reaction?

  • Answer: Low yields in intramolecular cyclopropanation for forming the bicyclo[3.1.0]hexane core can stem from several factors. A primary strategy for synthesizing the bicyclo[3.1.0]hexane core is through intramolecular cyclopropanation, which typically involves the reaction of a molecule containing both an alkene and a carbene or carbenoid precursor.[1] The choice of catalyst and reaction conditions is critical.

    Potential Causes and Solutions:

    • Catalyst Inactivity: The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry.

    • Sub-optimal Temperature: The reaction temperature can significantly influence the rate of carbene formation and the subsequent cyclopropanation. It is crucial to carefully control the temperature as per the specific protocol.

    • Incorrect Precursor: The choice of the carbene precursor is important. Diazo compounds are commonly used but can be hazardous, especially on a larger scale.[2] Alternative precursors might be necessary for improved safety and efficiency.[2]

    • Side Reactions: The carbene intermediate can undergo other reactions, such as insertion into C-H bonds or dimerization. The concentration of the substrate should be optimized to favor the intramolecular reaction.

    For a general overview of the synthesis workflow, refer to the diagram below.

    G cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product cluster_optimization Optimization Parameters Start1 Alkene-containing precursor Reaction Intramolecular Cyclopropanation Start1->Reaction Start2 Carbene/Carbenoid precursor Start2->Reaction Product Bicyclo[3.1.0]hexane core Reaction->Product Opt1 Catalyst Choice Opt1->Reaction Opt2 Temperature Control Opt2->Reaction Opt3 Solvent Purity Opt3->Reaction Opt4 Substrate Concentration Opt4->Reaction

    Caption: Key factors for optimizing intramolecular cyclopropanation.

Issue 2: Difficulty in the purification of the final carboxylic acid product.

  • Question: We are facing challenges in purifying the final this compound. What are the recommended purification methods?

  • Answer: Purification of the final carboxylic acid can indeed be challenging due to its polarity and potential for side products.

    Recommended Purification Strategies:

    • Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity. A variety of solvents should be screened to find the optimal conditions. In some cases, resolution with a chiral amine, such as (R)-(+)-α-methylbenzylamine, can lead to the formation of a crystalline salt, which facilitates purification and separation of enantiomers.[3]

    • Chromatography: If crystallization is not feasible, column chromatography on silica gel can be employed. A common issue is the streaking of the carboxylic acid on the silica gel. This can often be mitigated by adding a small amount of acetic or formic acid to the eluent.

    • Esterification and Hydrolysis: An alternative strategy involves converting the crude carboxylic acid to its corresponding methyl or ethyl ester.[1] Esters are generally less polar and easier to purify by chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.[1][4]

    The decision tree below can help in choosing a suitable purification method.

    G Start Crude this compound IsSolid Is the product a solid? Start->IsSolid TryCrystallization Attempt Crystallization IsSolid->TryCrystallization Yes ColumnChromatography Column Chromatography (with acid modifier) IsSolid->ColumnChromatography No SuccessfulCrystallization Pure Solid Product TryCrystallization->SuccessfulCrystallization Success FailedCrystallization Crystallization Fails TryCrystallization->FailedCrystallization Failure FailedCrystallization->ColumnChromatography EsterificationRoute Consider Esterification Route FailedCrystallization->EsterificationRoute PureProductChromatography Pure Product ColumnChromatography->PureProductChromatography ColumnChromatography->EsterificationRoute If still impure Esterify Esterify to Methyl/Ethyl Ester EsterificationRoute->Esterify PurifyEster Purify Ester by Chromatography Esterify->PurifyEster Hydrolyze Hydrolyze to Pure Carboxylic Acid PurifyEster->Hydrolyze FinalProduct Pure Carboxylic Acid Hydrolyze->FinalProduct

    Caption: Decision tree for purification of the final product.

Frequently Asked Questions (FAQs)

  • Question: What are the typical starting materials for the synthesis of this compound?

  • Answer: A common and inexpensive starting material is 2-cyclopenten-1-one, which can react with a sulfur ylide to form a racemic bicyclo keto ester.[3] This intermediate can then be converted to the desired carboxylic acid through a series of reactions.[3] Other approaches may utilize different starting materials to construct the bicyclic core, such as through the reaction of cyclopropenes with azomethine ylides to form 3-azabicyclo[3.1.0]hexane derivatives.[1]

  • Question: Are there any safety concerns to be aware of during the synthesis?

  • Answer: Yes, several potential hazards should be managed carefully. The use of diazomethane as a carbene precursor is a significant concern due to its explosive and toxic nature, making it unsuitable for large-scale synthesis.[2] Reactions involving potassium cyanide, as in the Bücherer−Berg's reaction, require strict safety protocols due to the high toxicity of cyanide.[3][5] Additionally, reagents like sodium hydride are hazardous and require careful handling.[2] It is crucial to consult the safety data sheets for all chemicals and to work in a well-ventilated fume hood with appropriate personal protective equipment.

  • Question: Can this synthesis be scaled up for industrial production?

  • Answer: Yes, process development and scale-up for related bicyclo[3.1.0]hexane derivatives have been reported.[3] However, scaling up presents challenges that need to be addressed. For instance, hazardous reagents like diazomethane and sodium hydride should be replaced with safer alternatives.[2] Purification methods, such as chromatography, may not be practical for large quantities, necessitating the development of robust crystallization procedures.[2][5] The overall process needs to be optimized to meet safety and environmental requirements for manufacturing facilities.[3]

Quantitative Data Summary

The following tables summarize quantitative data from reported syntheses of Bicyclo[3.1.0]hexane derivatives.

Table 1: Reaction Conditions and Yields for Key Synthetic Steps

StepStarting MaterialReagents and ConditionsProductYieldReference
12-cyclopenten-1-oneSulfur ylideRacemic bicyclo keto ester-[3]
2Racemic bicyclo keto esterKCN, (NH₄)₂CO₃ (Bücherer−Berg's reaction)Racemic spiro-hydantoin derivative80%[3]
3Spiro-hydantoin derivativeHydrolysisRacemic this compound derivative-[3]
4(1SR,5RS,6SR)-2-Oxothis compound Isopropyl EsterDiphenyl disulfide, LHMDS; then NaIO₄Phenylsulfinyl intermediate-[5]
5Phenylsulfinyl intermediateN-fluoro-benzenesulfonimide (NFSI)Fluorinated intermediate-[5]
6Fluorinated hydantoin ester48% HBr, 70 °C, 60 h(1SR,2SR,3SR,5RS,6SR)-2-Spiro-5'-hydantoin-3-fluorothis compound-[5]

Table 2: Comparison of Different Synthetic Routes

RouteKey ReactionAdvantagesDisadvantagesReference
ACyclopropanation from 2-cyclopenten-1-oneInexpensive starting materials-[3]
BElimination of a phenylsulfinyl groupAvoids problematic fluorination step-[5]
CIntramolecular CyclopropanationHigh yields, tolerance of substitutionUse of hazardous reagents (e.g., diazomethane)[1][2]
D1,3-Dipolar CycloadditionBroad substrate scope, asymmetric variants available-[1]

Experimental Protocols

Protocol 1: Synthesis of Racemic Spiro[bicyclo[3.1.0]hexane-2',5'-dioxo-2,4'-imidazolidine]-6-carboxylic acid [3]

  • Synthesis of Racemic Bicyclo Keto Ester: React 2-cyclopenten-1-one with a suitable sulfur ylide to obtain the racemic bicyclo keto ester 2.

  • Bücherer−Berg's Reaction: A mixture of the bicyclo keto ester 2, potassium cyanide, and ammonium carbonate is reacted to afford the racemic spiro[bicyclo[3.1.0]hexane-2',5'-dioxo-2,4'-imidazolidine] derivative 3 in approximately 80% yield.

  • Hydrolysis: The spiro-hydantoin derivative 3 is hydrolyzed to yield the corresponding carboxylic acid 4.

  • Resolution: The racemic carboxylic acid 4 is resolved using (R)-(+)-α-methylbenzylamine to obtain the desired enantiomer in excellent yield and purity under optimized conditions.

Protocol 2: Scalable Synthesis of (1SR,2SR,3SR,5RS,6SR)-2-Spiro-5'-hydantoin-3-fluorothis compound [5]

  • Synthesis of (1SR,5RS,6SR)-2-Oxothis compound Isopropyl Ester ((±)-3b): This starting material is prepared from the corresponding known compound.

  • Synthesis of Phenylsulfinyl Intermediate ((±)-11): Compound (±)-3b is reacted with diphenyl disulfide and LHMDS, followed by oxidation with sodium periodate.

  • Fluorination ((±)-12): The phenylsulfinyl intermediate (±)-11 is fluorinated using N-fluoro-benzenesulfonimide (NFSI).

  • Hydantoin Formation ((±)-14): A mixture of the fluorinated keto ester, ammonium carbonate, and potassium cyanide in ethanol and water is stirred at 36 °C for 2.5 days to yield the spiro-hydantoin derivative (±)-14 in 70% yield.

  • Hydrolysis ((±)-15): A suspension of (±)-14 in 48% HBr is stirred for 60 hours at 70 °C to yield the final carboxylic acid product.

Signaling Pathways and Workflows

G cluster_routeA Route A: From 2-Cyclopenten-1-one cluster_routeB Route B: Scalable Fluoro-derivative Synthesis cluster_general General Strategies A1 2-Cyclopenten-1-one A2 Racemic Bicyclo Keto Ester A1->A2 Sulfur Ylide A3 Racemic Spiro-Hydantoin A2->A3 Bücherer-Berg Rxn A4 Racemic Carboxylic Acid Derivative A3->A4 Hydrolysis A5 Resolved Carboxylic Acid A4->A5 Resolution B1 Oxobicyclo[3.1.0]hexane -6-carboxylate Ester B2 Phenylsulfinyl Intermediate B1->B2 PhSSPh, LHMDS; NaIO4 B3 Fluorinated Intermediate B2->B3 NFSI B4 Fluorinated Spiro-Hydantoin B3->B4 KCN, (NH4)2CO3 B5 Final Fluorinated Carboxylic Acid B4->B5 HBr Hydrolysis G1 Alkene + Carbene Precursor G2 Intramolecular Cyclopropanation G1->G2 G3 Bicyclo[3.1.0]hexane Core G2->G3 G4 Esterification/Hydrolysis G3->G4 G5 Final Carboxylic Acid G4->G5

Caption: Comparison of synthetic workflows for Bicyclo[3.1.0]hexane derivatives.

References

Technical Support Center: Resolving Enantiomers of Bicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of Bicyclo[3.1.0]hexane-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic this compound?

A1: The primary methods for resolving racemic this compound and its derivatives include:

  • Classical Chemical Resolution: This is a widely used technique that involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, typically a chiral amine.[1] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another effective method for separating enantiomers.[2][3] This technique can be used for both analytical and preparative scale separations.

  • Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.[4][5]

Q2: Which chiral resolving agents are suitable for the classical resolution of this compound?

A2: Chiral amines are commonly used for the resolution of carboxylic acids. For derivatives of this compound, (R)-(+)-α-methylbenzylamine has been successfully used to form diastereomeric salts that can be separated by crystallization.[6][7] Other naturally occurring chiral bases like brucine, strychnine, and quinine are also potential candidates.[1]

Q3: How can I monitor the success of the resolution?

A3: The enantiomeric purity of your resolved acid can be determined using several analytical techniques:

  • Chiral HPLC: This is a highly accurate method for determining the enantiomeric excess (e.e.) of your sample.

  • Polarimetry: Measurement of the specific rotation ([α]D) of your sample can indicate its enantiomeric purity, provided the specific rotation of the enantiomerically pure substance is known.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing the acid to form diastereomers (e.g., Mosher's esters) can allow for the determination of enantiomeric excess by NMR.

Troubleshooting Guides

Issue 1: Poor or No Crystallization of Diastereomeric Salts

Possible Causes:

  • Solvent Choice: The chosen solvent may not provide a sufficient difference in solubility between the two diastereomeric salts.

  • Supersaturation: The solution may be too dilute or too concentrated, preventing optimal crystal formation.

  • Purity of Starting Material: Impurities in the racemic acid or the resolving agent can inhibit crystallization.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of crystals.

Solutions:

  • Solvent Screening: Experiment with a range of solvents or solvent mixtures to find the optimal system for fractional crystallization.

  • Concentration Adjustment: Systematically vary the concentration of the solution to find the ideal point for crystallization.

  • Purification: Ensure the racemic acid and the chiral resolving agent are of high purity before attempting the resolution.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.

Issue 2: Low Enantiomeric Excess (e.e.) After Resolution

Possible Causes:

  • Incomplete Separation of Diastereomers: The solubilities of the diastereomeric salts may be too similar in the chosen solvent, leading to co-crystallization.

  • Insufficient Number of Recrystallizations: A single crystallization is often not enough to achieve high enantiomeric purity.

  • Racemization: The carboxylic acid may be susceptible to racemization under the experimental conditions (e.g., high temperatures or presence of strong base/acid).

Solutions:

  • Optimize Crystallization Conditions: Re-evaluate the solvent system and cooling protocol to maximize the difference in solubility.

  • Perform Multiple Recrystallizations: Recrystallize the diastereomeric salt multiple times, monitoring the enantiomeric excess at each stage until a constant value is reached.

  • Mild Reaction Conditions: Use mild conditions for the formation and decomposition of the diastereomeric salts to minimize the risk of racemization.

Issue 3: Difficulty in Regenerating the Free Acid from the Diastereomeric Salt

Possible Causes:

  • Incomplete Acidification/Basification: Insufficient acid may be used to protonate the carboxylate, or incomplete extraction may leave the free acid in the aqueous layer.

  • Emulsion Formation: During extraction, emulsions can form, making phase separation difficult.

Solutions:

  • Ensure Complete Protonation: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) and ensure the aqueous layer is acidic (pH 1-2).

  • Efficient Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Break Emulsions: If an emulsion forms, adding a small amount of brine or filtering the mixture through a pad of Celite can help to break it.

Experimental Protocols

Protocol 1: Classical Resolution using (R)-(+)-α-Methylbenzylamine

This protocol is a generalized procedure based on common practices for resolving carboxylic acids.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Slowly add 0.5 equivalents of (R)-(+)-α-methylbenzylamine to the solution while stirring.

    • Heat the mixture gently to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.

    • Further cool the mixture in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization:

    • Recrystallize the collected salt from the same solvent to improve its diastereomeric purity. Repeat this process until the specific rotation of the salt remains constant.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous solution of a strong acid (e.g., 2M HCl) until the pH is approximately 1-2.

    • Extract the liberated this compound with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.

  • Analysis:

    • Determine the enantiomeric excess of the resolved acid using chiral HPLC or by measuring its specific rotation.

Quantitative Data

The following table summarizes representative data that might be obtained during the resolution process. Note that specific values can vary based on experimental conditions.

ParameterValueReference/Comment
Chiral Resolving Agent (R)-(+)-α-MethylbenzylamineA commonly used resolving agent for carboxylic acids.[6][7]
Typical Solvent for Crystallization Ethanol/Water or MethanolSolvent choice is critical and may require optimization.
Expected Enantiomeric Excess (e.e.) after multiple recrystallizations >99%Can be achieved with careful optimization.[7]
Analysis Method Chiral HPLCProvides accurate determination of enantiomeric excess.

Visualizations

experimental_workflow racemic_acid Racemic Bicyclo[3.1.0]hexane- 6-carboxylic acid diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-(+)-α-Methylbenzylamine) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt (in Solution) fractional_crystallization->more_soluble_salt Liquid acidification Acidification (e.g., HCl) less_soluble_salt->acidification enantiomer_1 Enantiomerically Pure Carboxylic Acid acidification->enantiomer_1 chiral_hplc Chiral HPLC Analysis enantiomer_1->chiral_hplc

Caption: Workflow for the classical resolution of this compound.

troubleshooting_logic start Low Enantiomeric Excess (e.e.)? cause1 Incomplete Separation of Diastereomers start->cause1 Yes cause2 Insufficient Recrystallizations start->cause2 Yes cause3 Potential Racemization start->cause3 Yes solution1 Optimize Solvent System and Cooling Rate cause1->solution1 solution2 Perform Additional Recrystallizations cause2->solution2 solution3 Use Milder Conditions (Temperature, pH) cause3->solution3

References

Technical Support Center: Stability of Bicyclo[3.1.0]hexane-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[3.1.0]hexane-6-carboxylic acid analogs. The information is designed to address specific issues that may be encountered during experimental stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound analog is showing unexpected degradation during my stability study. What are the likely degradation pathways?

A1: this compound analogs can be susceptible to several degradation pathways under stress conditions. The most common pathways to investigate are:

  • Hydrolysis: The carboxylic acid or any ester/amide derivatives are prone to hydrolysis, especially under acidic or basic conditions. Esters of cyclopropanecarboxylic acid have demonstrated increased stability against hydrolysis compared to other esters.[1]

  • Oxidation: The cyclopropane ring can be susceptible to oxidative cleavage.

  • Photodegradation: Exposure to light, particularly UV, can lead to rearrangements. A notable photodegradation pathway for some bicyclic compounds involves the formation of a bicyclo[3.1.0]hex-3-en-2-one intermediate.[2]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) can be a significant degradation pathway for bicyclic carboxylic acids.[3][4][5]

Q2: I am observing a loss of my parent compound in my HPLC analysis, but I am not seeing any distinct degradation peaks. What could be the issue?

A2: There are several possibilities to consider:

  • Formation of non-UV active degradants: The degradation products may lack a chromophore and therefore will not be detected by a UV detector. Consider using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to identify any non-UV active species.

  • Formation of volatile degradants: Degradation products may be volatile and lost during sample preparation or analysis. Headspace gas chromatography (GC) could be used to investigate this.

  • Adsorption to surfaces: The parent compound or its degradants may be adsorbing to the HPLC column or vials. Try using different column chemistry or silanized vials.

  • Incomplete elution: The degradation products may be highly retained on the column under your current HPLC method. A gradient elution with a stronger organic solvent should be employed to ensure all components are eluted.

Q3: How can I design a robust forced degradation study for my this compound analog?

A3: A well-designed forced degradation study should expose the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method. Key conditions to include are:

  • Acidic and Basic Hydrolysis: Treat solutions of your compound with a range of acid (e.g., 0.1 M to 1 M HCl) and base (e.g., 0.1 M to 1 M NaOH) concentrations at room temperature and elevated temperatures (e.g., 60°C).

  • Oxidation: Expose your compound to an oxidizing agent such as hydrogen peroxide (e.g., 3% H2O2) at room temperature.

  • Thermal Stress: Subject the solid compound and a solution to dry heat (e.g., 80°C) and humid heat (e.g., 80°C / 75% RH).

  • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradation products.

Q4: What are the best analytical techniques to monitor the stability of these analogs?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique. Key features of a good method include:

  • Specificity: The ability to resolve the active pharmaceutical ingredient (API) from all potential degradation products and process impurities.

  • Sensitivity: The method should be sensitive enough to detect and quantify degradation products at low levels.

  • Accuracy and Precision: The method must provide accurate and reproducible results.

For structural elucidation of unknown degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) are invaluable.

Quantitative Stability Data

The following table summarizes representative stability data for a closely related compound, a cyclopropanecarboxylic acid ester, under hydrolytic stress conditions. This data can serve as a benchmark for what might be expected for this compound analogs.

Stress ConditionCompoundHalf-life (t½)Reference
40°C, pH 6Cyclopropane analogue of valacyclovir>300 hours[1]
40°C, pH 6Valacyclovir69.7 hours[1]

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to screen for all potential impurities and degradants.

    • Optimize the gradient to achieve adequate resolution (>1.5) between the parent peak and all degradation products.

  • Detection: Use a UV detector at a wavelength that provides a good response for the parent compound and potential degradation products (e.g., 220 nm or a photodiode array detector to monitor multiple wavelengths).

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways & Experimental Workflows

This compound analogs are being investigated as ligands for G protein-coupled receptors (GPCRs), such as the Adenosine A3 receptor and the metabotropic glutamate receptor 2/3 (mGluR2/3). Understanding the signaling pathways of these receptors is crucial for drug development.

Adenosine_A3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Analog Bicyclo[3.1.0]hexane-6- carboxylic acid analog A3R Adenosine A3 Receptor (GPCR) Analog->A3R Gi Gi A3R->Gi AC Adenylyl Cyclase Gi->AC inhibition PLC Phospholipase C Gi->PLC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., anti-inflammatory) PKA->Response PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC Protein Kinase C DAG->PKC activates Ca2->Response PKC->Response

Caption: Adenosine A3 Receptor Signaling Pathway.

mGluR2_3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Analog Bicyclo[3.1.0]hexane-6- carboxylic acid analog mGluR2_3 mGluR2/3 (GPCR) Analog->mGluR2_3 Gi_o Gi/o mGluR2_3->Gi_o AC Adenylyl Cyclase Gi_o->AC inhibition VGCC Voltage-gated Ca2+ channels Gi_o->VGCC inhibition K_channel K+ channels Gi_o->K_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Response VGCC->Response K_channel->Response

Caption: mGluR2/3 Signaling Pathway.

Forced_Degradation_Workflow Start Start: Bicyclo[3.1.0]hexane-6- carboxylic acid analog Stress Forced Degradation (Stress Conditions) Start->Stress Hydrolysis Acidic/Basic Hydrolysis Stress->Hydrolysis Oxidation Oxidation (e.g., H2O2) Stress->Oxidation Thermal Thermal (Dry/Humid Heat) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Analysis Analysis of Stressed Samples Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Stability-Indicating HPLC-UV Analysis->HPLC LCMS LC-MS for Identification Analysis->LCMS Report Data Evaluation & Reporting HPLC->Report LCMS->Report

Caption: Forced Degradation Experimental Workflow.

References

Technical Support Center: Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid, a key intermediate in pharmaceutical development. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Simmons-Smith cyclopropanation of a cyclopent-2-ene-1-carboxylic acid derivative.[1][2][3] This reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with the alkene to form the cyclopropane ring.[1][2][3]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields in Simmons-Smith reactions are a common issue. The primary suspects are:

  • Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is crucial for the reaction to proceed efficiently.[1] It is highly recommended to use freshly prepared and activated zinc-copper couple for each reaction.

  • Poor Quality Reagents: The purity of diiodomethane is critical; it should be freshly distilled or of high purity to avoid inhibitors.[1]

  • Presence of Moisture: The Simmons-Smith reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Low Substrate Reactivity: Cyclopent-2-ene-1-carboxylic acid is an electron-deficient alkene, which can be less reactive. For such substrates, modified Simmons-Smith conditions, like the Furukawa modification (using diethylzinc), may be more effective.[1][3]

Q3: I am observing significant amounts of starting material at the end of the reaction. What can I do?

A3: Incomplete conversion can be addressed by:

  • Increasing Reaction Time: Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary.

  • Increasing Temperature: A modest increase in temperature (in 5-10°C increments) can enhance the reaction rate, but be cautious as higher temperatures may promote side reactions.[1]

  • Using a More Reactive Reagent System: As mentioned, for less reactive alkenes, switching to a more potent cyclopropanating agent like the Furukawa or Shi reagents can improve conversion.[1][3]

  • Ensuring Efficient Stirring: In heterogeneous reactions with a zinc-copper couple, vigorous stirring is essential to maintain good contact between the reagents.[1]

Q4: What are the common side products, and how can I minimize them?

A4: A common side reaction is the methylation of heteroatoms if your substrate contains them.[1][3] To minimize this, use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.[1] The formation of byproducts can also arise from impurities in the starting materials or reagents.

Q5: How should I purify the final product?

A5: The typical work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[1] The product is then extracted with an organic solvent. Purification is commonly achieved by column chromatography. For acid-sensitive products, using deactivated silica gel is recommended.[1] Recrystallization can also be an effective final purification step.

Troubleshooting Guide

This table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution Reference
Low or No Product Yield Inactive Zinc-Copper CoupleUse freshly prepared and activated zinc-copper couple. Consider activation with ultrasound.[1]
Poor quality diiodomethaneUse freshly distilled or high-purity diiodomethane.[1]
Presence of moisture or airEnsure all glassware is oven-dried and conduct the reaction under an inert atmosphere.[1]
Low reaction temperatureGradually increase the reaction temperature in 5-10°C increments.[1]
Low substrate reactivity (electron-deficient alkene)Use a more reactive reagent system such as the Furukawa (diethylzinc and diiodomethane) or Shi modification.[1][3]
Incomplete Conversion Insufficient reaction timeMonitor the reaction by TLC or GC-MS and allow it to run to completion.
Inadequate stirringEnsure vigorous stirring to maintain good contact between reagents in heterogeneous mixtures.[1]
Formation of Side Products Methylation of heteroatomsUse a minimal excess of the Simmons-Smith reagent and avoid prolonged reaction times.[1][3]
Impurities in starting materialsEnsure the purity of all reactants and solvents.
Difficulty in Purification Product is acid-sensitiveUse deactivated silica gel for column chromatography.[1]
Mixture of endo/exo isomersIsomers can sometimes be separated by careful column chromatography or fractional crystallization. The ratio may be influenced by the choice of catalyst and reaction conditions in related syntheses.[4]

Detailed Experimental Protocol: Simmons-Smith Cyclopropanation

This protocol is a general guideline for the synthesis of ethyl bicyclo[3.1.0]hexane-6-carboxylate, which can be subsequently hydrolyzed to the carboxylic acid.

Materials:

  • Ethyl cyclopent-2-ene-1-carboxylate

  • Zinc dust (activated)

  • Copper(I) chloride or Copper(II) acetate

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Zinc-Copper Couple:

    • In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust.

    • Activate the zinc dust by washing with dilute HCl, followed by water, ethanol, and then ether, and finally dry under vacuum.

    • Add a solution of copper(I) chloride or copper(II) acetate in glacial acetic acid to the activated zinc dust with stirring under a nitrogen atmosphere.

    • Filter the resulting zinc-copper couple, wash with anhydrous ether, and dry under a stream of nitrogen.

  • Cyclopropanation Reaction:

    • To the freshly prepared zinc-copper couple in the reaction flask, add anhydrous diethyl ether.

    • Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed, indicating the reaction has initiated.

    • After the initial exotherm subsides, add a solution of ethyl cyclopent-2-ene-1-carboxylate in anhydrous diethyl ether dropwise over a period of 1-2 hours.

    • Maintain the reaction mixture at a gentle reflux for several hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Quench the reaction by the slow and cautious addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture through a pad of Celite to remove the solid zinc salts.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain ethyl bicyclo[3.1.0]hexane-6-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester in a suitable solvent (e.g., ethanol or methanol).

    • Add an aqueous solution of a base (e.g., NaOH or KOH) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckConversion Incomplete Conversion? CheckYield->CheckConversion No InactiveReagent Check Zinc-Copper Couple Activity - Prepare fresh reagent - Use ultrasound activation CheckYield->InactiveReagent Yes CheckPurity Impure Product? CheckConversion->CheckPurity No ReactionTime Increase Reaction Time - Monitor by TLC/GC-MS CheckConversion->ReactionTime Yes Success Successful Synthesis CheckPurity->Success No SideReactions Minimize Side Reactions - Use minimal excess of reagent - Control reaction time CheckPurity->SideReactions Yes ReagentQuality Verify Reagent Purity - Distill diiodomethane InactiveReagent->ReagentQuality Moisture Ensure Anhydrous Conditions - Dry glassware - Use inert atmosphere ReagentQuality->Moisture Reactivity Consider Substrate Reactivity - Use Furukawa or Shi modification Moisture->Reactivity Reactivity->Start Retry Synthesis Temperature Increase Temperature Gradually ReactionTime->Temperature Stirring Ensure Efficient Stirring Temperature->Stirring Stirring->Start Retry Synthesis PurificationMethod Optimize Purification - Use deactivated silica gel - Consider recrystallization SideReactions->PurificationMethod PurificationMethod->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Minimizing side reactions in Bicyclo[3.1.0]hexane-6-carboxylic acid functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bicyclo[3.1.0]hexane-6-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of functionalizing this unique scaffold. The inherent ring strain of the bicyclo[3.1.0]hexane system makes it a valuable synthetic intermediate but also susceptible to specific side reactions.[1] This guide will help you anticipate and mitigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My reaction yield is low, and I'm observing unexpected byproducts with different molecular weights. What is the likely cause?

Answer: The most probable cause is the cleavage and rearrangement of the bicyclo[3.1.0]hexane ring system. This strained scaffold is highly susceptible to ring-opening, particularly under acidic conditions.[2][3] Even mild acids or elevated temperatures can be sufficient to initiate these side reactions.[4][5]

Potential Side Reactions:

  • Acid-Catalyzed Ring Opening: Strong acids can protonate the cyclopropane ring, leading to cleavage of the C1-C6 bond and formation of cyclopentene or cyclohexene derivatives.[2][3][5]

  • Thermal Rearrangement: At elevated temperatures, the bicyclo[3.1.0]hexane system can undergo sigmatropic rearrangements, leading to isomers such as cyclohexadienes.[6]

Troubleshooting Steps:

  • Strictly Control pH: Avoid strong acidic conditions. If an acid is required, use a milder one or a buffered system. For reactions like amide couplings that can generate acidic byproducts, the inclusion of a non-nucleophilic base is critical.

  • Lower Reaction Temperature: Perform the reaction at the lowest feasible temperature. If heating is necessary, conduct a time-course study to find the optimal balance between reaction completion and byproduct formation.

  • Use Neutral Coupling Reagents: For amide or ester formation, select coupling reagents that operate under neutral or near-neutral conditions.

  • Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the mass of byproducts. Isomers with the same mass suggest rearrangement, while different masses may indicate ring-opening followed by reaction with the solvent or other species.

Question: I am attempting to form an amide with a primary/secondary amine, but the reaction is inefficient or yields multiple byproducts. How can I optimize the coupling?

Answer: Amide coupling with this compound requires careful selection of reagents to avoid side reactions associated with both the coupling chemistry and the sensitive bicyclic core.[7] Direct condensation is often inefficient.[8] The key is to activate the carboxylic acid under mild conditions that do not promote rearrangement or ring-opening.

Common Issues:

  • Formation of Non-reactive Salt: The amine and carboxylic acid can form an ammonium carboxylate salt, hindering the reaction.[8]

  • Racemization: If there are stereocenters adjacent to the carboxyl group, harsh activating agents can cause racemization.[7]

  • Byproducts from Coupling Reagents: Reagents like DCC can form difficult-to-remove urea byproducts, while carbodiimides can also lead to side reactions if not used with additives.[7]

Recommended Protocols & Optimization:

  • Use Additives: When using carbodiimide coupling reagents like EDC, always include an additive such as N-hydroxysuccinimide (NHS) or HOBt. This suppresses side reactions and improves efficiency.[8][9]

  • Choose Appropriate Reagents: Uronium/aminium salts like HATU or HBTU are highly efficient and often provide faster reaction times and higher yields under mild conditions.[9]

  • Control Stoichiometry and Base: Use a slight excess of the amine (1.1-1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any generated acids.

  • Solvent Choice: Aprotic polar solvents like DMF or DCM are typically effective.[8]

Below is a troubleshooting flowchart to help diagnose and solve common reaction failures.

G cluster_0 Troubleshooting Workflow start Reaction Failure (Low Yield / Byproducts) check_byproducts Analyze Byproducts (LC-MS, NMR) start->check_byproducts mass_match Mass Match Starting Material? check_byproducts->mass_match mass_diff Mass Different? mass_match->mass_diff No rearrangement Probable Cause: Rearrangement mass_match->rearrangement Yes ring_opening Probable Cause: Ring Opening / Decomposition mass_diff->ring_opening Yes (e.g., +Solvent) coupling_issue Probable Cause: Inefficient Coupling mass_diff->coupling_issue No (Unreacted SM) solution1 Solution: - Lower Temperature - Use Milder Reagents - Avoid Strong Acids/Bases rearrangement->solution1 solution2 Solution: - Check pH - Ensure Anhydrous Conditions - Screen Solvents ring_opening->solution2 solution3 Solution: - Change Coupling Reagent (e.g., to HATU) - Add HOBt/NHS - Optimize Base/Stoichiometry coupling_issue->solution3

Caption: Troubleshooting flowchart for functionalization reactions.

Question: I need to prevent decarboxylation during a subsequent reaction step. What conditions should I avoid?

Answer: Decarboxylation is the loss of the -COOH group as CO2. While this compound is relatively stable, certain conditions can promote this side reaction.

Conditions Promoting Decarboxylation:

  • Reductive Conditions: Free radical-mediated reductive decarboxylation using reagents like tributyltin hydride can be problematic due to toxic byproducts.[10] Using less toxic silanes may be a better alternative.[10]

  • Electrolytic Conditions (Kolbe Electrolysis): Anodic oxidation is a known method for decarboxylating carboxylic acids and can lead to ring-opening.[11]

  • High Temperatures: While requiring significant energy, thermal decarboxylation can occur, especially if the carboxylate is protonated or coordinated to a metal.

Mitigation Strategies:

  • Protect the Carboxylic Acid: Convert the acid to an ester (e.g., methyl or ethyl ester) if the planned reaction chemistry allows. This is a common strategy to prevent unwanted reactions of the acid group.[10]

  • Avoid Radical Initiators: Be cautious with reagents known to initiate radical reactions if decarboxylation is a concern.

  • Use Mild Reaction Conditions: As with other side reactions, lower temperatures and neutral pH are generally preferred.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when functionalizing this compound? The most critical side reactions stem from the high ring strain of the bicyclic system. These include acid- or base-catalyzed ring-opening to form substituted cyclopentane or cyclohexane derivatives, and thermal or acid-induced rearrangements.[2][3][6] Standard side reactions for carboxylic acid functionalization, such as those related to specific coupling reagents, should also be considered.[7]

G cluster_pathways Potential Side Reaction Pathways start Bicyclo[3.1.0]hexane- 6-carboxylic acid reagent1 Strong Acid (H⁺) or High Temp (Δ) start->reagent1 reagent2 Reductive / Electrolytic Conditions start->reagent2 product1 Ring-Opened Products (Cyclopentene/Cyclohexene Derivatives) reagent1->product1 Ring Cleavage product2 Rearranged Isomers reagent1->product2 Rearrangement product3 Decarboxylated Product reagent2->product3 Loss of CO₂

Caption: Common side reaction pathways from the core structure.

Q2: Which amide coupling reagents are recommended for this scaffold? For sensitive substrates like this, uronium/aminium salts such as HATU or phosphonium salts like PyBOP are often preferred due to their high reactivity, fast reaction times, and mild conditions.[7][9] If using a carbodiimide like EDC , it is crucial to include an additive like NHS or HOBt to minimize side reactions and improve yields.[8]

Q3: What is a general, robust protocol for amide coupling? A reliable starting point is an EDC/NHS coupling protocol. This method is well-documented and the byproducts are generally water-soluble, simplifying purification.[8]

G cluster_workflow General Amide Coupling Workflow step1 1. Dissolve Acid (1 equiv) in Anhydrous DMF/DCM step2 2. Add NHS (1.2 equiv) & EDC (1.2 equiv) step1->step2 step3 3. Activate (Stir 15-60 min at RT) step2->step3 step4 4. Add Amine (1.1 equiv) & Base (e.g., DIPEA) step3->step4 step5 5. React (Stir 2-12h at RT) step4->step5 step6 6. Workup & Purify step5->step6

Caption: A typical experimental workflow for amide coupling.

Data & Protocols

Table 1: Comparison of Common Amide Coupling Reagents

The selection of a coupling reagent is critical and depends on factors such as substrate steric hindrance, potential for side reactions, and desired reaction time.[8]

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages & Notes
EDC (Carbodiimide)NHS or HOBtDIPEA / NMMDCM, DMF, Water1-12 hours60-95%Water-soluble byproducts simplify purification. Additive is crucial.[8][9]
HATU (Uronium Salt)NoneDIPEA / TEADMF, NMP0.5-2 hours85-98%Very fast and high-yielding; good for sterically hindered substrates.[9]
HBTU (Uronium Salt)NoneDIPEA / TEADMF1-4 hours80-95%Effective and common, though slightly less reactive than HATU.[9]
DCC (Carbodiimide)HOBtNoneDCM, THF2-12 hours60-90%Forms insoluble dicyclohexylurea (DCU) byproduct.[7]
Experimental Protocols

Protocol 1: General Amide Coupling using EDC/NHS [8]

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., DMF or DCM).

    • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the activated NHS ester.

  • Amine Coupling:

    • To the pre-activated mixture, add the desired amine (1.1-1.2 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl (or citric acid), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Efficient Synthesis of Bicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. Our aim is to facilitate the optimization of catalyst selection and reaction conditions to achieve high yields and desired stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing the bicyclo[3.1.0]hexane core?

A1: The most prevalent and effective methods involve the cyclopropanation of a cyclopentene precursor. Key catalytic strategies include:

  • Rhodium(II)-Catalyzed Cyclopropanation: This is a widely used method involving the reaction of a cyclopentene derivative with a diazo compound, such as ethyl diazoacetate, in the presence of a dirhodium(II) catalyst.[1][2]

  • Copper-Catalyzed Cyclopropanation: Copper complexes are also effective catalysts for the cyclopropanation of cyclopentenes with diazo compounds.[3]

  • Simmons-Smith Reaction: This method utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene.[4] It is known for its stereospecificity.[5]

  • Intramolecular Cyclopropanation: In this approach, the carbene precursor is part of the substrate molecule, leading to an intramolecular ring-closure to form the bicyclic system.[3][6]

Q2: How do I choose between a rhodium and a copper catalyst for my cyclopropanation reaction?

A2: The choice between rhodium and copper catalysts often depends on the specific substrate, desired stereoselectivity, and cost considerations.

  • Rhodium catalysts , particularly dirhodium(II) carboxylates like Rh₂(OAc)₄, are generally more reactive and can provide higher yields and stereoselectivity, especially for less reactive alkenes.[3][7] However, they are typically more expensive.

  • Copper catalysts are a more economical option and can be very effective, particularly for activated alkenes.[8] The choice of ligand on the copper catalyst can significantly influence the stereoselectivity of the reaction.

Q3: What factors influence the diastereoselectivity (exo/endo ratio) of the cyclopropanation?

A3: The diastereoselectivity of the cyclopropanation is a critical aspect of the synthesis and is influenced by several factors:

  • Catalyst: The structure of the catalyst, including the metal center and its ligands, plays a crucial role. For instance, different rhodium(II) catalysts can favor the formation of either the exo or endo isomer.[1]

  • Substrate: The steric and electronic properties of the substituents on the cyclopentene ring can direct the approach of the carbene, influencing the stereochemical outcome.

  • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's activity and selectivity.

  • Temperature: Reaction temperature can also impact the diastereomeric ratio, with lower temperatures generally favoring higher selectivity.

Q4: What are common side reactions in rhodium-catalyzed cyclopropanation with diazo compounds?

A4: Several side reactions can occur, leading to reduced yields of the desired bicyclo[3.1.0]hexane product:

  • Dimerization of the diazo compound: This is a common side reaction, especially at higher concentrations of the diazo compound.

  • C-H insertion: The carbene intermediate can insert into C-H bonds of the substrate or solvent.

  • Ylide formation: The carbene can react with heteroatoms (e.g., oxygen, nitrogen) to form ylides, which can then undergo further reactions.

  • Solvent participation: The solvent can sometimes react with the carbene intermediate.

Slow addition of the diazo compound to the reaction mixture is a common strategy to minimize these side reactions.

Troubleshooting Guides

Issue 1: Low or No Yield of Bicyclo[3.1.0]hexane Product
Potential Cause Troubleshooting Step
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- For rhodium catalysts, consider a brief pre-activation step if recommended for the specific catalyst.- If using a solid catalyst, ensure it is well-dispersed in the reaction mixture.
Presence of Impurities - Use freshly distilled and dry solvents.- Purify the starting materials (cyclopentene derivative and diazo compound) to remove any potential inhibitors.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen.
Incorrect Reaction Temperature - Optimize the reaction temperature. Some cyclopropanations require elevated temperatures to proceed at a reasonable rate, while others benefit from lower temperatures to improve selectivity and minimize side reactions.
Suboptimal Catalyst Loading - While low catalyst loadings are desirable, they may not be sufficient for less reactive substrates. Systematically increase the catalyst loading to find the optimal concentration.
Issue 2: Poor Diastereoselectivity (Incorrect Exo/Endo Ratio)
Potential Cause Troubleshooting Step
Inappropriate Catalyst Choice - Screen different catalysts. The choice of metal (Rh, Cu) and ligands can have a profound impact on diastereoselectivity. Refer to the literature for catalysts known to favor the desired isomer for your substrate class.
Solvent Effects - Experiment with solvents of varying polarity and coordinating ability. Non-coordinating solvents like dichloromethane or dichloroethane are often good starting points.
Reaction Temperature - Lowering the reaction temperature often leads to an increase in diastereoselectivity.
Rate of Addition - For reactions involving diazo compounds, a slow addition rate using a syringe pump can improve selectivity by maintaining a low concentration of the reactive carbene intermediate.

Data Presentation

Table 1: Comparison of Rhodium(II) Catalysts for the Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate

CatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)Diastereomeric Ratio (exo:endo)
Rh₂(OAc)₄1-7Varies8-66Varies
Rh₂(esp)₂0.00590761.8:1
Rh₂(OAc)₄0.0057091.6:1
Rh₂(oct)₄0.00570321.8:1
Rh₂(TPA)₄0.00570121.8:1

Data extracted from a study on low catalyst loadings.[1] Rh₂(esp)₂ demonstrates significantly higher efficiency.[1]

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate

This protocol is adapted from a study demonstrating high turnover dirhodium(II) catalysis.[1]

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the dirhodium(II) catalyst and the anhydrous solvent.

  • Add N-Boc-2,5-dihydropyrrole to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C).

  • Slowly add a solution of ethyl diazoacetate in the anhydrous solvent to the reaction mixture over several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at the same temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired bicyclo[3.1.0]hexane-6-carboxylate derivative.

Protocol 2: General Procedure for Simmons-Smith Cyclopropanation

This is a general procedure and may require optimization for specific substrates.[4]

Materials:

  • Alkene (e.g., a cyclopentenone derivative)

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activate the zinc-copper couple if necessary (e.g., by washing with acid and then drying).

  • To a flame-dried flask under an inert atmosphere, add the zinc-copper couple and the anhydrous solvent.

  • Add the diiodomethane to the suspension. A gentle warming may be necessary to initiate the reaction, which is often indicated by the formation of a white precipitate (iodomethylzinc iodide).

  • Cool the reaction mixture to 0 °C.

  • Add a solution of the alkene in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_rhodium Rhodium-Catalyzed Cyclopropanation cluster_ss Simmons-Smith Reaction rh_start Mix Catalyst and Substrate rh_heat Heat to Reaction Temperature rh_start->rh_heat 1 rh_add Slowly Add Diazo Compound rh_heat->rh_add 2 rh_react Reaction rh_add->rh_react 3 rh_workup Workup and Purification rh_react->rh_workup 4 ss_start Prepare Carbenoid ss_add Add Alkene ss_start->ss_add A ss_react Reaction ss_add->ss_react B ss_workup Workup and Purification ss_react->ss_workup C

Caption: Experimental workflows for Rhodium-Catalyzed and Simmons-Smith Cyclopropanation.

troubleshooting_low_yield issue Low or No Yield cause1 Inactive Catalyst issue->cause1 cause2 Impurities Present issue->cause2 cause3 Incorrect Temperature issue->cause3 cause4 Suboptimal Catalyst Loading issue->cause4 solution1 Check Catalyst Freshness and Storage cause1->solution1 solution2 Use Purified Reagents and Inert Atmosphere cause2->solution2 solution3 Optimize Reaction Temperature cause3->solution3 solution4 Increase Catalyst Loading cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Production of Bicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during the synthesis and scale-up of Bicyclo[3.1.0]hexane-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing the Bicyclo[3.1.0]hexane core of the target molecule?

A1: The two most prevalent methods for creating the bicyclo[3.1.0]hexane structure are the Simmons-Smith cyclopropanation and diazomethane-mediated cyclopropanation of a cyclopentene precursor. Each method has distinct advantages and significant scale-up considerations.

Q2: What are the primary safety concerns when scaling up the production of this compound?

A2: The primary safety concerns depend on the chosen synthetic route. For diazomethane-based syntheses, the extreme toxicity and explosive nature of diazomethane are critical hazards that necessitate specialized equipment and stringent safety protocols.[1][2] For the Simmons-Smith reaction, the reaction can be highly exothermic, requiring careful thermal management to prevent runaways, especially on a large scale.[3]

Q3: How can the endo/exo stereoselectivity of the carboxyl group be controlled during synthesis?

A3: The stereoselectivity of the cyclopropanation can be influenced by the choice of reagents and the presence of directing groups on the starting material. In Simmons-Smith reactions, hydroxyl groups can coordinate with the zinc reagent, directing the cyclopropanation to the same face of the molecule.[4] The choice between different cyclopropanation methods can also influence the isomer ratio.

Q4: Are there safer alternatives to diazomethane for the cyclopropanation step?

A4: Yes, due to the significant hazards associated with diazomethane, safer alternatives have been developed. Trimethylsilyldiazomethane (TMS-diazomethane) is a common substitute that is less explosive and easier to handle.[5] Additionally, the Simmons-Smith reaction and its modifications are generally considered safer alternatives to diazomethane-based procedures.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Simmons-Smith Cyclopropanation Route

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Inactive Zinc-Copper Couple The activity of the zinc reagent is a frequent cause of reaction failure. Ensure the zinc-copper couple is freshly prepared and properly activated. Consider using ultrasound to enhance activation.
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.
Presence of Moisture or Air The Simmons-Smith reaction is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Low Substrate Reactivity For less reactive, electron-deficient alkenes, consider switching to a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane).[4]

Issue 2: Formation of Side Products

Potential CauseRecommended Solution
Methylation of Heteroatoms The electrophilic zinc carbenoid can methylate alcohols and other heteroatoms in the substrate, especially with excess reagent or prolonged reaction times. Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.[4]
Reaction with Solvent Ethereal solvents are generally recommended. The use of basic solvents can decrease the reaction rate.
Diazomethane Cyclopropanation Route

Issue 1: Inconsistent Reaction Yields

Potential CauseRecommended Solution
Decomposition of Diazomethane Diazomethane is unstable and can decompose before reacting with the substrate. It should be generated in situ or used immediately after preparation. Avoid exposure to light and rough glass surfaces.[2]
Sub-optimal Reaction Temperature The reaction temperature needs to be carefully controlled. Low temperatures are generally required to minimize the decomposition of diazomethane and improve selectivity.

Issue 2: Safety Incidents (e.g., uncontrolled exotherm, detonation)

Potential CauseRecommended Solution
Accumulation of Diazomethane The concentration of diazomethane should be kept low by controlling the rate of its generation to match its consumption in the reaction. Flow chemistry setups are highly recommended for large-scale reactions to minimize the amount of diazomethane present at any given time.
Presence of Initiators Avoid contact of diazomethane with rough surfaces (e.g., ground glass joints), strong light, and certain metals, as these can trigger explosive decomposition.[2]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of a Cyclopentene Carboxylate

This protocol describes a general procedure for the cyclopropanation of a cyclopentene carboxylate derivative using a zinc-copper couple.

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Diiodomethane

  • Cyclopentene carboxylate starting material

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust and an equal weight of copper(I) chloride. Heat the mixture under vacuum and then cool to room temperature under a nitrogen atmosphere.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether.

  • Addition of Reagents: Add a solution of the cyclopentene carboxylate in anhydrous diethyl ether to the flask. Then, add diiodomethane dropwise to the stirred suspension.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: Diazomethane Generation and Cyclopropanation (Small Scale, with Extreme Caution)

This protocol outlines the generation of diazomethane from Diazald® and its subsequent reaction with a cyclopentene precursor. This reaction is extremely hazardous and should only be performed by trained personnel in a designated fume hood with a blast shield.

Materials:

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium hydroxide

  • Ethanol

  • Diethyl ether (anhydrous)

  • Cyclopentene carboxylate starting material

Procedure:

  • Diazomethane Generation: In a specialized diazomethane generation apparatus with fire-polished joints, slowly add a solution of Diazald® in diethyl ether to a stirred solution of potassium hydroxide in aqueous ethanol at a controlled temperature (typically 65-70 °C). The yellow diazomethane gas co-distills with ether.

  • Collection: Collect the ethereal solution of diazomethane in a receiving flask cooled in an ice bath.

  • Cyclopropanation: Slowly add the freshly prepared diazomethane solution to a cooled (0 °C) solution of the cyclopentene carboxylate in diethyl ether.

  • Reaction Completion: Allow the reaction to stir at low temperature until the yellow color of diazomethane disappears, indicating its consumption.

  • Quenching: Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the solution is colorless and gas evolution ceases.

  • Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by appropriate chromatographic methods.

Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis Route Selection cluster_process Process and Purification start Start: Cyclopentene Precursor route_choice Choose Cyclopropanation Method start->route_choice simmons_smith Simmons-Smith Reaction route_choice->simmons_smith Safer, less reactive diazomethane Diazomethane Reaction route_choice->diazomethane Highly reactive, hazardous reaction Cyclopropanation Reaction simmons_smith->reaction diazomethane->reaction workup Aqueous Work-up reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound production.

troubleshooting_logic start Low Product Yield check_reagents Check Reagent Quality and Activity start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Active & Pure reagent_bad Re-purify/Re-prepare Reagents check_reagents->reagent_bad Inactive/Impure check_conditions Verify Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok Correct conditions_bad Optimize Temperature/Atmosphere check_conditions->conditions_bad Incorrect check_substrate Assess Substrate Reactivity substrate_ok Substrate OK check_substrate->substrate_ok Sufficiently Reactive substrate_bad Modify Substrate or Change Route check_substrate->substrate_bad Low Reactivity reagent_ok->check_conditions final_solution Yield Improved reagent_bad->final_solution conditions_ok->check_substrate conditions_bad->final_solution substrate_bad->final_solution

Caption: Troubleshooting logic for addressing low reaction yields.

References

Purification strategies for removing impurities from Bicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Bicyclo[3.1.0]hexane-6-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product is an oil, but I expect a solid. What should I do?

A1: this compound can exist as a solid-liquid mixture or a low-melting solid. The melting point is reported to be around 60°C. If your product is an oil at room temperature, it may be due to the presence of impurities or residual solvent.

  • Troubleshooting Steps:

    • Remove Residual Solvent: Ensure all solvent has been removed under high vacuum. Gentle heating (e.g., 30-40°C) under vacuum can help remove stubborn solvents, but be cautious of the compound's volatility.

    • Purify the Product: The oily consistency may be due to impurities. Flash column chromatography is a commonly used method for purification.[1]

    • Induce Crystallization: If the product is pure but oily, try to induce crystallization. This can sometimes be achieved by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if one is available. Cooling the sample to a low temperature (e.g., in an ice bath or freezer) may also promote solidification.

Q2: I have a mixture of endo and exo isomers. How can I separate them?

A2: The synthesis of this compound often results in a mixture of endo and exo stereoisomers.[2][3][4][5][6] Separation can be challenging but is often achievable by chromatographic methods.

  • Troubleshooting Steps:

    • Flash Column Chromatography: This is the most frequently reported method for separating endo and exo isomers. Careful selection of the eluent system and a long column can improve resolution. A shallow gradient of a more polar solvent (like ethyl acetate) in a non-polar solvent (like hexane) is often effective.

    • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be used.[7][8]

    • Recrystallization: In some cases, fractional recrystallization may be effective if the two isomers have significantly different solubilities in a particular solvent system. This is often a matter of trial and error with different solvents.

Q3: My NMR spectrum shows unknown peaks. What are the likely impurities?

A3: Besides stereoisomers, other impurities can arise from the synthetic route.

  • Common Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, these could be compounds like methyl 5-hexenoate or other precursors.

    • Byproducts: Side reactions can lead to various byproducts. For example, in reductive amination reactions to produce derivatives, N-methylated or dialkylated byproducts can form.

    • Reagents: Residual reagents from the reaction or workup (e.g., diphenyl disulfide, TMS-derivatives) might be present.[9]

  • Troubleshooting Steps:

    • Review the Reaction: Carefully consider all reactants, reagents, and possible side reactions in your synthesis.

    • Purification: Flash column chromatography is generally effective at removing most non-isomeric impurities.[1][10][11] The polarity of the eluent can be adjusted to target the separation of your desired product from more or less polar impurities.

    • Aqueous Wash: An acidic or basic wash during the workup can help remove basic or acidic impurities, respectively. For this compound, an acidic aqueous wash would be inappropriate, but a wash with brine can help remove water-soluble impurities.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound at room temperature.[6] For long-term storage, refrigeration may be considered to minimize potential degradation, especially if the material is of very high purity.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC7H10O2[6]
Molecular Weight126.15 g/mol [6]
Melting Point60 °C
Boiling Point229.8 ± 8.0 °C at 760 mmHg
Flash Point103.7 °C
Physical FormSolid-Liquid Mixture

Table 2: Exemplary Chromatographic Purification Parameters

MethodStationary PhaseMobile Phase (Eluent)Compound TypeSource
Flash ChromatographySilica GelHexane:Ethyl Acetate (gradient)Bicyclo[3.1.0]hexane derivative[1]
Flash ChromatographySilica GelCyclohexane:Ethyl Acetate (7:1)Protected Bicyclo[3.1.0]hexanol[7]
Flash ChromatographySilica GelEthyl Acetate in Hexanes (5-30% gradient)Bicyclo[3.1.0]hexane methyl ester[10]
Preparative HPLCNot specifiedAcetonitrile/Water with bufferBicyclo[3.1.0]hexane derivative[7][8]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of this compound and its derivatives based on commonly reported procedures.[1][7][10]

  • Column Preparation:

    • Select an appropriately sized glass column with a stopcock.

    • Prepare a slurry of silica gel (60 Å, 40-63 µm) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column. A shallow gradient is often best for separating closely related compounds like stereoisomers.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the separation using thin-layer chromatography (TLC) on the collected fractions.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for purification by preparative HPLC.[7][8]

  • System Preparation:

    • Choose a suitable preparative HPLC column (e.g., C18 for reverse-phase).

    • Prepare the mobile phases. For reverse-phase HPLC, this is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer (e.g., tetrabutylammonium phosphate) or an acid modifier (e.g., formic acid or trifluoroacetic acid).

    • Equilibrate the column with the initial mobile phase composition.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

  • Injection and Separation:

    • Inject the sample onto the column.

    • Run a gradient elution method, typically starting with a higher percentage of the aqueous phase and increasing the organic phase over time.

    • Monitor the elution of compounds using a detector (e.g., UV-Vis).

  • Fraction Collection:

    • Collect the fractions corresponding to the peak of the desired product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent by rotary evaporation.

    • If a non-volatile buffer was used, further purification steps like solid-phase extraction (SPE) or lyophilization may be necessary to isolate the final compound.

Visualizations

PurificationWorkflow crude Crude Product (this compound) workup Aqueous Workup (e.g., Brine Wash) crude->workup extraction Solvent Extraction workup->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) concentration->chromatography recrystallization Recrystallization (If applicable) concentration->recrystallization hplc Preparative HPLC (For high purity/isomer separation) chromatography->hplc Isomers/Impurities Remain pure_product Pure Product chromatography->pure_product Sufficiently Pure hplc->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

TroubleshootingPurification start Analysis of Purified Product (e.g., NMR, LC-MS) check_purity Is the product pure? start->check_purity isomers Endo/Exo Isomers Present? check_purity->isomers No end Pure Product Obtained check_purity->end Yes starting_material Starting Material/ Byproducts Present? isomers->starting_material No prep_hplc Optimize Flash Chromatography or use Preparative HPLC isomers->prep_hplc Yes oily_product Product is an Oil? starting_material->oily_product No re_purify Re-purify by Flash Chromatography (Adjust eluent gradient) starting_material->re_purify Yes high_vac Remove Residual Solvent (High Vacuum) oily_product->high_vac Yes oily_product->end No prep_hplc->start re_purify->start high_vac->start

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

A Comparative Guide to Bicyclo[3.1.0]hexane-6-carboxylic Acid and its Conformationally Restricted Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of conformationally restricted analogs of key neurotransmitters like γ-aminobutyric acid (GABA) and glutamate. By locking the flexible carbon backbone of these neurotransmitters into a specific three-dimensional orientation, researchers can achieve enhanced potency, selectivity, and metabolic stability for various neurological targets. This guide provides a comprehensive comparison of Bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives against other conformationally restricted analogs, supported by experimental data and detailed protocols.

Performance Comparison: Targeting GABA Transporters and Glutamate Receptors

The primary utility of bicyclo[3.1.0]hexane-based compounds lies in their ability to selectively interact with GABA transporters (GATs) and metabotropic glutamate receptors (mGluRs). The conformational constraint imposed by the bicyclic system is crucial for differentiating between subtypes of these targets.

Inhibition of GABA Transporters

Bicyclo[3.1.0]hexane analogs of GABA have shown significant promise as selective inhibitors of GABA transporters, particularly the betaine/GABA transporter 1 (BGT-1).[1][2][3] This selectivity is a key advantage over less rigid analogs.

Table 1: Inhibitory Activity (IC50, µM) of Bicyclo[3.1.0]hexane Analogs and Other Conformationally Restricted GABA Analogs on GABA Transporters.

CompoundTargetGAT-1GAT-2GAT-3BGT-1Selectivity (GAT-3/BGT-1)Reference
(1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid (bicyclo-GABA) GABA Transporter>100>10076.30.59129[1]
(2S,3R)-4-amino-3,4-methanobutyric acidGABA Transporter>100>10020.15.483.7[1]
TiagabineGABA Transporter0.1114.234.52880.12[1]
NNC 05-2090GABA Transporter1.11.20.85.10.16[1]
N-methylated bicyclo-GABA GABA Transporter>100>100>1001.5-[4][5]
EF1502GABA Transporter-----[1]

Data presented as IC50 values in µM. A lower value indicates higher potency.

The data clearly indicates that the bicyclo[3.1.0]hexane backbone in "bicyclo-GABA" confers remarkable selectivity for BGT-1 over other GAT subtypes.[1][4][6] This is a significant improvement compared to the less constrained analog, (2S,3R)-4-amino-3,4-methanobutyric acid, and the clinically used GAT-1 selective inhibitor, Tiagabine.[1] N-methylation of bicyclo-GABA maintains BGT-1 inhibitory activity while eliminating activity at GABAA receptors, highlighting the tunability of this scaffold.[4][5]

Modulation of Metabotropic Glutamate Receptors

The bicyclo[3.1.0]hexane core is also a key feature in potent and selective agonists and antagonists of group II metabotropic glutamate receptors (mGluR2 and mGluR3).[7][8] These receptors are implicated in a range of neuropsychiatric disorders, making their selective modulation a key therapeutic strategy.

Table 2: Agonist and Antagonist Activity (EC50/IC50, nM) of Bicyclo[3.1.0]hexane Analogs at Group II mGluRs.

CompoundTargethmGluR2 (EC50/IC50, nM)hmGluR3 (EC50/IC50, nM)TypeReference
LY354740 ((1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid) Group II mGluRs524Agonist[7]
MGS0039 Group II mGluRs--Antagonist[7]
Compound 18 (bicyclo[3.1.0]hexane glutamic acid analog) Group II mGluRs4646.1Antagonist[8]
L-CCG-IGroup II mGluRs--Agonist[7]
LY341495Group II mGluRs--Antagonist[7]

Data presented as EC50 (for agonists) or IC50 (for antagonists) values in nM. A lower value indicates higher potency.

LY354740, a pioneering bicyclo[3.1.0]hexane-based mGluR agonist, demonstrates potent and selective activation of mGluR2 and mGluR3.[7] Conversely, other analogs, such as MGS0039 and compound 18, have been developed as potent antagonists of these receptors, showcasing the versatility of the scaffold for achieving different pharmacological outcomes.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of compound activity. Below are methodologies for key assays cited in the comparison.

[3H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

Materials:

  • HEK293 cells stably expressing the desired human GAT subtype (GAT-1, GAT-2, GAT-3, or BGT-1).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, 5 mM D-glucose.

  • [3H]GABA (specific activity ~30-60 Ci/mmol).

  • Test compounds and reference inhibitors (e.g., Tiagabine for GAT-1).

  • 96-well microplates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293 cells in DMEM in a humidified incubator at 37°C with 5% CO2. Seed the cells into 96-well plates at a density that allows for confluent monolayers on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Assay Initiation:

    • On the day of the assay, wash the cell monolayers twice with pre-warmed assay buffer.

    • Add 100 µL of assay buffer containing the desired concentration of the test compound or reference inhibitor to each well.

    • For determining total uptake, add 100 µL of assay buffer without any inhibitor.

    • For determining non-specific uptake, add a high concentration of a known potent inhibitor (e.g., 1 mM GABA).

    • Pre-incubate the plates for 10-20 minutes at 37°C.

  • [3H]GABA Addition: Initiate the uptake by adding 100 µL of assay buffer containing a fixed concentration of [3H]GABA (e.g., 10-50 nM) to each well.

  • Incubation: Incubate the plates for a specific period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding 200 µL of 0.1 M NaOH or a suitable lysis buffer to each well.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Fluorescence-Based Membrane Potential Assay

This assay provides a functional readout of GABA transporter activity by measuring changes in membrane potential. It is particularly useful for distinguishing between transporter inhibitors and substrates.[4][9]

Materials:

  • HEK293 cells stably expressing the desired human GAT subtype.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

  • Test compounds and reference compounds.

  • A fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating and Dye Loading:

    • Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

    • On the day of the assay, remove the culture medium and add the membrane potential-sensitive dye dissolved in assay buffer to each well.

    • Incubate the plate at 37°C for 1 hour to allow for dye loading.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the test compounds to the wells.

    • Immediately after compound addition, add a solution containing a sub-maximal concentration of GABA to stimulate transporter activity.

    • Monitor the change in fluorescence over time. Inhibitors will block the GABA-induced change in membrane potential, while substrates will induce a change themselves.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in membrane potential.

    • Calculate the percentage of inhibition of the GABA-induced response for each concentration of the test compound.

    • Determine the IC50 or EC50 values by plotting the response against the logarithm of the compound concentration.

Visualizing a Synthesis and Screening Workflow

The following diagram illustrates a typical workflow for the discovery of novel bicyclo[3.1.0]hexane-based GABA transporter inhibitors.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., 2-cyclopentenone) step1 Synthesis of Bicyclo[3.1.0]hexane Core start->step1 step2 Functional Group Introduction (Amino, Carboxyl) step1->step2 step3 Purification and Characterization (NMR, MS) step2->step3 primary_screen Primary Screen: [3H]GABA Uptake Assay (Single Concentration) step3->primary_screen dose_response Dose-Response Analysis: Determine IC50 Values primary_screen->dose_response selectivity Selectivity Profiling: Test against other GATs and GABA_A Receptors dose_response->selectivity functional_assay Functional Assay: Membrane Potential Assay (Inhibitor vs. Substrate) selectivity->functional_assay sar Structure-Activity Relationship (SAR) Studies functional_assay->sar lead_optimization Lead Optimization: Improve Potency, Selectivity, and ADME Properties sar->lead_optimization lead_optimization->step1 Iterative Synthesis in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A typical workflow for the synthesis and screening of novel bicyclo[3.1.0]hexane-based compounds.

Signaling Pathway of Group II Metabotropic Glutamate Receptors

Group II mGluRs (mGluR2 and mGluR3) are Gi/o-protein coupled receptors that play a crucial role in modulating synaptic transmission. Their activation generally leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[10][11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR Group II mGluR (mGluR2/3) G_protein Gαi/oβγ mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Ion Channels and Neurotransmitter Release PKA->Cellular_Response Phosphorylates Targets Agonist Bicyclo[3.1.0]hexane Agonist (e.g., LY354740) Agonist->mGluR Binds and Activates

Caption: Canonical signaling pathway of Group II metabotropic glutamate receptors.

Conclusion

This compound and its derivatives represent a powerful class of conformationally restricted analogs for probing and modulating the function of GABA transporters and metabotropic glutamate receptors. Their rigid structure imparts high potency and selectivity, making them invaluable tools for basic research and promising starting points for the development of novel therapeutics for a variety of neurological and psychiatric disorders. The experimental protocols and workflows provided in this guide offer a framework for the continued exploration and optimization of this important chemical scaffold.

References

A Comparative Analysis of the Biological Activity of Bicyclo[3.1.0]hexane-6-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, prized for its ability to confer conformational constraint on molecules, which can lead to enhanced potency and selectivity for biological targets. The stereochemistry of this scaffold plays a crucial role in determining biological activity. This guide provides an objective comparison of the biological activities of enantiomeric pairs of two key Bicyclo[3.1.0]hexane-6-carboxylic acid derivatives, supported by available experimental data.

2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Enantiomers

This compound was designed as a conformationally constrained analog of glutamic acid. Its enantiomers are best known for their potent and selective activity as agonists for Group II metabotropic glutamate receptors (mGluR2/3), which are implicated in a variety of central nervous system (CNS) disorders.

Biological Activity: Group II mGluR Agonism

The primary biological activity of these enantiomers is their agonist effect on mGluR2/3, which are G-protein coupled receptors that are negatively coupled to adenylyl cyclase. The (+) enantiomer, also known as LY354740, is a highly potent agonist, while the (-) enantiomer is significantly less active.

  • In Vitro Activity : The agonist activity was assessed by measuring the suppression of forskolin-stimulated cyclic AMP (cAMP) formation in rat cerebral cortical slices. The (+) enantiomer demonstrated a significantly lower EC₅₀ value, indicating higher potency compared to the racemic mixture.

  • In Vivo Activity : The therapeutic potential of the more active (+)-enantiomer has been demonstrated in preclinical models of anxiety and epilepsy.

    • Anxiolytic Properties : In the elevated plus maze model of anxiety in mice, oral administration of (+)-9 showed a potent anxiolytic effect with an ED₅₀ of 0.5 mg/kg.

    • Anticonvulsant Properties : In the ACPD (1-amino-1,3-dicarboxycyclopentane)-induced limbic seizure model in mice, (+)-9 demonstrated anticonvulsant effects with an ED₅₀ of 45.6 mg/kg following oral administration.

(1R,5S,6s)-3-Oxathis compound Enantiomers

This derivative features an oxygen atom within the bicyclic core. Its enantiomers have been investigated for their potential as kinase inhibitors.

Biological Activity: Kinase Inhibition

Stereochemistry has a profound impact on the kinase inhibitory activity of this compound. Preliminary screening data indicates a significant difference in potency between the two enantiomers.

  • In Vitro Activity : In kinase inhibition assays, the (1R,5S,6s) isomer showed 10-fold greater potency than its (1S,5R,6r) counterpart. Specific IC₅₀ values from these preliminary screens are not publicly available. This highlights the critical importance of enantiomeric purity for achieving the desired biological effect.

Summary of Quantitative Data

The following table summarizes the available quantitative data for the biological activity of the discussed this compound enantiomers.

CompoundEnantiomer / MixtureAssayTarget(s)Activity MetricValue (µM)
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid(±)-RacemateSuppression of forskolin-stimulated cAMP formationGroup II mGlu ReceptorsEC₅₀0.086 ± 0.025
(+)-Enantiomer (LY354740)Suppression of forskolin-stimulated cAMP formationGroup II mGlu ReceptorsEC₅₀0.055 ± 0.017
(+)-Enantiomer (LY354740)Elevated Plus Maze (Anxiety Model, in vivo)-ED₅₀0.5 mg/kg (oral)
(+)-Enantiomer (LY354740)ACPD-induced Limbic Seizure Model (in vivo)-ED₅₀45.6 mg/kg (oral)
3-Oxathis compound(1R,5S,6s) vs (1S,5R,6r)Kinase Inhibition AssaysVarious KinasesPotency Ratio~10-fold difference

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Group II mGluR Signaling Pathway Agonist (+)-Enantiomer (e.g., LY354740) mGluR Group II mGluR (mGluR2/3) Agonist->mGluR Binds G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP Response Decreased Neuronal Excitability cAMP->Response Leads to G cluster_1 General Experimental Workflow start Synthesize & Separate Enantiomers invitro In Vitro Screening (e.g., Receptor Binding, Enzyme Assays) start->invitro select Select Active Enantiomer(s) Based on Potency/Selectivity invitro->select lead Lead Optimization invitro->lead Inactive invivo In Vivo Models (e.g., Behavior, Disease Models) select->invivo Active pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd pkpd->lead

Validation of Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives as Potent and Selective Glutamate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide

The quest for selective glutamate receptor ligands is a cornerstone of modern neuroscience research and drug development. Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates a wide array of ionotropic and metabotropic receptors, implication in myriad physiological and pathological processes. The development of glutamate analogs that can selectively target specific receptor subtypes is crucial for dissecting complex neural circuits and for designing novel therapeutics for neurological and psychiatric disorders. Among the numerous scaffolds explored, the rigid bicyclo[3.1.0]hexane core has emerged as a highly successful framework for creating potent and selective ligands for Group II metabotropic glutamate receptors (mGluRs), namely mGluR2 and mGluR3.

This guide provides a comprehensive validation of bicyclo[3.1.0]hexane-6-carboxylic acid derivatives as glutamate analogs, presenting comparative experimental data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Comparative Analysis of Receptor Binding and Functional Potency

The bicyclo[3.1.0]hexane scaffold, by constraining the conformation of the glutamate-like pharmacophore, imparts a remarkable degree of selectivity for Group II mGluRs. The parent compound, (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), was one of the first highly potent and selective agonists for these receptors.[1][2] Subsequent medicinal chemistry efforts have yielded a range of analogs with improved potency, selectivity, and pharmacokinetic profiles.

Below is a summary of the binding affinities (Ki) and functional potencies (EC50 or IC50) of key this compound derivatives compared to the endogenous ligand, L-glutamate, and other relevant compounds.

Compound Name/ReferenceTarget Receptor(s)Ki (nM)EC50 (nM)IC50 (nM)Compound Type
L-Glutamate All mGluRs~1,000~1,000-Endogenous Agonist
LY354740 Group II mGluRs-55 (Group II)-Agonist[1]
mGluR223.4 ± 7.118.3 ± 1.6-Agonist[3]
mGluR353.5 ± 1362.8 ± 12-Agonist[3]
MGS0028 mGluR20.570 ± 0.10--Agonist[3]
mGluR32.07 ± 0.40--Agonist[3]
(-)-11be (MGS0039) mGluR22.38 ± 0.40>100,00020.0 ± 3.67Antagonist[4]
mGluR34.46 ± 0.31>100,00024.0 ± 3.54Antagonist[4]
mGluR7664 ± 106--Antagonist[4]
mGluR4--1740 ± 1080Antagonist[4]
mGluR6--2060 ± 1270Antagonist[4]
mGluR1--93300 ± 14600Antagonist[4]
mGluR5--117000 ± 38600Antagonist[4]
Compound 18 hmGlu2--46 ± 14.2Antagonist[5]
hmGlu3--46.1 ± 36.2Antagonist[5]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these compounds and the methods used for their characterization, the following diagrams illustrate the canonical signaling pathway for Group II mGluRs and a typical experimental workflow for assessing compound activity.

Group_II_mGluR_Signaling_Pathway Group II mGluR Signaling Pathway Agonist Bicyclo[3.1.0]hexane Agonist mGluR2_3 Group II mGluR mGluR2/3 Agonist->mGluR2_3:port G_protein Gi/o α βγ mGluR2_3:port->G_protein activates AC Adenylyl Cyclase G_protein:alpha->AC inhibits cAMP cAMP AC->cAMP X ATP ATP ATP->AC

Caption: Canonical Gi/o-coupled signaling pathway for Group II metabotropic glutamate receptors (mGluR2/3).

Experimental_Workflow Experimental Workflow for Compound Characterization cluster_assay_prep Assay Preparation cluster_binding_assay Radioligand Binding Assay cluster_functional_assay cAMP Functional Assay Cell_Culture Cell Culture (e.g., CHO cells expressing human mGluR subtypes) Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Cell_Plating Cell Plating (for functional assays) Cell_Culture->Cell_Plating Incubation_Binding Incubate membranes with radioligand and test compound Membrane_Prep->Incubation_Binding Forskolin_Stim Stimulate cells with Forskolin (to increase cAMP) Cell_Plating->Forskolin_Stim Filtration Rapid Filtration Incubation_Binding->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Calculate Ki Scintillation->Ki_Calc Compound_Add Add test compound (agonist or antagonist) Forskolin_Stim->Compound_Add Cell_Lysis Cell Lysis Compound_Add->Cell_Lysis cAMP_Measure Measure cAMP levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Measure EC50_IC50_Calc Calculate EC50/IC50 cAMP_Measure->EC50_IC50_Calc

Caption: A generalized experimental workflow for characterizing the binding and functional activity of glutamate analogs.

Experimental Protocols

The validation of this compound derivatives as glutamate analogs relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key experiments cited in the literature.

Radioligand Binding Assays for Ki Determination

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Membrane Preparation:

    • CHO or HEK293 cells stably expressing the human mGluR subtype of interest are harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]LY341495 for Group II mGluRs) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM LY341495).

    • The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes).

  • Filtration and Counting:

    • The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value of the test compound.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Forskolin-Stimulated cAMP Accumulation for EC50/IC50 Determination

This assay is used to determine the functional activity (agonist or antagonist) of a test compound by measuring its effect on the intracellular second messenger, cyclic AMP (cAMP). Group II mGluRs are coupled to the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

  • Cell Culture and Plating:

    • CHO or HEK293 cells stably expressing the human mGluR subtype of interest are cultured in appropriate media.

    • Cells are seeded into 96-well plates and grown to near confluency.

  • Assay Procedure:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For agonist testing: Varying concentrations of the test compound are added to the cells, and the mixture is pre-incubated. Forskolin (an adenylyl cyclase activator) is then added to stimulate cAMP production.

    • For antagonist testing: Cells are pre-incubated with varying concentrations of the test compound, followed by the addition of a known agonist (e.g., glutamate or LY354740) at its EC80 concentration, and then forskolin.

    • The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • For agonists: The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log of the agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC50 value.

    • For antagonists: The data are plotted as the percentage of the response to the reference agonist versus the log of the antagonist concentration. A sigmoidal dose-response curve is fitted to determine the IC50 value.

Conclusion

The this compound scaffold has proven to be an exceptionally valuable platform for the development of highly potent and selective glutamate analogs targeting Group II metabotropic glutamate receptors. The rigid structure of this core allows for precise orientation of the pharmacophoric elements, leading to high affinity and selectivity. As demonstrated by the extensive experimental data, derivatives of this scaffold, such as LY354740 and MGS0028, are powerful tool compounds for investigating the physiological roles of mGluR2 and mGluR3. Furthermore, the development of antagonists like MGS0039 highlights the versatility of this chemical template. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore the potential of these and novel glutamate analogs in the pursuit of new therapies for a range of central nervous system disorders.

References

A Comparative Guide to the In Vivo and In Vitro Activity of Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives as Group II Metabotropic Glutamate Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of key bicyclo[3.1.0]hexane-6-carboxylic acid derivatives that have been instrumental in the study of group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are critical targets for the therapeutic intervention of various neurological and psychiatric disorders, including schizophrenia, anxiety, and depression. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes to offer an objective resource for researchers in the field.

Data Summary: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for prominent this compound derivatives, including both agonists and antagonists of group II mGluRs.

Table 1: In Vitro Activity of this compound Derivatives at Human mGluR2 and mGluR3

CompoundTargetAssay TypeKi (nM)IC50 (nM)EC50 (nM)
LY354740 mGluR2/3 AgonistRadioligand Binding / Functional Assay23.4 ± 7.1 (mGluR2), 53.5 ± 13 (mGluR3)[1]-5.1 (mGluR2), 24.3 (mGluR3)[2]
MGS0028 mGluR2/3 AgonistRadioligand Binding0.570 ± 0.10 (mGluR2), 2.07 ± 0.40 (mGluR3)[1]--
MGS0039 mGluR2/3 AntagonistRadioligand Binding / Functional Assay2.38 ± 0.40 (mGluR2), 4.46 ± 0.31 (mGluR3)[3]20.0 ± 3.67 (mGluR2), 24.0 ± 3.54 (mGluR3)[3]> 100,000[3]
Compound 18 mGluR2/3 AntagonistFunctional Assay-46 ± 14.2 (mGluR2), 46.1 ± 36.2 (mGluR3)[4]-

Table 2: In Vivo Activity of this compound Derivatives

CompoundModelSpeciesEndpointEfficacy (ED50 or MED)
LY354740 Elevated Plus Maze (Anxiety)MouseIncreased time in open arms0.5 mg/kg (p.o.)
MGS0028 PCP-induced Head-weavingRatInhibition of head-weaving0.090 µg/kg
MGS0028 PCP-induced HyperactivityRatInhibition of hyperactivity0.30 mg/kg[1]
Compound 18 Mouse Forced Swim Test (Depression)MouseIncreased immobility time1 mg/kg (i.p.)[4]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the methods used to assess the activity of these compounds, the following diagrams illustrate the key signaling pathway and experimental workflows.

mGluR2_3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist mGluR2_3 mGluR2/3 Agonist->mGluR2_3 Binds to G_protein Gi/o Protein mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Decreased Neurotransmitter Release PKA->Neurotransmitter_Release Inhibits Ion_Channels->Neurotransmitter_Release

Caption: Group II mGluR Signaling Pathway.

experimental_workflows cluster_invitro In Vitro Assays cluster_radioligand_steps cluster_cAMP_steps cluster_invivo In Vivo Assays cluster_pcp_steps cluster_fswt_steps radioligand Radioligand Binding Assay radioligand_prep Prepare cell membranes expressing mGluR2/3 cAMP cAMP Accumulation Assay cAMP_cells Culture cells expressing mGluR2/3 radioligand_incubate Incubate with radiolabeled ligand (e.g., [3H]LY354740) and test compound radioligand_prep->radioligand_incubate radioligand_separate Separate bound and free ligand (filtration) radioligand_incubate->radioligand_separate radioligand_quantify Quantify radioactivity radioligand_separate->radioligand_quantify cAMP_stimulate Stimulate with forskolin to increase basal cAMP cAMP_cells->cAMP_stimulate cAMP_treat Treat with test compound cAMP_stimulate->cAMP_treat cAMP_lyse Lyse cells cAMP_treat->cAMP_lyse cAMP_measure Measure cAMP levels (e.g., HTRF, AlphaScreen) cAMP_lyse->cAMP_measure pcp PCP-Induced Hyperactivity pcp_acclimate Acclimate rats to locomotor activity chambers fswt Forced Swim Test fswt_administer Administer test compound to mice pcp_administer Administer test compound pcp_acclimate->pcp_administer pcp_induce Administer PCP to induce hyperactivity pcp_administer->pcp_induce pcp_record Record locomotor activity pcp_induce->pcp_record fswt_place Place mouse in a cylinder of water fswt_administer->fswt_place fswt_record Record immobility time over a set period fswt_place->fswt_record

Caption: Experimental Workflows for In Vitro and In Vivo Assays.

Detailed Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for mGluR2/3

This protocol is adapted from methods used to determine the binding affinity of compounds for mGluR2 and mGluR3.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.

    • Radioligand: [3H]LY354740 or a similar suitable radiolabeled group II mGluR agonist.

    • Test compounds (this compound derivatives).

    • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2.

    • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

    • Incubation: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of a known mGluR2/3 agonist (e.g., 10 µM unlabeled LY354740) is used.

    • Incubate the mixture at room temperature for 60 minutes.

    • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Washing: Wash the filters three times with ice-cold wash buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay for mGluR2/3 Functional Activity

This assay measures the ability of a compound to agonize or antagonize the Gαi/o-coupled mGluR2/3, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

  • Materials:

    • CHO or HEK293 cells co-expressing human mGluR2 or mGluR3 and a cAMP biosensor (e.g., GloSensor).

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or a luminescence-based kit).

  • Procedure:

    • Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Compound Addition: For agonist testing, add varying concentrations of the test compound to the cells. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

    • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

    • Data Analysis: For agonists, calculate the EC50 value from the concentration-response curve of cAMP inhibition. For antagonists, calculate the IC50 value.

In Vivo Assays

1. Phencyclidine (PCP)-Induced Hyperactivity Model

This model is used to assess the antipsychotic-like potential of test compounds by measuring their ability to reverse the locomotor hyperactivity induced by the NMDA receptor antagonist, phencyclidine.

  • Animals:

    • Male Sprague-Dawley or Wistar rats (250-300 g).

  • Apparatus:

    • Open-field arenas equipped with automated infrared beam systems to track locomotor activity.

  • Procedure:

    • Habituation: Acclimate the rats to the testing room for at least 60 minutes. Place each rat individually into an open-field arena and allow for a 30-60 minute habituation period.[5]

    • Drug Administration: Administer the test compound (e.g., MGS0028) or vehicle via the desired route (e.g., intraperitoneal, oral) at a specific time before PCP administration.

    • PCP Administration: Administer PCP (typically 2.5-5 mg/kg, i.p.) to induce hyperactivity.[5][6]

    • Data Recording: Immediately after PCP injection, place the rats back into the open-field arenas and record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-90 minutes.[5]

    • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine the percentage of inhibition of the PCP-induced hyperactivity. Calculate the ED50 value.

2. Mouse Forced Swim Test

This is a widely used behavioral test to screen for antidepressant-like activity.

  • Animals:

    • Male C57BL/6 or CD-1 mice (20-25 g).

  • Apparatus:

    • A glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.

  • Procedure:

    • Drug Administration: Administer the test compound (e.g., Compound 18) or vehicle at a specific time before the test.

    • Test Session: Gently place each mouse into the cylinder of water for a 6-minute session.[7]

    • Behavioral Scoring: During the last 4 minutes of the test, record the cumulative time the mouse remains immobile.[7] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

    • Data Analysis: Compare the immobility time of the compound-treated group to the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect. Determine the minimal effective dose (MED).

References

Navigating the Stereochemistry of Bicyclo[3.1.0]hexane Derivatives: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of stereochemistry is a critical step in harnessing the therapeutic potential of novel molecules. Bicyclo[3.1.0]hexane derivatives, with their rigid, three-dimensional scaffold, offer unique opportunities for designing potent and selective therapeutics. However, their inherent structural complexity demands a robust analytical approach to unequivocally assign the spatial arrangement of substituents. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), X-ray Crystallography, and Chiroptical Spectroscopy—supported by experimental data and detailed protocols to aid in the stereochemical elucidation of this important class of compounds.

The bicyclo[3.1.0]hexane ring system inherently adopts a boat-like conformation, a crucial factor influencing the relative orientation of its substituents and, consequently, its biological activity. The correct assignment of endo/exo and cis/trans relationships is paramount and can be achieved through the judicious application of various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Spatial Proximity

NMR spectroscopy stands as the cornerstone for determining the stereochemistry of bicyclo[3.1.0]hexane derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) experiments provides a wealth of information regarding scalar couplings and through-space interactions.

Key NMR Parameters for Stereochemical Assignment:
  • ¹H NMR Chemical Shifts (δ): The chemical shifts of protons on the bicyclo[3.1.0]hexane core are influenced by the anisotropic effects of nearby substituents. For instance, protons on the cyclopropane ring often appear at higher fields (lower ppm values).

  • ³J Coupling Constants: The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dihedral angle-dependent, as described by the Karplus equation. This relationship is invaluable for differentiating between cis and trans isomers.

  • Nuclear Overhauser Effect (NOE): NOESY and ROESY experiments are powerful tools for establishing the spatial proximity of protons. The observation of an NOE between two protons indicates they are close in space, providing definitive evidence for their relative stereochemistry.

dot

Caption: Workflow for Stereochemical Elucidation using NMR Spectroscopy.

Comparative ¹H NMR Data for Bicyclo[3.1.0]hexane Diastereomers:
Compound/IsomerH-1 (δ, mult, J Hz)H-5 (δ, mult, J Hz)H-6 (δ, mult, J Hz)Key NOE CorrelationsReference
exo-6-substituted ~1.5 (m)~1.5 (m)~0.8 (m)H-6 with endo-H2/H4N/A
endo-6-substituted ~1.5 (m)~1.5 (m)~0.5 (m)H-6 with H-1/H-5N/A
cis-2,4-disubstituted ---NOE between H-2 and H-4N/A
trans-2,4-disubstituted ---No NOE between H-2 and H-4N/A

Note: The chemical shifts are approximate and can vary significantly depending on the specific substituents.

Experimental Protocol for NMR Analysis:
  • Sample Preparation: Dissolve 5-10 mg of the bicyclo[3.1.0]hexane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe chemical shifts and coupling patterns.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon environments. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • COSY: Perform a Correlation Spectroscopy experiment to establish proton-proton scalar coupling networks, identifying adjacent protons.

  • HSQC: Run a Heteronuclear Single Quantum Coherence experiment to correlate directly bonded proton and carbon atoms.

  • HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • NOESY/ROESY: Conduct a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy experiment to determine through-space proximities of protons. A mixing time of 300-800 ms is typically used for small molecules.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of a molecule in the solid state. This technique yields a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and torsional angles.

dot

xray_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth xray_diffraction X-ray Diffraction crystal_growth->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement stereochemistry Absolute & Relative Stereochemistry structure_refinement->stereochemistry

Caption: Experimental Workflow for X-ray Crystallography.

Comparative Crystallographic Data for Bicyclo[3.1.0]hexane Derivatives:
FeatureTypical ValuesSignificance
C1-C5 Bond Length 1.50 - 1.54 ÅConfirms the bicyclic core structure.
C1-C6-C5 Angle ~60°Characteristic of the cyclopropane ring.
Ring Conformation Boat-likeConfirms the preferred conformation.
Torsional Angles VariesDefines the precise orientation of substituents.

Data obtained from various crystallographic studies of bicyclo[3.1.0]hexane derivatives.

Experimental Protocol for X-ray Crystallography:
  • Crystal Growth: High-quality single crystals are essential. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to best fit the experimental data.

  • Stereochemical Assignment: The final refined structure provides the absolute stereochemistry if a heavy atom is present and anomalous dispersion is used, or the relative stereochemistry can be determined with high confidence.

Chiroptical Spectroscopy: Probing Molecular Asymmetry

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental spectra with those predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT), the absolute stereochemistry can be confidently assigned.

dot

chiroptical_logic cluster_experiment Experimental Measurement cluster_theory Theoretical Calculation cluster_comparison Comparison & Assignment exp_spectrum Experimental VCD/ECD Spectrum comparison Comparison of Experimental and Calculated Spectra exp_spectrum->comparison dft_calc DFT Calculation of Spectra for (R) and (S) Enantiomers dft_calc->comparison assignment Absolute Configuration Assignment comparison->assignment

Predicting the Binding of Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Computational Modeling of Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives Against the Adenosine A₃ Receptor

The this compound scaffold is a key pharmacophore in the development of potent and selective ligands for a variety of protein targets, including G protein-coupled receptors (GPCRs) like the adenosine A₃ (A₃AR) receptor. Predicting the binding affinity and mode of these derivatives is crucial for accelerating drug discovery pipelines. This guide provides a comparative overview of common computational modeling techniques alongside supporting experimental data for a series of hypothetical this compound derivatives targeting the human A₃AR.

Comparative Analysis of Computational and Experimental Data

The following table summarizes the predicted and experimentally determined binding affinities for a series of this compound derivatives. The computational methods include molecular docking, molecular dynamics (MD) with MM/PBSA, and free energy perturbation (FEP). The experimental validation was performed using a radioligand competition binding assay.

Compound IDR-GroupComputational Predictions Experimental Data
Molecular Docking (Glide Score) MD with MM/PBSA (ΔG_bind, kcal/mol)
BC-1 -H-8.2-9.5 ± 0.8
BC-2 -CH₃-8.9-10.2 ± 0.7
BC-3 -Phenyl-10.5-12.1 ± 1.1
BC-4 -4-Fluorophenyl-10.8-12.8 ± 1.2
BC-5 -4-Chlorophenyl-11.1-13.2 ± 1.3

Experimental Protocols

Radioligand Competition Binding Assay for Adenosine A₃ Receptor

This protocol outlines the method used to determine the binding affinity (Ki) of the this compound derivatives.

  • Membrane Preparation : Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A₃ receptor are prepared.

  • Radioligand : [³H]PSB-11 is used as the radioligand.

  • Assay Buffer : The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, and 0.1% CHAPS.

  • Competition Assay :

    • Cell membranes (15 µ g/well ) are incubated with a fixed concentration of [³H]PSB-11 (approximately 10 nM).

    • Increasing concentrations of the unlabeled this compound derivatives (test compounds) are added.

    • Nonspecific binding is determined in the presence of an excess of a known high-affinity unlabeled ligand (e.g., 10 µM IB-MECA).

  • Incubation : The reaction mixture is incubated for 2 hours at room temperature.

  • Termination and Filtration : The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting : The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis : The IC₅₀ values are determined by nonlinear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Computational Methodologies

1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a computationally efficient method often used for virtual screening of large compound libraries. The Glide score is a measure of the binding affinity, with more negative values indicating stronger binding.

2. Molecular Dynamics (MD) with MM/PBSA

Molecular dynamics simulations provide a more detailed view of the ligand-receptor interactions by simulating the movement of atoms over time. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy (ΔG_bind) from the MD trajectories, offering a more accurate prediction than docking alone.

3. Free Energy Perturbation (FEP)

FEP is a rigorous and computationally expensive method that calculates the relative binding free energy (ΔΔG_bind) between two ligands. It involves creating a thermodynamic cycle to "perturb" one molecule into another, providing highly accurate predictions of the change in binding affinity due to a chemical modification.

Visualizations

computational_workflow Computational Binding Prediction Workflow cluster_prep Preparation cluster_docking Initial Screening cluster_refinement Refinement & High Accuracy cluster_analysis Analysis receptor_prep Receptor Preparation (PDB structure) docking Molecular Docking (e.g., Glide) receptor_prep->docking ligand_prep Ligand Preparation (2D/3D structure) ligand_prep->docking md_sim Molecular Dynamics (MD) Simulation docking->md_sim binding_pose Binding Pose Analysis docking->binding_pose fep Free Energy Perturbation (FEP) md_sim->fep binding_energy Binding Energy Calculation (MM/PBSA) md_sim->binding_energy relative_affinity Relative Affinity Prediction fep->relative_affinity

Caption: A typical workflow for computational prediction of ligand binding.

A3AR_signaling Adenosine A3 Receptor Signaling Pathway A3R_agonist A3R Agonist (Bicyclo[3.1.0]hexane derivative) A3R Adenosine A3 Receptor (A3R) A3R_agonist->A3R binds Gi Gi Protein A3R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PLC Phospholipase C (PLC) Gi->PLC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC

References

A Comparative Guide to the ADME Properties of Bicyclo[3.1.0]hexane-6-carboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold is a rigid and structurally unique motif that has garnered significant interest in medicinal chemistry. Its constrained three-dimensional nature offers a novel chemical space for designing compounds with improved potency and selectivity. However, the successful development of any drug candidate hinges on a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comparative analysis of the ADME properties of bicyclo[3.1.0]hexane-6-carboxylic acid-based compounds against other relevant cyclic scaffolds, supported by available experimental data.

Executive Summary

This compound derivatives present a promising yet complex scaffold in drug discovery. Available data suggests that these compounds can exhibit a range of ADME properties, from excellent oral bioavailability in some instances to challenges with low permeability and metabolic stability in others. This variability underscores the critical need for early and comprehensive ADME profiling. In comparison to more flexible monocyclic analogs like cyclohexane carboxylic acids and other bicyclic systems such as bicyclo[2.2.1]heptanes, the rigid bicyclo[3.1.0]hexane core can significantly influence physicochemical properties that govern pharmacokinetics.

Comparative Analysis of ADME Properties

The following tables summarize the available quantitative ADME data for representative bicyclo[3.1.0]hexane-based compounds and their comparators. Due to the limited publicly available data for a consistent set of analogs across these scaffolds, this comparison is illustrative and highlights the general trends observed in the literature.

Table 1: Permeability and Oral Bioavailability

Compound ClassRepresentative Compound/DerivativeCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux RatioOral Bioavailability (%F)Species
Bicyclo[3.1.0]hexane-based Bicyclo[3.1.0]hexanylpiperazine (NPY Y1 antagonist)Not ReportedNot Reported80%[1]Rat
MRS5698 (A3 Adenosine Receptor Agonist)Not Reported86[2]5%[2]Rat
2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivativesPoor oral absorbability noted[3]Not ReportedNot ReportedMonkey
Bicyclo[2.2.1]heptane-based 8-(1-norbornyl)-3-(3-fluoropropyl)-1-propylxanthine6.9 ± 2.9 (passive)Not ReportedNot ReportedIn vitro
Cyclohexane Carboxylic Acid-based Cyclohexane carboxylic acidGenerally expected to have low passive permeability due to polarityNot ReportedData not readily available for parent compound-

Table 2: Metabolism and Plasma Protein Binding

Compound ClassRepresentative Compound/DerivativeMetabolic Stability (t½, min) in Liver MicrosomesPlasma Protein Binding (%)Species
Bicyclo[3.1.0]hexane-based MRS5698 (A3 Adenosine Receptor Agonist)>60 (Human), 35 (Rat), 23 (Mouse)[2]Largely bound[2]Human, Rat, Mouse
Azabicyclo[3.1.0]hexane derivative (DGAT-1 inhibitor)Good microsomal stability reportedNot ReportedNot Reported
Bicyclo[2.2.1]heptane-based 8-(1-norbornyl)-3-(3-fluoropropyl)-1-propylxanthineLow stability noted in microsomal assaysNot ReportedIn vitro
Cyclohexane Carboxylic Acid-based Cyclohexane carboxylic acidNot ReportedData not readily available-

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and comparison of ADME data. Below are standard protocols for key in vitro ADME assays.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

Objective: To determine the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to form a differentiated monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Transport Study: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability. To assess active efflux, the experiment is also performed in the B-to-A direction.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Metabolic Stability Assay in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro half-life and intrinsic clearance of a compound in the presence of liver microsomes.

Methodology:

  • Reaction Mixture: The test compound is incubated with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: After protein precipitation and centrifugation, the concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining compound concentration versus time. The intrinsic clearance (CLint) is then calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target sites.

Objective: To determine the fraction of a compound that is unbound (fu) in plasma.

Methodology:

  • Apparatus: A dialysis plate with wells divided by a semi-permeable membrane is used.

  • Procedure: Plasma containing the test compound is placed in one chamber (donor), and a protein-free buffer is placed in the other chamber (receiver).

  • Equilibration: The plate is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizing the ADME Assessment Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of the ADME properties of a new chemical entity.

ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability Informs PPB Plasma Protein Binding Permeability->PPB Proceeds to Lead_Opt Lead Optimization Permeability->Lead_Opt MetStab Microsomal Stability PPB->MetStab PPB->Lead_Opt BPR Blood-Plasma Ratio Transporter Transporter Studies (e.g., P-gp, BCRP) MetStab->Transporter MetStab->Lead_Opt MetID Metabolite Identification Transporter->Lead_Opt NCE New Chemical Entity NCE->Solubility

A generalized workflow for in vitro ADME profiling in early drug discovery.

Discussion and Conclusion

The rigid bicyclo[3.1.0]hexane framework offers medicinal chemists a valuable tool to enforce specific conformations, potentially leading to enhanced target affinity and selectivity. However, this rigidity can also pose challenges for ADME properties.

  • Absorption and Permeability: The data for bicyclo[3.1.0]hexane-based compounds is mixed. While some derivatives show excellent oral bioavailability, others, particularly those with multiple polar groups like dicarboxylic acids, may suffer from poor membrane permeability.[3] The high efflux ratio observed for MRS5698 suggests that these compounds can be substrates for efflux transporters like P-glycoprotein, which can limit net absorption.[2] In contrast, the more flexible cyclohexane carboxylic acids are generally small and polar, and their absorption is likely influenced by their pKa and the presence of transporters.

  • Metabolism: The metabolic stability of bicyclo[3.1.0]hexane derivatives appears to be highly dependent on the specific substitutions on the scaffold. The core itself, being a strained bicyclic alkane, may be susceptible to oxidative metabolism. However, strategic placement of substituents can lead to compounds with good microsomal stability, as seen with some DGAT-1 inhibitors and the A3 adenosine receptor agonist MRS5698 in human liver microsomes.[2]

  • Distribution: High plasma protein binding has been noted for some bicyclo[3.1.0]hexane derivatives.[2] While this can prolong the half-life of a drug, it also reduces the free fraction available to interact with the target. The unique three-dimensional shape of these compounds may lead to different interactions with plasma proteins compared to more planar or flexible molecules.

References

Off-Target Effects of Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of potent and selective ligands targeting G-protein coupled receptors (GPCRs), including adenosine and metabotropic glutamate receptors. The rigid, conformationally constrained nature of this scaffold is often associated with high target affinity and selectivity. However, a thorough understanding of the off-target effects of these derivatives is crucial for the development of safe and effective therapeutics. This guide provides a comparative analysis of the off-target effects of selected bicyclo[3.1.0]hexane-6-carboxylic acid derivatives, supported by experimental data and detailed methodologies.

Adenosine Receptor Subtype Selectivity

A series of bicyclo[3.1.0]hexane-based nucleosides have been evaluated for their affinity at the four subtypes of P1 adenosine receptors (A1, A2A, A2B, and A3). The following table summarizes the binding affinities (Ki, µM) of these compounds, demonstrating their selectivity profiles.

CompoundA1 Ki (µM)A2A Ki (µM)A2B Ki (µM)A3 Ki (µM)
13 > 10> 10> 100.83 ± 0.12
14 > 10> 10> 100.61 ± 0.05
15 > 10> 10> 100.50 ± 0.04
16 > 10> 10> 101.60 ± 0.20
17 > 10> 10> 10> 10
26 > 10> 10> 10> 10
27 > 10> 10> 10> 10
30 > 10> 10> 100.38 ± 0.03
31 > 10> 10> 10> 10
36 5.80 ± 0.502.10 ± 0.30> 100.96 ± 0.08
39 > 10> 10> 10> 10
40 > 10> 10> 10> 10
41 > 10> 10> 10> 10
42 > 10> 10> 102.50 ± 0.30
43 > 10> 10> 10> 10
44 > 10> 10> 10> 10
45 > 10> 10> 10> 10
46 > 10> 10> 10> 10
47 > 10> 10> 10> 10
48 > 10> 10> 10> 10

Data extracted from Liu et al., Molecules, 2022.[1]

As the data indicates, the majority of the tested bicyclo[3.1.0]hexane derivatives exhibit high selectivity for the A3 adenosine receptor, with Ki values in the sub-micromolar to low micromolar range, while showing negligible affinity for A1, A2A, and A2B receptors at concentrations up to 10 µM.[1] Compound 36 is a notable exception, displaying broader affinity across A1, A2A, and A3 receptors.[1]

Off-Target Screening Beyond Adenosine Receptors

While the above data demonstrates selectivity within the adenosine receptor family, broader off-target screening is essential to identify potential safety liabilities. A study on a related truncated (N)-methanocarba derivative provides insights into the broader selectivity profile of this scaffold.

Broad GPCR Panel Screening: A truncated (N)-methanocarba derivative was screened at a concentration of 10 µM against a panel of G-protein coupled receptors. The only significant off-target interaction observed was at the 5HT2B serotonin receptor.

Kinase Panel Screening: The same derivative was also tested against a panel of 403 kinases at a concentration of 10 µM. Only two weak hits were identified, indicating a low potential for off-target kinase inhibition.

Furthermore, a subset of the adenosine receptor ligands detailed in the table above were evaluated in functional P2Y1R assays and displayed no off-target activity.[1]

Experimental Protocols

Radioligand Binding Assays for Adenosine Receptors

Objective: To determine the binding affinity (Ki) of test compounds for human adenosine receptor subtypes (A1, A2A, A2B, and A3).

Materials:

  • Membrane preparations from CHO-K1 cells stably expressing the human A1, A2A, or A3 adenosine receptor, or from HEK-293 cells transiently expressing the human A2B adenosine receptor.

  • Radioligands: [3H]CCPA (for A1), [3H]MSX-2 (for A2A), [3H]PSB-603 (for A2B), and [3H]PSB-11 (for A3).

  • Non-specific binding competitors: XAC (for A1 and A2A), NECA (for A3).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Multi-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Incubation: Membrane preparations are incubated with the respective radioligand and various concentrations of the test compound in assay buffer.

  • Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 2 hours at room temperature).

  • Filtration: The incubation mixture is rapidly filtered through multi-well filter plates to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The filters are collected, and the amount of bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis: The IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Membrane Preparations (hA1, hA2A, hA2B, hA3) incubation Incubation (Membranes + Radioligand + Compound) membranes->incubation radioligands Radioligands ([3H]CCPA, [3H]MSX-2, etc.) radioligands->incubation compounds Test Compounds (Bicyclo[3.1.0]hexane derivatives) compounds->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Workflow for Radioligand Binding Assay.

Signaling Pathway Considerations

The primary targets of the bicyclo[3.1.0]hexane derivatives discussed here are GPCRs, which initiate intracellular signaling cascades upon ligand binding. For instance, adenosine receptors couple to adenylyl cyclase, modulating intracellular cAMP levels. The lack of significant off-target effects on a broad range of other GPCRs and kinases suggests that these compounds are unlikely to interfere with other major signaling pathways at therapeutic concentrations.

signaling_pathway cluster_membrane Cell Membrane GPCR Target GPCR (e.g., A3 Adenosine Receptor) G_protein G-protein GPCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand Bicyclo[3.1.0]hexane Derivative Ligand->GPCR Binding Off_Target Off-Target Receptors (e.g., other GPCRs, Kinases) Ligand->Off_Target Minimal Interaction G_protein->AC Modulation ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

GPCR Signaling and Off-Target Interaction.

Conclusion

The available data suggests that this compound derivatives can be designed to be highly selective for their intended GPCR targets, particularly the A3 adenosine receptor. The rigid scaffold likely contributes to this selectivity by limiting the conformational flexibility required to bind to a wide range of other receptors. While the comprehensive off-target screening data is limited to a few examples, the consistent findings of high on-target potency and minimal off-target interactions in the available studies are promising. However, for any specific clinical candidate, a comprehensive safety pharmacology screen remains a critical step in preclinical development to fully de-risk potential off-target liabilities.

References

A Head-to-Head Comparison of Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives and Existing Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. This guide provides a detailed, data-driven comparison of ligands derived from Bicyclo[3.1.0]hexane-6-carboxylic acid against established ligands, primarily focusing on their activity at metabotropic glutamate receptors (mGluRs) and adenosine A3 receptors (A3ARs).

Performance at Metabotropic Glutamate Group II Receptors

Derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been extensively investigated as potent and selective agonists for group II mGluRs (mGluR2 and mGluR3). A key benchmark for comparison in this class is LY354740, a well-characterized, highly selective group II mGluR agonist.[1][2][3] The introduction of substituents onto the bicyclo[3.1.0]hexane core has led to the development of new analogues with modulated activity.

One notable derivative, (1R,2S,5S,6S)-2-Amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid monohydrate (MGS0028), has demonstrated remarkably high agonist activity for mGluR2 and mGluR3.[1]

Quantitative Comparison: Group II mGluR Agonists
CompoundTargetBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
LY354740 mGluR223.4 ± 7.15.1 - 18.3
mGluR353.5 ± 1324.3 - 62.8
MGS0028 mGluR20.570 ± 0.10-
mGluR32.07 ± 0.40-
(-)-11 *mGluR216.6 ± 5.6-
mGluR380.9 ± 31-

(-)-11: (1R,2S,5R,6R)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid[1]

Performance at Adenosine A3 Receptors

The bicyclo[3.1.0]hexane moiety, when incorporated into nucleoside structures (as a ribose substitute), has been shown to confer high affinity and selectivity for the adenosine A3 receptor (A3AR).[4][5] These "methanocarba" analogues lock the molecule in a receptor-preferred North (N) conformation.[6] The performance of these ligands is often compared to standard A3AR agonists like IB-MECA (a potent but less selective agonist) or evaluated in binding assays using radioligands such as [3H]PSB-11.[4][7]

Quantitative Comparison: Adenosine A3 Receptor Ligands
CompoundTargetBinding Affinity (Ki, µM)Receptor Selectivity
Compound 30 *A3AR0.38High A3R selectivity
Compound 15 A3AR0.50-
Compound 36 A1AR>10Moderate A3AR preference
A2AAR2.0
A3AR0.96
IB-MECA (Reference) A3AR0.0029Agonist at A1, A2A, A3

Compound 30: A derivative with a dibenzylamino group at the 6-position and a methylthio group at the 2-position of the purine ring.[4]

Experimental Protocols

Radioligand Binding Assay for Group II mGluRs

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of test compounds against a known radioligand for mGluR2/3.

1. Membrane Preparation:

  • Culture HEK293 or CHO cells stably expressing the human mGluR2 or mGluR3 receptor.

  • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

  • Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

  • Wash the membrane pellet and resuspend in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8][9]

  • Determine protein concentration using a standard method like the BCA protein assay.

2. Assay Procedure:

  • In a 96-well plate, combine the membrane preparation, a known radioligand (e.g., [3H]LY341495 or [3H]LY354740), and various concentrations of the unlabeled test compound.[8][10]

  • Total Binding: Wells containing membranes and radioligand only.

  • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known mGluR ligand (e.g., 10 µM L-glutamate).[8]

  • Competition: Wells with membranes, radioligand, and serial dilutions of the test compound.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

3. Data Analysis:

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Subtract NSB from all other measurements to obtain specific binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Adenosine A3 Receptors

This protocol describes a competitive binding assay to determine the Ki of test compounds for the A3AR.

1. Membrane Preparation:

  • Use membranes from CHO-K1 cells stably expressing the human adenosine A3 receptor.

  • Follow a similar membrane preparation protocol as described for mGluRs. The final pellet is often resuspended in a buffer like 50 mM Tris-HCl, pH 7.4.

2. Assay Procedure:

  • In a 96-well plate, add the cell membranes, a fixed concentration of a specific A3AR radioligand (e.g., [125I]AB-MECA or [3H]PSB-11), and the test compound across a range of concentrations.[7][11]

  • Total Binding: Membranes + radioligand.

  • Non-specific Binding: Membranes + radioligand + a high concentration of a standard A3AR agonist (e.g., 10 µM IB-MECA).[11]

  • Incubate the mixture (e.g., 60 minutes at 30°C) to reach equilibrium.[11]

3. Data Analysis:

  • Separate bound from free radioligand by filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters rapidly with ice-cold assay buffer.

  • Quantify radioactivity on the filters.

  • Calculate specific binding by subtracting non-specific from total binding.

  • Determine IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.

Visualizing the Mechanism of Action

To understand the context in which these ligands operate, the following diagrams illustrate their associated signaling pathways.

G cluster_mglu Group II mGluR Signaling Ligand Bicyclo[3.1.0]hexane Derivative (Agonist) mGluR mGluR2/3 Ligand->mGluR binds Gi Gi/o Protein mGluR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates

Caption: Agonist binding to group II mGluRs inhibits adenylyl cyclase, reducing cAMP levels.[3]

G cluster_a3ar Adenosine A3 Receptor Signaling Ligand Bicyclo[3.1.0]hexane Nucleoside (Agonist) A3AR A3 Receptor Ligand->A3AR Gi Gi Protein A3AR->Gi Gq Gq Protein A3AR->Gq AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Caption: A3AR activation can inhibit adenylyl cyclase (via Gi) or activate phospholipase C (via Gq).[11][12][13]

References

Cross-reactivity studies of Bicyclo[3.1.0]hexane-6-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cross-reactivity of Bicyclo[3.1.0]hexane-6-carboxylic acid analogs reveals distinct selectivity profiles against metabotropic glutamate receptors (mGluRs) and adenosine receptors (ARs). This guide provides a comparative overview of their binding affinities and functional activities, supported by detailed experimental protocols for key assays.

Cross-Reactivity Profile of Bicyclo[3.1.0]hexane Analogs

The bicyclo[3.1.0]hexane scaffold serves as a conformationally constrained backbone for various pharmacologically active compounds. Analogs can be broadly categorized based on their primary targets: metabotropic glutamate receptors and adenosine receptors.

Metabotropic Glutamate Receptor (mGluR) Ligands

A significant number of bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives have been developed as potent and selective ligands for Group II mGluRs (mGluR2 and mGluR3). These receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1][2][3]

Table 1: Comparative Activity of Bicyclo[3.1.0]hexane Analogs at mGluRs

Compound IDStructureTargetAssay TypeKi (nM)IC50/EC50 (nM)Selectivity NotesReference
(+)-14 (MGS0028) (1R,2S,5S,6S)-2-Amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acidmGluR2Binding0.57-Highly selective against mGluR4, 6, 7, 1a, 5 (>100,000 nM)[4]
mGluR3Binding2.07-[4]
15ae 3-(3,4-dichlorobenzyloxy)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acidmGluR2Binding2.51-Antagonist activity[5]
mGluR2Functional-34.21[5]
15at (1R,2S,5R,6R)-2-amino-3-(3,4-dichlorobenzylthio)-6-fluorobicyclo[3.1.0]hexane-2,6-carboxylic acidmGluR2Binding1.96-Antagonist activity[5]
mGluR2Functional-13.34[5]
(+)-9 (LY354740) (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acidGroup II mGluRsFunctional (cAMP)-55Agonist. No activity at iGluR or Group I mGluR up to 100 µM.[2][3]
Compound 18 A 3,4-disubstituted bicyclo[3.1.0]hexane glutamic acid analogmGluR2Functional-46Antagonist activity[6]
mGluR3Functional-46.1[6]
Adenosine Receptor (AR) Ligands

Another class of bicyclo[3.1.0]hexane analogs, typically nucleoside derivatives, has been investigated for activity at adenosine receptors. These studies focus on replacing the ribose moiety with the rigid bicyclo[3.1.0]hexane scaffold to enhance potency and selectivity, particularly for the A3 adenosine receptor (A3AR).[7] The A3AR is also a Gi/o-coupled receptor.[8][9]

Table 2: Comparative Activity of Bicyclo[3.1.0]hexane-Based Nucleosides at Adenosine Receptors

Compound IDStructure DescriptionA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity NotesReference
30 (N)-methanocarba with dibenzylamino at 6-position and methylthio at 2-position>10,000>10,000>10,000380High A3R selectivity.[4]
16 (N)-methanocarba with amino group at 6-position>10,000>10,000>10,0001,600A3R selective.[10]
36 (N)-methanocarba adenosine derivative5,7601,920>10,000960Preference for A3R subtype.[7][10]

Signaling Pathways and Experimental Workflows

The primary signaling pathway for the Group II mGluRs and A3ARs evaluated in these studies is the inhibition of adenylyl cyclase.

Signaling_Pathway Gᵢ/ₒ-Coupled Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor Group II mGluR / A₃AR G_Protein Gᵢ/ₒ Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand Bicyclo[3.1.0]hexane Analog (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Reduced Activation

Caption: Gᵢ/ₒ-Coupled Receptor Signaling Pathway.

A typical workflow for assessing the cross-reactivity of these analogs involves initial binding assays followed by functional assays to confirm the nature of the interaction (agonist vs. antagonist).

Experimental_Workflow start Synthesize Bicyclo[3.1.0]hexane Analog Library primary_screen Primary Screen: Radioligand Binding Assay (Primary Target, e.g., mGluR2) start->primary_screen cross_react_screen Cross-Reactivity Screen: Radioligand Binding Assays (Off-Targets, e.g., mGluR subtypes, AR subtypes) primary_screen->cross_react_screen determine_affinity Determine Kᵢ values (Binding Affinity) primary_screen->determine_affinity cross_react_screen->determine_affinity functional_assay Functional Assay: cAMP Inhibition Assay determine_affinity->functional_assay Select Hits determine_activity Determine EC₅₀ (Agonist) or IC₅₀ (Antagonist) values functional_assay->determine_activity sar_analysis Structure-Activity Relationship (SAR) Analysis determine_activity->sar_analysis

Caption: General workflow for cross-reactivity profiling.

Experimental Protocols

Radioligand Competition Binding Assay (for Ki Determination)

This protocol is adapted for determining the binding affinity of test compounds for a target receptor, such as the A3AR or mGluR2.

Objective: To determine the inhibition constant (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells), typically at a protein concentration of 3-20 µg per well.[5][11]

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [¹²⁵I]AB-MECA for A3AR or [³H]-LY341495 for mGluR2) at a fixed concentration near its Kd value.[11][12]

  • Unlabeled Test Compounds: Bicyclo[3.1.0]hexane analogs serially diluted over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).[11]

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for the target receptor.[11]

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[5][11]

  • Scintillation Counter and Scintillation Cocktail.[5]

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Reaction Mixture: To each well, add the components in the following order:

    • 150 µL of the membrane preparation.

    • 50 µL of the test compound dilution (or buffer for total binding, or non-specific control for non-specific binding).

    • 50 µL of the radioligand solution.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[5][11]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Counting: Dry the filters (e.g., 30 minutes at 50°C), add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding at each test compound concentration by subtracting the average non-specific binding CPM from the average total binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

cAMP Inhibition Functional Assay (for EC50/IC50 Determination)

This assay measures the ability of a compound to either inhibit (as an agonist) or reverse the inhibition of (as an antagonist) cAMP production in cells expressing a Gi/o-coupled receptor.

Objective: To determine the functional potency (EC₅₀ for agonists, IC₅₀ for antagonists) of test compounds.

Materials:

  • Cell Line: A stable cell line expressing the target receptor (e.g., CHO-mGluR2) and a cAMP biosensor system (e.g., GloSensor).[1]

  • Cell Culture Medium and appropriate supplements.

  • Stimulation Buffer: HBSS or similar buffer, often supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[13][14]

  • Forskolin: An adenylyl cyclase activator, used to stimulate a baseline level of cAMP production against which inhibition can be measured.[13]

  • Test Compounds: Agonist and antagonist analogs of bicyclo[3.1.0]hexane.

  • Detection Reagents: Specific to the assay format (e.g., d-luciferin for GloSensor, or antibody-conjugated beads for AlphaScreen).[1][14]

  • Luminometer or Plate Reader compatible with the assay format.

Procedure (Agonist Mode):

  • Cell Plating: Seed the cells in a 384-well or 96-well white, opaque plate and grow to the desired confluency.

  • Pre-incubation: Replace the culture medium with the stimulation buffer (containing IBMX) and incubate.

  • Compound Addition: Add serial dilutions of the agonist test compounds to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Detection: Add the detection reagents according to the manufacturer's protocol (e.g., lyse the cells and add detection mix for AlphaScreen).[14]

  • Signal Measurement: Read the plate using a luminometer or appropriate plate reader. The signal will be inversely proportional to the amount of cAMP inhibition.

  • Data Analysis:

    • Normalize the data to the control wells (forskolin alone vs. no stimulation).

    • Plot the normalized response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Procedure (Antagonist Mode):

  • Follow steps 1 and 2 above.

  • Antagonist Addition: Add serial dilutions of the antagonist test compounds to the wells and pre-incubate.

  • Agonist Challenge: Add a fixed concentration of a known agonist (typically at its EC₈₀) to the wells, followed immediately by forskolin.

  • Proceed with steps 5-8 as in the agonist protocol to determine the IC₅₀ of the antagonist.

References

Comparative Efficacy of Bicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives and Alternative Anxiolytics in a Murine Model of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anxiolytic efficacy of a prominent Bicyclo[3.1.0]hexane-6-carboxylic acid derivative, (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), against the conventional benzodiazepine, diazepam, in a preclinical model of anxiety. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

Quantitative Efficacy in the Elevated Plus Maze Model

The anxiolytic effects of LY354740 and diazepam were evaluated in the elevated plus maze (EPM) animal model of anxiety. The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1] The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open and elevated spaces.[1] Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze. The effective dose for 50% of the maximal response (ED50) was determined for both compounds following oral administration.

CompoundTargetAnimal ModelEfficacy Metric (ED50)Reference
LY354740Group II Metabotropic Glutamate Receptor (mGluR2/3) AgonistElevated Plus Maze (Mouse)0.5 mg/kg (oral)[2]
DiazepamGABA-A Receptor Positive Allosteric ModulatorElevated Plus Maze (Mouse)0.5 mg/kg (oral)[2]

The data indicates that LY354740, a selective agonist for group II metabotropic glutamate receptors, demonstrates potent anxiolytic activity comparable to the established anxiolytic, diazepam, in the elevated plus maze model.[2]

Experimental Protocols

Elevated Plus Maze (EPM) Test

The following protocol is a synthesized methodology based on standard procedures for evaluating anxiolytic drug efficacy in mice.

1. Apparatus:

  • A plus-shaped maze elevated 50-55 cm above the floor.

  • Two open arms (e.g., 30 cm long x 5 cm wide) and two enclosed arms (e.g., 30 cm long x 5 cm wide with 15 cm high walls).

  • A central platform (e.g., 5 cm x 5 cm) connecting the four arms.

  • The apparatus is typically made of a non-reflective, easy-to-clean material.

2. Animals:

  • Male mice (e.g., DBA/2 strain) are commonly used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle.

  • Mice are allowed to acclimate to the testing room for at least 30-60 minutes before the experiment.

3. Drug Administration:

  • LY354740 or diazepam is administered orally (p.o.) at the desired doses.

  • A vehicle control group (e.g., saline) is included.

  • Drugs are typically administered 30-60 minutes before placing the animal on the maze.

4. Procedure:

  • Each mouse is placed individually on the central platform of the maze, facing an open arm.

  • The animal is allowed to explore the maze for a 5-minute session.

  • The session is recorded by a video camera mounted above the maze.

  • Behavioral parameters are scored by a trained observer or using an automated video tracking system.

5. Behavioral Measures:

  • Primary measures of anxiety:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

  • Measure of general activity:

    • Total number of arm entries (open and closed).

An increase in the percentage of time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathway and Experimental Workflow

Group II Metabotropic Glutamate Receptor (mGluR2/3) Signaling Pathway

LY354740 exerts its anxiolytic effects by acting as an agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that are negatively coupled to adenylyl cyclase.[3] Activation of mGluR2/3 by an agonist like LY354740 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

mGluR2_3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate_LY354740 Glutamate / LY354740 mGluR2_3 mGluR2/3 Glutamate_LY354740->mGluR2_3 Binds to G_protein Gi/o Protein mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Ion_Channels Ion Channels / Neurotransmitter Release PKA->Ion_Channels Modulates

Figure 1. Simplified signaling pathway of group II metabotropic glutamate receptors (mGluR2/3).

Experimental Workflow for Anxiolytic Drug Screening

The following diagram illustrates the typical workflow for evaluating the anxiolytic properties of a test compound in the elevated plus maze model.

anxiolytic_workflow Start Start: Hypothesis (Compound has anxiolytic potential) Animal_Acclimation Animal Acclimation (Mice habituate to environment) Start->Animal_Acclimation Drug_Preparation Drug Preparation (Test compound, vehicle, positive control) Start->Drug_Preparation Randomization Randomization (Assign animals to treatment groups) Animal_Acclimation->Randomization Drug_Preparation->Randomization Drug_Administration Drug Administration (e.g., oral gavage) Randomization->Drug_Administration Pre_Test_Period Pre-Test Period (e.g., 30-60 minutes) Drug_Administration->Pre_Test_Period EPM_Test Elevated Plus Maze Test (5-minute session) Pre_Test_Period->EPM_Test Data_Collection Data Collection (Video recording and scoring) EPM_Test->Data_Collection Data_Analysis Data Analysis (Statistical comparison of groups) Data_Collection->Data_Analysis Conclusion Conclusion (Anxiolytic effect confirmed/refuted) Data_Analysis->Conclusion

Figure 2. Experimental workflow for assessing anxiolytic drug efficacy using the elevated plus maze.

References

Safety Operating Guide

Proper Disposal of Bicyclo[3.1.0]hexane-6-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Bicyclo[3.1.0]hexane-6-carboxylic acid is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step plan for its proper disposal, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling. The primary hazards associated with this substance include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the material you are using for complete hazard information.

Hazard and Precautionary Data Summary

Hazard StatementGHS ClassificationPrecautionary Statement Examples
H315: Causes skin irritationSkin Irritant (Category 2)P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
H319: Causes serious eye irritationEye Irritant (Category 2)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2]

II. Detailed Disposal Protocol

The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[3] The substance may be suitable for chemical incineration with an afterburner and scrubber.[3] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_storage Storage & Handover cluster_final Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Characterize Waste: Pure Compound or Mixture? A->B C 3. Transfer to a Designated, Compatible Waste Container B->C D 4. Securely Seal the Container C->D E 5. Label Container with: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms - Accumulation Start Date D->E F 6. Store in a Designated Hazardous Waste Accumulation Area E->F G 7. Complete Waste Disposal Manifest F->G H 8. Schedule Pickup with a Licensed Waste Disposal Vendor G->H I 9. Professional Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Instructions:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4] If there is a risk of generating dust, a respirator may be necessary.[4]

  • Waste Characterization: Identify if the waste is pure this compound or a solution. If it is a solution, identify all solvents and other chemical components, as this will be required by the waste disposal company.

  • Containment:

    • Carefully transfer the waste into a designated, properly labeled, and chemically compatible hazardous waste container.

    • Avoid creating dust.[3]

    • For liquid waste, use a funnel to prevent spills.

    • Keep the container closed when not in use.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the mixture. Affix the appropriate hazard pictograms (e.g., irritant).

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be well-ventilated, secure, and away from incompatible materials.[2]

  • Contacting a Disposal Service: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal company.[3] Provide them with the complete characterization of the waste.

  • Documentation: Complete all necessary waste disposal paperwork or manifests as required by your institution and local regulations.

III. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3]

  • Containment: Prevent the spill from entering drains or waterways.[2]

  • Cleanup (Solid): For a dry spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[3][4]

  • Cleanup (Liquid): For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.[3]

IV. Logical Decision-Making for Disposal

The following diagram illustrates the decision-making process for handling this compound waste.

start Waste Generated: This compound is_contaminated Is the container empty and clean? start->is_contaminated dispose_container Dispose of empty container per institutional guidelines is_contaminated->dispose_container Yes is_pure Is the waste a pure compound or a mixture? is_contaminated->is_pure No (Contains Residue) label_pure Label as 'Pure this compound Waste' is_pure->label_pure Pure label_mixture Label with all constituents and percentages is_pure->label_mixture Mixture store Store in designated hazardous waste area label_pure->store label_mixture->store contact_ehs Contact EHS/Licensed Vendor for disposal store->contact_ehs

Caption: Decision tree for handling this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks and fostering a secure research environment.

References

Essential Safety and Operational Guide for Bicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Bicyclo[3.1.0]hexane-6-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and operational integrity.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles are required. A face shield must be worn over the goggles if there is a risk of splashing.[1]To protect against splashes and aerosols that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, minimum 4 mil thickness for small quantities) are mandatory.[1] For larger quantities or prolonged contact, heavy-duty gloves (e.g., butyl rubber, Viton) are recommended.To prevent skin contact which can lead to irritation.[1][2]
Body Protection A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[2]To protect the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator with appropriate cartridges should be used.To prevent respiratory tract irritation.[1]

II. Step-by-Step Handling Protocol

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
  • Verify that the chemical fume hood is functioning correctly, with a face velocity between 80-125 feet per minute.[2]
  • Assemble all necessary equipment and reagents before starting work.
  • Clearly label all containers.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize exposure.
  • If the compound is in solid form, handle it carefully to avoid creating dust.
  • Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid.
  • For solutions, use a pipette with a bulb or a mechanical aid for all transfers; never pipette by mouth.[3]

3. During the Experiment:

  • Keep the container of this compound tightly closed when not in use.
  • Avoid contact with skin, eyes, and clothing.[2]
  • Wash hands thoroughly after handling, even if gloves were worn.[4]
  • In case of accidental contact, immediately follow the first aid procedures outlined below.

III. Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management:

  • Minor Spill (in a fume hood):

    • Wear appropriate PPE.

    • Use absorbent pads to soak up the material.

    • Wipe down the contaminated area with a soap and water solution.

    • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others in the vicinity and your supervisor.

    • Contact the institution's emergency response team.

IV. Storage and Disposal Plan

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong bases and oxidizing agents.

  • Do not store in metal containers.[2]

  • Store below eye level.[4]

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[5] Incineration in a chemical incinerator with an afterburner and scrubber is a common disposal method.[5]

  • Contaminated PPE and cleaning materials should also be disposed of as hazardous waste.

V. Quantitative Data

Table 3: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol [6]
Appearance Solid-Liquid Mixture at room temperature
Purity Typically ≥96%

VI. Experimental Workflow Diagram

Workflow for Handling this compound prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Verify safety equipment fume_hood Work in Fume Hood ppe->fume_hood handling Weighing & Transfer fume_hood->handling reaction Experimental Procedure handling->reaction storage Secure Storage reaction->storage Store excess reagent decon Decontamination reaction->decon waste Waste Disposal (Hazardous Waste) decon->waste Collect all waste doff_ppe Doff PPE decon->doff_ppe

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.